molecular formula C7H11NS B1340644 2-(5-Methyl-2-thienyl)ethanamine CAS No. 30433-92-2

2-(5-Methyl-2-thienyl)ethanamine

Cat. No.: B1340644
CAS No.: 30433-92-2
M. Wt: 141.24 g/mol
InChI Key: VAYWLNRNWZOIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-2-thienyl)ethanamine is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYWLNRNWZOIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564036
Record name 2-(5-Methylthiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-92-2
Record name 2-(5-Methylthiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(5-Methyl-2-thienyl)ethanamine, a valuable building block in medicinal chemistry and drug development. Two primary pathways are detailed: the formylation of 2-methylthiophene followed by homologation and reductive amination, and an alternative route commencing with the synthesis of 2-(5-methyl-2-thienyl)ethanol. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the efficient and reliable synthesis of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted thiophene ring, is prevalent in a wide range of therapeutic agents. The strategic placement of the methyl and ethylamine groups on the thiophene core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. This guide outlines two robust synthetic strategies to access this important molecule, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented.

Route 1: Vilsmeier-Haack Formylation and Subsequent Homologation/Amination

This pathway commences with the formylation of commercially available 2-methylthiophene to yield 5-methyl-2-thiophenecarboxaldehyde. Subsequent one-carbon homologation provides the key intermediate, 2-(5-methylthiophen-2-yl)acetaldehyde, which is then converted to the target amine via reductive amination.

Route 2: Synthesis via 2-(5-Methyl-2-thienyl)ethanol

An alternative approach involves the initial synthesis of 2-(5-methyl-2-thienyl)ethanol. This alcohol can then be transformed into the corresponding ethanamine through various methods, including conversion to a suitable leaving group followed by nucleophilic substitution with an amine source.

Experimental Protocols

Route 1: Detailed Experimental Procedures

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.

  • Reaction Scheme:

  • Experimental Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

    • To this freshly prepared reagent, add 2-methylthiophene (1.0 equivalent) dropwise, keeping the internal temperature between 10-20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, carefully pour the mixture onto a large excess of crushed ice with vigorous stirring.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution to a pH of 6-7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar RatioNotes
2-Methylthiophene1.0Starting material
Phosphorus oxychloride1.1Corrosive, handle with care
N,N-Dimethylformamide3.0Anhydrous grade is essential
Reported Yield Good to Excellent (up to 99% on lab scale) [1]

Step 2: Synthesis of 2-(5-Methylthiophen-2-yl)acetaldehyde (Wittig Homologation)

The Wittig reaction provides a classic and effective method for one-carbon homologation of aldehydes.

  • Reaction Scheme:

  • Experimental Protocol (Analogous Procedure):

    • Prepare methoxymethyltriphenylphosphonium chloride from triphenylphosphine and chloromethyl methyl ether.

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a strong base such as sodium hydride or n-butyllithium (1.1 equivalents) portion-wise or dropwise to generate the ylide.

    • Stir the resulting orange-red solution at 0 °C for 30 minutes.

    • Add a solution of 5-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the addition of water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enol ether.

    • Dissolve the crude enol ether in a mixture of THF and aqueous hydrochloric acid (e.g., 2 M).

    • Stir the mixture at room temperature for 1-2 hours to effect hydrolysis to the aldehyde.

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude aldehyde by column chromatography on silica gel.

ReagentMolar RatioNotes
5-Methyl-2-thiophenecarboxaldehyde1.0Starting aldehyde
Methoxymethyltriphenylphosphonium chloride1.1Ylide precursor
Strong Base (e.g., NaH, n-BuLi)1.1Handle pyrophoric reagents with caution
Expected Yield Moderate to Good

Step 3: Synthesis of this compound (Reductive Amination)

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.

  • Reaction Scheme:

  • Experimental Protocol:

    • Dissolve 2-(5-methylthiophen-2-yl)acetaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).

    • To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is a common choice as it selectively reduces the imine in the presence of the aldehyde. Alternatively, sodium triacetoxyborohydride can be used.

    • If using NaBH₃CN, the reaction is typically run at a slightly acidic pH (around 6-7), which can be maintained by the addition of a small amount of acetic acid.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute hydrochloric acid.

    • Make the solution basic by adding a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amine can be purified by distillation under reduced pressure or by column chromatography.

ReagentMolar RatioNotes
2-(5-Methylthiophen-2-yl)acetaldehyde1.0Starting aldehyde
Ammonia Source (e.g., NH₃ in MeOH)ExcessDrives imine formation
Sodium Cyanoborohydride1.5Handle cyanide-containing reagents with care
Expected Yield Good
Route 2: Detailed Experimental Procedures

Step 1: Synthesis of 2-(5-Methyl-2-thienyl)ethanol

This alcohol can be prepared from 2-bromo-5-methylthiophene.

  • Reaction Scheme (Analogous Procedure based on Heck Reaction):

    • 2-Bromo-5-methylthiophene + Vinyl acetate -> 2-(5-Methyl-2-thienyl)vinyl acetate

    • 2-(5-Methyl-2-thienyl)vinyl acetate + H2/Pd/C -> 2-(5-Methyl-2-thienyl)ethanol

  • Experimental Protocol (Analogous Procedure):

    • Heck Reaction: In a reaction vessel, combine 2-bromo-5-methylthiophene (1.0 equivalent), vinyl acetate (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) in a suitable solvent such as acetonitrile or DMF. Heat the mixture to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC). After cooling, filter the reaction mixture, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting vinyl acetate derivative by column chromatography.

    • Reduction: Dissolve the purified 2-(5-methyl-2-thienyl)vinyl acetate in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. Filter the catalyst through Celite, and concentrate the filtrate to obtain 2-(5-methyl-2-thienyl)ethanol, which can be purified by distillation.

ReagentMolar RatioNotes
2-Bromo-5-methylthiophene1.0Starting material
Vinyl acetate1.5Alkene for Heck coupling
Palladium Catalyst1-5 mol%e.g., Pd(OAc)₂
Base2.0e.g., Triethylamine
Palladium on Carbon (10%)CatalyticFor hydrogenation
Expected Yield Good over two steps

Step 2: Conversion of 2-(5-Methyl-2-thienyl)ethanol to this compound

This transformation can be achieved by converting the alcohol into a good leaving group followed by amination.

  • Reaction Scheme (via Tosylate Intermediate):

    • 2-(5-Methyl-2-thienyl)ethanol + TsCl -> 2-(5-Methyl-2-thienyl)ethyl tosylate

    • 2-(5-Methyl-2-thienyl)ethyl tosylate + NH3 -> this compound

  • Experimental Protocol (Analogous Procedure):

    • Tosylation: Dissolve 2-(5-methyl-2-thienyl)ethanol (1.0 equivalent) in pyridine or dichloromethane containing triethylamine (1.5 equivalents). Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until complete. Quench with water and extract with an organic solvent. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry and concentrate to give the crude tosylate, which can be used in the next step without further purification.

    • Amination: Dissolve the crude tosylate in a concentrated solution of ammonia in methanol or in liquid ammonia in a sealed pressure vessel. Heat the mixture to a temperature between 60-100 °C for several hours. After cooling, vent the excess ammonia and concentrate the reaction mixture. Partition the residue between dilute aqueous acid and an organic solvent. Make the aqueous layer basic and extract with an organic solvent. Dry the organic extracts and concentrate to afford the crude amine, which can be purified by distillation.

ReagentMolar RatioNotes
2-(5-Methyl-2-thienyl)ethanol1.0Starting alcohol
p-Toluenesulfonyl chloride1.2Forms a good leaving group
AmmoniaExcessNucleophile for substitution
Expected Yield Good over two steps

Data Presentation

Summary of Synthetic Routes and Expected Yields

RouteKey StepsStarting MaterialKey IntermediatesFinal ProductOverall Expected Yield
11. Vilsmeier-Haack Formylation2. Wittig Homologation3. Reductive Amination2-Methylthiophene5-Methyl-2-thiophenecarboxaldehyde, 2-(5-Methylthiophen-2-yl)acetaldehydeThis compoundModerate to Good
21. Heck Reaction & Reduction2. Tosylation & Amination2-Bromo-5-methylthiophene2-(5-Methyl-2-thienyl)ethanol, 2-(5-Methyl-2-thienyl)ethyl tosylateThis compoundGood

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Route 1

Synthesis_Route_1 A 2-Methylthiophene B Vilsmeier-Haack (POCl3, DMF) A->B C 5-Methyl-2-thiophenecarboxaldehyde B->C D Wittig Homologation (Ph3P=CH-OMe, Acid) C->D E 2-(5-Methylthiophen-2-yl)acetaldehyde D->E F Reductive Amination (NH3, NaBH3CN) E->F G This compound F->G

Caption: Synthetic workflow for the preparation of this compound via Route 1.

Diagram 2: Logical Relationships in Reductive Amination

Reductive_Amination Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=NH) Aldehyde->Imine + Amine, -H2O Amine Amine (NH3) Amine->Imine FinalAmine Primary Amine (R-CH2-NH2) Imine->FinalAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalAmine

Caption: Key transformations in the reductive amination of an aldehyde to a primary amine.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Route 1, utilizing the Vilsmeier-Haack reaction, offers a direct approach from a simple starting material, while Route 2 provides a robust alternative via a functionalized thiophene precursor. The choice between these routes will depend on the specific requirements of the researcher, including reagent availability, scale of synthesis, and desired purity. The provided experimental protocols and supplementary data are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-thienyl)ethanamine is a substituted thiophene derivative with potential applications in medicinal chemistry and drug design. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to aid in laboratory investigations.

Core Physicochemical Properties

Data Presentation: Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₇H₁₁NS-
Molecular Weight 141.24 g/mol [1]
CAS Number 30433-92-2[1]
Predicted pKa 9.47 ± 0.10ChemicalBook (Predicted)
Predicted logP 1.95ChemSpider (ACD/Labs Prediction)
Predicted Boiling Point 213.4 °CEPA Suite
Predicted Melting Point 32.01 °CEPI Suite
Predicted Water Solubility 6432.26 mg/LEPA T.E.S.T.

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental design. The following sections detail standard methodologies for measuring pKa, logP, and aqueous solubility, which can be applied to this compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is a critical parameter influencing its ionization state at physiological pH.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The initial solution is acidified with a strong acid (e.g., HCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow for pKa Determination:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Acidify Solution B->C D Titrate with Base C->D E Monitor pH D->E F Plot Titration Curve E->F Data Collection G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Workflow for pKa determination by potentiometric titration.
logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Experimental Workflow for logP Determination:

logP_Determination A Prepare Saturated n-Octanol and Water B Dissolve Compound in One Phase A->B C Mix Phases and Shake to Equilibrium B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (e.g., HPLC) D->E F Calculate logP E->F

Shake-flask method for logP determination.
Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer at a specific pH and temperature (e.g., pH 7.4, 37 °C).

  • Equilibration: The suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Workflow for Aqueous Solubility Determination:

Solubility_Determination A Add Excess Compound to Buffer B Agitate to Equilibrium A->B C Filter or Centrifuge B->C D Quantify Solute in Supernatant C->D E Report Solubility D->E

References

In-Depth Technical Guide: 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride (CAS Number 1215839-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited information regarding the specific properties, biological activity, and experimental protocols for 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride. This guide summarizes the available data and provides insights based on structurally similar compounds to aid researchers and drug development professionals. All information regarding biological activity and experimental procedures should be considered hypothetical until validated by direct experimental evidence for this specific compound.

Chemical Identity and Physicochemical Properties

This compound Hydrochloride is classified as a heterocyclic building block. Its basic chemical and physical properties, as compiled from chemical supplier databases, are presented below.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1215839-34-1N/A
Molecular Formula C₇H₁₂ClNS[1]
Molecular Weight 177.69 g/mol [1]
Synonyms 2-(5-Methylthiophen-2-yl)ethanamine hydrochloride, this compound HCLN/A
Storage Temperature Room Temperature, Sealed in Dry ConditionsN/A

Note: Properties such as melting point, boiling point, and solubility are not available in the public domain.

Potential Biological Activity and Mechanism of Action (Hypothetical)

There is no direct experimental data on the biological activity of this compound Hydrochloride. However, its core structure, a 2-thienylethylamine moiety, is a bioisostere of phenethylamine. Phenethylamines are a well-known class of compounds that interact with monoamine systems in the central nervous system. Thiophene derivatives, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[1]

Based on this structural analogy, this compound Hydrochloride could potentially act as a ligand for monoamine receptors, such as serotonin (5-HT), dopamine (D), or adrenergic (α, β) receptors. For instance, many substituted phenethylamines are known agonists or antagonists at 5-HT₂ receptors.[2]

Hypothetical Signaling Pathway: Gq-Coupled 5-HT₂A Receptor Activation

If this compound were to act as an agonist at the 5-HT₂A receptor, a Gq-coupled G-protein coupled receptor (GPCR), it would likely trigger the phospholipase C (PLC) signaling cascade. This pathway is a common mechanism for many psychoactive phenethylamine derivatives.

Hypothetical 5-HT2A Signaling Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 2-(5-Methyl-2-thienyl) ethanamine HCl (Hypothetical Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for 5-HT2A receptor activation.

Representative Experimental Protocols

No experimental protocols involving this compound Hydrochloride have been published. Below are representative methodologies for the synthesis of a related compound and for assessing the biological activity of a novel compound at a GPCR target.

Representative Synthesis of a 2-Thienylethylamine Derivative

The synthesis of 2-thienylethylamine derivatives often starts from 2-bromothiophene. The following is a generalized, multi-step protocol based on common organic chemistry reactions.[3][4]

Step 1: Grignard Reaction to form 2-Thiophene Ethanol. 2-bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent, 2-thienylmagnesium bromide. This is followed by a reaction with ethylene oxide at low temperature to yield 2-thiophene ethanol after an acidic workup.

Step 2: Conversion to an Alkyl Sulfonate. The resulting 2-thiophene ethanol is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding mesylate or tosylate, which is a good leaving group.

Step 3: Amination. The sulfonate intermediate is reacted with ammonia (often as liquid ammonia or a solution in an appropriate solvent) to displace the sulfonate group via nucleophilic substitution, yielding the final product, 2-thienylethylamine.[5]

Generalized Workflow for a Radioligand Binding Assay

To determine if the compound binds to a specific receptor (e.g., 5-HT₂A), a competitive radioligand binding assay is a standard method. This experiment measures the ability of the test compound to displace a known radioactive ligand that has high affinity and specificity for the target receptor.

Generalized Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor A1 Incubate membranes, radioligand, and test compound (or buffer) in assay buffer P1->A1 P2 Prepare radioligand stock (e.g., [³H]ketanserin for 5-HT2A) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Allow to reach equilibrium A1->A2 S1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A2->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Add scintillation cocktail to filters S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 D1 Plot % radioligand displacement vs. log[test compound] S4->D1 D2 Fit data to a sigmoidal curve to determine IC₅₀ D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound Hydrochloride (CAS 1215839-34-1) is a commercially available but poorly characterized chemical compound. While its structure suggests potential activity within the central nervous system, specifically as a modulator of monoamine receptors, there is currently no empirical data to support this hypothesis.

For researchers interested in this molecule, the immediate next steps would involve:

  • Full Physicochemical Characterization: Determining key properties like melting point, solubility in various solvents, and pKa.

  • In Vitro Pharmacological Profiling: Screening the compound against a panel of common CNS targets, such as GPCRs (serotonin, dopamine, adrenergic) and transporters, using binding and functional assays.

  • In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and cytotoxicity to determine its viability as a potential drug lead.

Without these fundamental studies, any discussion of its therapeutic potential or mechanism of action remains purely speculative.

References

An In-depth Technical Guide on 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 2-(5-Methyl-2-thienyl)ethanamine hydrochloride salt is limited. This guide compiles the available information and outlines potential experimental approaches based on structurally related compounds. All experimental protocols described herein are illustrative and have not been specifically validated for this compound.

Core Compound Information

This compound hydrochloride salt is a chemical compound classified under heterocyclic building blocks.[1] Its core structure consists of a methyl-substituted thiophene ring attached to an ethanamine group, supplied as a hydrochloride salt.

Chemical and Physical Properties

Limited quantitative data for this specific compound is available in the public domain. The following table summarizes the fundamental chemical properties that have been identified.

PropertyValueSource
CAS Number 1215839-34-1[1][2]
Molecular Formula C₇H₁₂ClNS[1]
Molecular Weight 177.69 g/mol [1]
Purity (Typical) ≥95%[1]

Potential Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound hydrochloride salt are not available in the peer-reviewed literature. However, general methodologies for the synthesis and analysis of similar thienylethylamine derivatives can be adapted.

Hypothetical Synthesis Route

A plausible synthesis could involve the reduction of a corresponding nitrile or the reductive amination of a ketone. A potential synthetic workflow is outlined below. It is important to note that this is a generalized scheme and would require optimization.

G cluster_0 Hypothetical Synthesis Workflow A 2-Methylthiophene B 2-(5-Methyl-2-thienyl)acetonitrile A->B Acetonitrile Addition (e.g., via Vilsmeier-Haack type reaction followed by conversion) C This compound (Free Base) B->C Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) D This compound HCl C->D Salt Formation (HCl in ether or isopropanol)

Caption: A potential, non-validated synthetic workflow for this compound HCl.

Analytical Methods

For characterization and purity assessment, standard analytical techniques would be employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the chemical structure, ¹H and ¹³C NMR spectra would be essential. While specific spectral data for this compound is not published, one could predict the expected chemical shifts and splitting patterns based on the structure.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Purity analysis would likely be conducted using reverse-phase HPLC. A general method that could serve as a starting point for development is described below.

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Note: This is a generic method and would require optimization for baseline separation and peak shape.

The workflow for analytical characterization is as follows:

G cluster_1 Analytical Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Purity_Assessment Purity >95% HPLC->Purity_Assessment Identity_Confirmation Molecular Weight Confirmed MS->Identity_Confirmation

Caption: A standard workflow for the analytical characterization of a synthesized chemical compound.

Pharmacological Profile and Biological Activity

As of the latest literature review, there is no published information regarding the pharmacological profile, mechanism of action, or biological activity of this compound hydrochloride salt. Its structural similarity to other thienylethylamines, which can interact with various receptors and transporters in the central nervous system, suggests that it could be a candidate for neurological or psychiatric drug discovery research. However, without experimental data, any potential biological targets or signaling pathway involvement would be purely speculative.

Due to the absence of data on its biological activity, no signaling pathway or logical relationship diagrams can be generated at this time. Further research is required to elucidate the pharmacological properties of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Potential Biological Activity of 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(5-Methyl-2-thienyl)ethanamine is limited in publicly accessible literature. This guide has been compiled using data from structurally related compounds to provide a representative technical overview. The experimental protocols, spectroscopic data, and biological activities described herein are illustrative and should be considered hypothetical until experimentally verified.

Introduction

This compound is a substituted thienylethylamine derivative. Structurally, it is an analog of the well-known phenethylamine class of compounds, where the phenyl ring is replaced by a 5-methyl-substituted thiophene ring. This substitution can significantly alter the molecule's physicochemical properties and its interaction with biological targets. Thiophene-containing compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a detailed overview of the molecular structure, potential synthetic routes, and predicted spectroscopic and biological properties of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 2-thienyl group with a methyl substituent at the 5-position and an ethanamine side chain at the 2-position. The free base has the chemical formula C₇H₁₁NS. The hydrochloride salt form is also common, with the formula C₇H₁₂ClNS[1].

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number1215839-34-1[1]
Molecular FormulaC₇H₁₂ClNS[1]
Molecular Weight177.69 g/mol [1]
Purity (typical)>95%[1]

Synthesis and Experimental Protocols

Representative Synthesis Workflow

A potential synthetic pathway could start from 2-methylthiophene, proceed through a Vilsmeier-Haack formylation to yield 5-methyl-2-thiophenecarboxaldehyde, followed by a Henry reaction with nitromethane to form 1-(5-methyl-2-thienyl)-2-nitroethene, and finally, a reduction of the nitro group and the double bond to give the target amine.

Synthesis_Workflow 2-Methylthiophene 2-Methylthiophene 5-Methyl-2-thiophenecarboxaldehyde 5-Methyl-2-thiophenecarboxaldehyde 2-Methylthiophene->5-Methyl-2-thiophenecarboxaldehyde Vilsmeier-Haack 1-(5-Methyl-2-thienyl)-2-nitroethene 1-(5-Methyl-2-thienyl)-2-nitroethene 5-Methyl-2-thiophenecarboxaldehyde->1-(5-Methyl-2-thienyl)-2-nitroethene Henry Reaction (Nitromethane, base) This compound This compound 1-(5-Methyl-2-thienyl)-2-nitroethene->this compound Reduction (e.g., LiAlH4)

A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol for Reduction of 1-(5-Methyl-2-thienyl)-2-nitroethene

Materials:

  • 1-(5-Methyl-2-thienyl)-2-nitroethene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-(5-Methyl-2-thienyl)-2-nitroethene in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt and recrystallization.

Spectroscopic Characterization (Hypothetical Data)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.65d1HThiophene H-3
~6.50d1HThiophene H-4
~2.95t2H-CH₂-Ar
~2.80t2H-CH₂-NH₂
~2.40s3H-CH₃
~1.50br s2H-NH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~145.0Thiophene C-2
~138.0Thiophene C-5
~125.0Thiophene C-3
~123.0Thiophene C-4
~43.0-CH₂-NH₂
~30.0-CH₂-Ar
~15.0-CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (amine)
2850-2960MediumC-H stretch (aliphatic)
~1590MediumC=C stretch (thiophene ring)
~1450MediumC-H bend (aliphatic)
~800StrongC-H out-of-plane bend (thiophene)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
14140[M]⁺
112100[M - CH₂NH₂]⁺
9730[C₅H₅S]⁺

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to phenethylamines and other psychoactive compounds, it is plausible that it may interact with monoamine neurotransmitter systems[7][8][9][10][11].

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of related phenethylamine and thienylethylamine derivatives suggest that modifications to the aromatic ring and the amine side chain can significantly influence receptor binding affinity and functional activity[12][13][14][15]. The presence of the methyl group on the thiophene ring may enhance selectivity for certain receptor subtypes. It is hypothesized that this compound could act as a ligand for dopamine and/or serotonin receptors[16][17][18][19].

Postulated Signaling Pathways

Given the potential interaction with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs), this compound could modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C.

If acting as an agonist at D1-like dopamine receptors, the compound would be expected to stimulate the Gαs/olf pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA)[20][21][22].

D1_Signaling cluster_membrane Cell Membrane D1R D1 Receptor G_alpha_s Gαs/olf D1R->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Agonist This compound Agonist->D1R G_alpha_s->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets phosphorylates

References

Spectroscopic and Synthetic Profile of 2-(5-Methyl-2-thienyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(5-Methyl-2-thienyl)ethanamine. Given the limited availability of direct experimental data for this specific molecule, this guide consolidates predicted spectroscopic information and established synthetic methodologies for structurally related compounds to serve as a valuable resource for researchers.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
-CH₃ (on thiophene)~2.4Singlet-
-CH₂- (adjacent to thiophene)~2.9 - 3.1Triplet~7
-CH₂- (adjacent to amine)~2.8 - 3.0Triplet~7
-NH₂~1.5 - 2.5Broad Singlet-
Thiophene H-3~6.6Doublet~3.5
Thiophene H-4~6.5Doublet~3.5

Note: Predicted shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. Solvent effects can cause variations.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
-CH₃ (on thiophene)~15
-CH₂- (adjacent to thiophene)~30
-CH₂- (adjacent to amine)~42
Thiophene C-2~145
Thiophene C-3~125
Thiophene C-4~123
Thiophene C-5~138

Note: Predicted shifts are relative to TMS at 0.00 ppm. Solvent effects can cause variations.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium to Strong
C=C Stretch (thiophene)1500 - 1600Medium
C-N Stretch1000 - 1250Medium
C-S Stretch (thiophene)600 - 800Medium
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zProposed Fragment
141[M]⁺ (Molecular Ion)
124[M - NH₃]⁺
111[M - CH₂NH₂]⁺
97[C₅H₅S]⁺ (Thienyl methyl cation)

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of 2-phenylethylamine and 2-(2-thienyl)ethanamine. The proposed pathway involves the reduction of a corresponding nitrile or nitroalkene intermediate, which can be synthesized from 2-methyl-5-thiophenecarboxaldehyde.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 2-methyl-5-thiophenecarboxaldehyde.

Step 1: Synthesis of 2-(5-Methyl-2-thienyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-thiophenecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of sodium cyanide (1.1 eq) in water to the flask.

  • Acidification: Slowly add a solution of a strong acid, such as hydrochloric acid, dropwise to the reaction mixture while maintaining the temperature below 20°C.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(5-methyl-2-thienyl)acetonitrile.

Step 2: Reduction of 2-(5-Methyl-2-thienyl)acetonitrile to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of 2-(5-methyl-2-thienyl)acetonitrile (1.0 eq) in the same anhydrous solvent to the suspension of the reducing agent, maintaining a gentle reflux.

  • Reaction: After the addition is complete, reflux the reaction mixture for several hours until the nitrile is completely consumed (monitored by TLC or IR spectroscopy).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Compound Purification Purification (e.g., Chromatography, Distillation) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of the synthetic protocol and experimental verification of the spectroscopic data will be necessary.

"NMR spectrum of 2-(5-Methyl-2-thienyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: NMR Spectrum of 2-(5-Methyl-2-thienyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed overview of the NMR spectral data for this compound.

Data Presentation: Quantitative NMR Data

A comprehensive search of publicly available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C NMR data for this compound. While spectral data for structurally related compounds are available, direct quantitative data including chemical shifts (δ), coupling constants (J), and multiplicities for the target molecule could not be located.

For progress in research and development involving this compound, experimental determination of its NMR spectra is essential. The following tables are provided as a template for the presentation of such data once it is acquired.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃~2.4s-
-CH₂- (thiophene ring)~2.9t~7
-CH₂- (amine)~3.0t~7
Thiophene H₃~6.6d~3.5
Thiophene H₄~6.7d~3.5
-NH₂Variablebr s-

Note: These are predicted values based on analogous structures and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~15
-CH₂- (thiophene ring)~30
-CH₂- (amine)~42
Thiophene C₃~123
Thiophene C₄~125
Thiophene C₅~138
Thiophene C₂~145

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. As no specific experimental data was found, a general methodology for acquiring high-quality NMR spectra for a compound like this compound is provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the compound). The choice of solvent can affect chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

    • The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The sample should be shimmed to achieve a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard.

Mandatory Visualization

Logical relationships and experimental workflows can be effectively communicated through diagrams. Below are examples of how such information could be visualized using the DOT language once the necessary data and processes are established.

Logical Relationship of Protons in this compound

G Proton Connectivity in this compound cluster_thiophene Thiophene Ring cluster_ethylamino Ethylamino Sidechain H3 H3 H4 H4 H3->H4 J-coupling CH2_thiophene CH2 (adjacent to thiophene) H4->CH2_thiophene Through-space correlation (NOE) CH3_protons CH3 Protons CH2_amine CH2 (adjacent to amine) CH2_thiophene->CH2_amine J-coupling NH2_protons NH2 Protons

Caption: Predicted proton connectivity and through-space relationships.

Experimental Workflow for NMR Analysis

G Workflow for NMR Analysis of this compound SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation and Verification Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for NMR-based structural analysis.

Conclusion

While a definitive, experimentally-derived NMR spectrum for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition, analysis, and presentation. The provided templates for data tables, a generalized experimental protocol, and illustrative diagrams offer a clear path forward for researchers working with this compound. The experimental determination of the NMR data is a critical next step for the full structural characterization of this compound and will be invaluable for its future applications in scientific research and development.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 2-(5-Methyl-2-thienyl)ethanamine

Introduction

This compound is a substituted thiophene derivative with a structural resemblance to phenethylamine-based compounds, a class known for its diverse pharmacological activities. As with any compound intended for pharmaceutical research or development, rigorous analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification, quantification, and structural elucidation of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including detailed experimental protocols and an analysis of its predicted fragmentation pathways. The information presented here is intended to support researchers in developing and validating analytical methods for this and structurally related compounds.

Predicted Mass Spectrum Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in the literature, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry for analogous structures, such as phenethylamines and other thiophene derivatives. The primary fragmentation pathways are expected to involve cleavage of the ethylamine side chain and fragmentation involving the substituted thiophene ring.

The molecular weight of this compound (C₈H₁₁NS) is 153.25 g/mol . The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed origin.

m/z Predicted Relative Intensity Proposed Ion Structure Fragmentation Pathway
153Moderate[C₈H₁₁NS]⁺Molecular Ion (M⁺)
138Low[C₇H₈NS]⁺Loss of a methyl radical (-CH₃) from the molecular ion.
111High (Base Peak)[C₆H₇S]⁺β-cleavage (benzylic cleavage) with loss of the ethylamine radical.
44Moderate to High[C₂H₆N]⁺α-cleavage leading to the formation of the [CH₂NH₂]⁺ iminium ion, or cleavage of the bond between the thiophene ring and the ethylamine side chain.

Key Fragmentation Pathways

The fragmentation of this compound in an EI source is primarily driven by the stability of the resulting carbocations. The thiophene ring, being aromatic, can stabilize an adjacent positive charge, making β-cleavage a highly favorable pathway.

dot

fragmentation_pathway M Molecular Ion [C₈H₁₁NS]⁺˙ m/z = 153 F111 Base Peak [C₆H₇S]⁺ m/z = 111 M->F111 β-cleavage F44 Fragment Ion [C₂H₆N]⁺ m/z = 44 M->F44 α-cleavage F138 Fragment Ion [C₇H₈NS]⁺ m/z = 138 M->F138 - •CH₃

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A robust and reliable analytical method is crucial for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like this. The following is a generalized protocol that can serve as a starting point for method development.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to establish a calibration curve for quantitative analysis.

  • Sample Extraction (from a biological matrix): For analysis in matrices like plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

    • LLE Protocol:

      • To 1 mL of the sample, add an appropriate internal standard.

      • Adjust the pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.

      • Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

      • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase or derivatizing agent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring ions such as m/z 153, 111, and 44.

Experimental Workflow

The overall process for the analysis of this compound can be visualized as a sequential workflow, from sample receipt to final data analysis.

dot

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SamplePrep Sample Preparation (Extraction/Derivatization) GC_Separation Gas Chromatography (Separation) SamplePrep->GC_Separation StandardPrep Standard Preparation StandardPrep->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Peak Integration, Library Search) DataAcquisition->DataProcessing Reporting Reporting & Interpretation DataProcessing->Reporting

Caption: A typical GC-MS experimental workflow for the analysis of small molecules.

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the stable 5-methyl-2-thienylmethyl cation at m/z 111, offers a strong basis for the identification of this compound. The detailed experimental protocol for GC-MS analysis serves as a practical starting point for method development and validation. For researchers in drug discovery and development, a thorough understanding of these analytical principles is essential for ensuring the quality, safety, and efficacy of novel chemical entities. Further studies involving high-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the fragment ions and for metabolite identification studies.

The Biological Versatility of 2-Thienylethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-thienylethylamine scaffold, a bioisostere of the well-known phenethylamine pharmacophore, has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous monoamines and various psychoactive substances has led to the exploration of its derivatives for a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological targets, and therapeutic potential of 2-thienylethylamine derivatives, with a focus on their interactions with key central nervous system (CNS) receptors and their potential as antimicrobial and antiprotozoal agents.

Synthesis of 2-Thienylethylamine Derivatives

The synthesis of the core 2-thienylethylamine structure can be achieved through several routes. A common method involves the reduction of 2-(2-nitrovinyl)thiophene, which can be prepared by the condensation of 2-thiophenecarboxaldehyde with nitromethane. Another approach utilizes the reduction of 2-thiopheneacetonitrile.

Derivatization at the amine is a key strategy to modulate the pharmacological profile.

  • N-Alkylation: Reaction of 2-thienylethylamine with alkyl halides or reductive amination of 2-thienylacetaldehyde with primary or secondary amines affords N-alkylated derivatives.

  • N-Acylation: Acylation of the primary amine with acyl chlorides or carboxylic acid anhydrides yields the corresponding N-acyl derivatives, including amides and ureas.

A general synthetic workflow for creating a library of N-substituted 2-thienylethylamine derivatives is depicted below.

synthesis_workflow Thiophene Thiophene Thiophene_aldehyde 2-Thiophenecarboxaldehyde Thiophene->Thiophene_aldehyde Vilsmeier-Haack Reaction Nitrovinyl_thiophene 2-(2-Nitrovinyl)thiophene Thiophene_aldehyde->Nitrovinyl_thiophene Condensation with Nitromethane Thienylethylamine 2-Thienylethylamine Nitrovinyl_thiophene->Thienylethylamine Reduction (e.g., LiAlH4) N_Alkyl_derivative N-Alkyl-2-thienylethylamine Derivatives Thienylethylamine->N_Alkyl_derivative Reductive Amination or Alkylation N_Acyl_derivative N-Acyl-2-thienylethylamine Derivatives Thienylethylamine->N_Acyl_derivative Acylation

Caption: General synthetic workflow for N-substituted 2-thienylethylamine derivatives.

Biological Activities and Quantitative Data

2-Thienylethylamine derivatives have been investigated for their activity at several biological targets. The following sections summarize the key findings and present available quantitative data.

Dopamine Transporter (DAT) Interactions

The dopamine transporter is a crucial protein in the regulation of dopaminergic neurotransmission and is a primary target for psychostimulants and antidepressants. The structural similarity of 2-thienylethylamine to dopamine suggests its derivatives as potential DAT ligands.

Quantitative Data for Phenethylamine and Related Derivatives at the Dopamine Transporter

CompoundStructureDAT Ki (nM)Reference
Dopamine1680[1]
N-Methyl-2-phenylethylamine1230[1]
N,N-Dimethyl-2-phenylethylamine1090[1]
2-(Thiophen-2-yl)ethan-1-amine878.5[1]
N-Methyl-2-(thiophen-2-yl)ethan-1-amine360.5[1]
Serotonin 5-HT2A Receptor Interactions

The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. Phenethylamine derivatives, particularly those with methoxy substitutions on the phenyl ring, are known to have high affinity for this receptor. The 2-thienyl moiety can be considered a bioisosteric replacement for the phenyl ring in these compounds.

Quantitative Data for Phenethylamine Derivatives at the 5-HT2A Receptor

CompoundStructure5-HT2A Ki (nM)Reference
2,5-Dimethoxy-4-iodophenethylamine (2C-I)7.9[2]
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe)0.044[3]
2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe)0.051[2]
Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene-containing compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some N-acyl-2-thienylethylamine and related derivatives against various bacterial strains.

Antimicrobial Activity (MIC in µg/mL) of Thiophene Derivatives

CompoundStructureS. aureusB. subtilisE. coliP. aeruginosaReference
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide12525062.5125[4]
N-(6-methylpyridin-2-yl)thiophene-2-carboxamide250125125250[4]
Thiophene-2-carboxylic acid (4-chlorophenyl)amide>500>500250500[5]
Antileishmanial Activity

Thiophene derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. The table below presents the 50% inhibitory concentration (IC50) values for some 2-aminothiophene derivatives against Leishmania amazonensis.

Antileishmanial Activity (IC50 in µM) of 2-Aminothiophene Derivatives

CompoundStructurePromastigotesAmastigotesReference
SB-447.3715.82[6]
SB-833.3718.5[6]
SB-2003.6520.09[6]

Note: While these compounds are not direct N-substituted derivatives of 2-thienylethylamine, they highlight the potential of the substituted thiophene core in antileishmanial drug discovery.

Signaling Pathways

Dopamine Transporter (DAT) Signaling

The primary function of DAT is the reuptake of dopamine from the synaptic cleft. This process is regulated by various intracellular signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). Phosphorylation of the transporter can lead to its internalization, reducing dopamine clearance.

dat_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_released->DAT Binding Dopamine_synapse Dopamine DAT->Dopamine_released Reuptake DAT_internalized Internalized DAT DAT->DAT_internalized Internalization PKC PKC PKC->DAT Phosphorylation MAPK MAPK MAPK->DAT Phosphorylation Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade Activation

Caption: Simplified overview of dopamine transporter (DAT) regulation.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5HT2A_signaling Agonist 5-HT2A Agonist (e.g., 2-thienylethylamine derivative) Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq_11 Gq/11 Receptor->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-thienylethylamine derivatives.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing human DAT (hDAT)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

  • Non-specific binding determinator: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM)

  • Test compounds (2-thienylethylamine derivatives) at various concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer.

    • Non-specific binding wells: Non-specific binding determinator.

    • Competition wells: Test compound at various concentrations.

  • Add the radioligand to all wells at a concentration near its Kd.

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dat_binding_assay start Start prep Prepare DAT Membranes start->prep plate Plate Membranes, Radioligand & Test Compounds prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a DAT radioligand binding assay.

5-HT2A Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or antagonists at the 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

  • Pluronic F-127

  • Reference agonist (e.g., serotonin)

  • Reference antagonist (e.g., ketanserin)

  • Test compounds (2-thienylethylamine derivatives)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader.

    • Agonist Mode: Establish a baseline fluorescence reading. Inject the test compound or reference agonist and record the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist for a defined period. Establish a baseline fluorescence reading. Inject the reference agonist at a concentration that gives a submaximal response (e.g., EC80) and record the change in fluorescence.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

calcium_flux_assay start Start plate_cells Plate 5-HT2A Expressing Cells start->plate_cells load_dye Load with Calcium Dye plate_cells->load_dye read_baseline Read Baseline Fluorescence load_dye->read_baseline add_compound Inject Test Compound read_baseline->add_compound read_response Measure Fluorescence Change add_compound->read_response analyze Calculate EC50/IC50 read_response->analyze end End analyze->end

Caption: Experimental workflow for a 5-HT2A calcium flux assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (2-thienylethylamine derivatives)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and make serial two-fold dilutions in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

mic_assay start Start prepare_dilutions Prepare Serial Dilutions of Test Compounds start->prepare_dilutions prepare_inoculum Standardize Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microplate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Antileishmanial Assay (Amastigote Stage)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the intracellular amastigote form of Leishmania.

Materials:

  • Leishmania species (e.g., L. amazonensis, L. donovani)

  • Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

  • Test compounds (2-thienylethylamine derivatives)

  • Reference drug (e.g., Amphotericin B)

  • 96-well microplates

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Plating: Seed macrophages into a 96-well plate and allow them to adhere.

  • Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes. Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of the test compounds or reference drug.

  • Incubation: Incubate the plates for an appropriate period (e.g., 72 hours).

  • Assessment of Infection: Fix the cells and stain with Giemsa. Determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopic examination.

  • Data Analysis: Calculate the infection index (percentage of infected cells × average number of amastigotes per cell). Plot the percentage inhibition of the infection index against the log concentration of the test compound to determine the IC50 value.

leishmania_assay start Start plate_macrophages Plate Macrophages start->plate_macrophages infect_cells Infect with Leishmania Promastigotes plate_macrophages->infect_cells treat_compounds Treat with Test Compounds infect_cells->treat_compounds incubate Incubate treat_compounds->incubate fix_stain Fix and Stain (Giemsa) incubate->fix_stain microscopy Microscopic Quantification fix_stain->microscopy analyze Calculate IC50 microscopy->analyze end End analyze->end

Caption: Workflow for in vitro antileishmanial amastigote assay.

Conclusion

2-Thienylethylamine derivatives represent a versatile scaffold with demonstrated and potential activity across a range of biological targets. Their interactions with key CNS proteins like the dopamine transporter and the 5-HT2A receptor highlight their potential for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, emerging evidence of their antimicrobial and antileishmanial properties opens up new avenues for research in infectious diseases. The structure-activity relationships, though not yet fully elucidated for a comprehensive set of 2-thienylethylamine analogs, suggest that strategic modifications to the thiophene ring and the ethylamine side chain can significantly influence potency and selectivity. This technical guide provides a foundational resource for researchers to further explore the rich pharmacology of this promising class of compounds.

References

Potential Pharmacological Effects of 2-(5-Methyl-2-thienyl)ethanamine: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical exploration of the potential pharmacological profile of 2-(5-Methyl-2-thienyl)ethanamine, a molecule for which public domain pharmacological data is currently scarce. By examining the structure-activity relationships of analogous 2-thienylethylamines and their phenethylamine bioisosteres, we infer potential biological targets and mechanisms of action. This whitepaper is intended to serve as a foundational guide for researchers initiating studies on this compound, outlining potential areas of investigation, and providing detailed hypothetical experimental protocols and conceptual frameworks for its pharmacological characterization.

Introduction

The thiophene ring's electronic properties and its ability to engage in hydrogen bonding can influence receptor binding and metabolic stability.[2] The addition of a methyl group can further modulate these properties through steric and electronic effects, potentially enhancing selectivity for specific biological targets.

Inferred Pharmacological Profile

Based on the pharmacology of structurally related 2-thienylethylamines and substituted phenethylamines, we can hypothesize a range of potential biological targets for this compound.

Potential Molecular Targets

The primary amine and the aromatic ring system are key features that suggest potential interactions with the following targets:

  • Monoamine Transporters: Like many phenethylamines, this compound could act as a substrate and/or inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative potency at these transporters would determine its stimulant or empathogenic potential.

  • Serotonin (5-HT) Receptors: Phenethylamine and its analogs are known to interact with various 5-HT receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] Agonism at the 5-HT2A receptor is associated with psychedelic effects.

  • Dopamine (D) Receptors: Direct interaction with dopamine receptors (D1 and D2 families) is another possibility, which could contribute to its stimulant and behavioral effects.[1]

  • Sigma (σ) Receptors: Sigma receptors (σ1 and σ2) are known to bind a wide variety of psychoactive compounds, and phenethylamine derivatives have shown affinity for these receptors.[1]

  • NMDA Receptors: Some thiophene-containing compounds have been shown to interact with the NMDA receptor, suggesting a potential for dissociative or neuroprotective effects.[3]

  • GABA Receptors: Derivatives of 2-(acylamino)thiophene have been identified as positive allosteric modulators of the GABAB receptor.[4] While the ethanamine side chain is different, an interaction with GABAergic systems cannot be entirely ruled out.

Hypothetical Structure-Activity Relationships (SAR)

The introduction of a methyl group at the 5-position of the thiophene ring is a critical structural modification.

  • Increased Lipophilicity: The methyl group will increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

  • Steric Influence: The methyl group could sterically hinder or favorably interact with the binding pockets of specific receptors or transporters, thereby influencing binding affinity and selectivity.

  • Electronic Effects: The electron-donating nature of the methyl group could alter the electron density of the thiophene ring, potentially affecting its interaction with biological targets.

Proposed Experimental Characterization

To elucidate the pharmacological profile of this compound, a systematic in vitro and in vivo evaluation is proposed.

In Vitro Assays

A tiered approach to in vitro screening would efficiently characterize the compound's primary targets and off-target activities.

Table 1: Proposed In Vitro Screening Panel

Assay Type Primary Targets Secondary/Off-Targets Data Output
Receptor Binding DAT, NET, SERT, 5-HT2A, 5-HT2C, D2, σ1, σ25-HT1A, 5-HT2B, D1, α1, α2, H1, M1-M5Ki (nM)
Functional Assays
Monoamine Transporter UptakeDAT, NET, SERT-IC50 (nM)
Receptor Activity5-HT2A, 5-HT2C, D2-EC50 (nM), Emax (%)
Metabolic Stability Human Liver Microsomes-Half-life (t1/2, min)
CYP450 Inhibition CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4-IC50 (µM)
Detailed Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors and transporters.

  • Methodology:

    • Prepare cell membranes expressing the target receptor/transporter.

    • Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A).

    • Add increasing concentrations of this compound to displace the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate IC50 values and convert to Ki values using the Cheng-Prusoff equation.

  • Objective: To determine the functional potency (IC50) of this compound to inhibit monoamine uptake.

  • Methodology:

    • Use cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

    • Pre-incubate the cells with various concentrations of this compound.

    • Add a radioactive monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • Incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular radioactivity.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the concentration-dependent inhibition of uptake to determine the IC50.

In Vivo Studies

Following in vitro characterization, in vivo studies in animal models would be necessary to understand the compound's behavioral and physiological effects.

Table 2: Proposed In Vivo Evaluation

Model Species Potential Effect Measured
Locomotor Activity Mouse/RatStimulant or depressant effects
Drug Discrimination RatSubjective effects similar to known drugs (e.g., amphetamine, MDMA)
Head-Twitch Response Mouse5-HT2A receptor agonism (psychedelic potential)
Forced Swim Test Mouse/RatAntidepressant-like effects
Elevated Plus Maze Mouse/RatAnxiolytic or anxiogenic effects

Visualizations

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade following the interaction of this compound with a Gq-coupled receptor, such as the 5-HT2A receptor.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Receptor 5-HT2A Receptor (GPCR) Compound->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a logical progression for the pharmacological evaluation of the compound.

Experimental_Workflow start Compound Synthesis & Purification in_vitro_screening In Vitro Screening (Binding & Functional Assays) start->in_vitro_screening adme_tox ADME/Tox Profiling (Metabolic Stability, CYP Inhibition) in_vitro_screening->adme_tox in_vivo_behavioral In Vivo Behavioral Studies (Locomotor, Discrimination) adme_tox->in_vivo_behavioral sar_optimization SAR Optimization in_vivo_behavioral->sar_optimization Iterative Feedback lead_candidate Lead Candidate Identification in_vivo_behavioral->lead_candidate sar_optimization->start

Caption: Proposed workflow for pharmacological characterization.

Conclusion

While the pharmacological profile of this compound remains to be empirically determined, its structural characteristics strongly suggest a potential for significant central nervous system activity. Based on the well-established pharmacology of 2-thienylethylamine and phenethylamine analogs, this compound is likely to interact with monoamine transporters and a range of G-protein coupled receptors. The 5-methyl substitution is anticipated to modulate its potency and selectivity. The experimental framework proposed in this whitepaper provides a roadmap for the systematic evaluation of this novel compound, from initial in vitro screening to in vivo behavioral studies. Such investigations are crucial to uncover its potential therapeutic applications and to understand its mechanism of action.

References

2-(5-Methyl-2-thienyl)ethanamine: A Potential Dopamine Reuptake Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 2-(5-Methyl-2-thienyl)ethanamine as a potential dopamine reuptake inhibitor. As of the latest literature review, specific quantitative data on the binding affinity and inhibitory potency of this particular compound on the dopamine transporter (DAT) are not publicly available. The experimental protocols and potential activity profiles described herein are based on established methodologies for evaluating dopamine reuptake inhibitors and structure-activity relationships of analogous compounds.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders. Phenethylamine and its derivatives represent a well-established class of compounds that interact with monoamine transporters, including DAT.

This technical guide focuses on the therapeutic potential of this compound, a structural analog of phenethylamine where the phenyl group is replaced by a 5-methyl-substituted thiophene ring. This substitution is of significant interest as bioisosteric replacement of a phenyl ring with a thiophene ring has been shown in other contexts to modulate pharmacological activity. This document outlines the rationale for investigating this compound, detailed experimental protocols for its characterization, and the anticipated data profile based on related molecules.

Rationale for Investigation

The core structure of this compound combines two key pharmacophoric features: the ethylamine side chain, which is crucial for interaction with the dopamine transporter, and a substituted thiophene ring. Structure-activity relationship (SAR) studies of various phenethylamine analogs have demonstrated that modifications to the aromatic ring can significantly influence binding affinity and selectivity for DAT. The introduction of a thiophene ring, a common bioisostere for a phenyl ring, and the addition of a methyl group at the 5-position, could potentially enhance potency and/or selectivity for the dopamine transporter over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Quantitative Data on Related Compounds

While specific data for this compound is unavailable, the following table presents data for related phenethylamine and thienylethylamine analogs to provide a comparative context for the potential activity profile. This data is illustrative of the expected outcomes from the experimental protocols outlined in this guide.

CompoundTargetAssay TypeValue (nM)Reference
PhenethylaminehDATIC50 (Uptake Inhibition)780F. L. Horsley et al., 2018
AmphetaminehDATKi (Binding Affinity)33.4S. S. Schmitt et al., 2013
MethylphenidaterDATKi ([³H]WIN 35,428 Binding)123F. I. Carroll et al., 1996[3]
Thiophen-2-ylethylamineNot AvailableNot AvailableNot Available
2-(5-Chloro-2-thienyl)ethanamineNot AvailableNot AvailableNot Available

Note: This table is for illustrative purposes and includes data for structurally related, but not identical, compounds. The activity of this compound would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for the synthesis of 2-thienylethylamine.[4][5] A generalized two-step process is outlined below:

Step 1: Synthesis of 2-(5-Methyl-2-thienyl)ethanol

This intermediate can be prepared via a Grignard reaction between 2-bromo-5-methylthiophene and ethylene oxide.

Step 2: Conversion to this compound

The resulting alcohol can be converted to the corresponding amine through methods such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an alkyl halide followed by reaction with ammonia or a suitable nitrogen nucleophile.

In Vitro Characterization

This assay determines the binding affinity (Ki) of the test compound for the dopamine transporter. A competitive radioligand binding assay using [³H]WIN 35,428, a well-characterized DAT ligand, is a standard method.[3][6][7][8]

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.

  • Radioligand: [³H]WIN 35,428.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine or GBR 12909.

  • Assay Buffer: Typically a Tris-HCl buffer containing NaCl and other salts.

  • Test Compound: this compound.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, [³H]WIN 35,428, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the potency (IC50) of the test compound to inhibit the reuptake of dopamine into cells expressing DAT.[1][2][9][10]

Materials:

  • Cell Line: A cell line stably expressing hDAT (e.g., HEK293-hDAT).

  • Radiolabeled Substrate: [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

  • Test Compound: this compound.

  • Reference Inhibitor: A known DAT inhibitor (e.g., GBR 12909).

Protocol:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor.

  • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50).

In Vivo Behavioral Assessment

This test is used to assess the stimulant or depressant effects of a compound in vivo, which are often correlated with its activity at the dopamine transporter.[11][12][13][14]

Apparatus:

  • Open field arenas equipped with infrared beam grids to automatically track movement.

Protocol:

  • Acclimate the test animals (e.g., mice or rats) to the testing room and handling procedures.

  • On the test day, administer the test compound (this compound) or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Immediately place the animal in the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).

  • Analyze the data to determine if the compound significantly alters locomotor behavior compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

dopamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Reuptake Dopamine_out->DAT Binding Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Test_Compound This compound Test_Compound->DAT Inhibition Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation

Caption: Dopamine reuptake inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Binding_Assay DAT Binding Assay ([³H]WIN 35,428) Synthesis->Binding_Assay Uptake_Assay Dopamine Uptake Assay ([³H]Dopamine) Synthesis->Uptake_Assay Ki_Value Determine Ki Binding_Assay->Ki_Value IC50_Value Determine IC50 Uptake_Assay->IC50_Value Locomotor_Test Locomotor Activity Test Ki_Value->Locomotor_Test Proceed if potent IC50_Value->Locomotor_Test Proceed if potent Behavioral_Effect Assess Behavioral Effects Locomotor_Test->Behavioral_Effect

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound presents an intriguing candidate for investigation as a dopamine reuptake inhibitor. Based on the established pharmacology of related phenethylamine and thienylethylamine derivatives, there is a strong rationale for its potential to exhibit significant affinity and inhibitory potency at the dopamine transporter. The experimental protocols detailed in this guide provide a clear and robust framework for the synthesis and comprehensive in vitro and in vivo characterization of this compound. The successful execution of these studies would elucidate the pharmacological profile of this compound and determine its viability as a lead compound for the development of novel therapeutics targeting dopamine-related CNS disorders.

References

The Thienylethylamine Scaffold: A Comprehensive Analysis of its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thienylethylamine scaffold, a bioisosteric analog of phenethylamine, represents a significant area of interest in medicinal chemistry. The replacement of the phenyl ring with a thiophene moiety alters the molecule's electronic and steric properties, leading to distinct pharmacological profiles. This guide provides a detailed exploration of the structure-activity relationships (SAR) of thienylethylamine derivatives, focusing on their interactions with key neurological targets, including dopamine transporters, serotonin receptors, and monoamine oxidase enzymes. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship of Thienylethylamine Derivatives

The biological activity of thienylethylamine derivatives is profoundly influenced by substitutions on both the thiophene ring and the ethylamine side chain. The following sections and tables summarize the available quantitative data for their effects on the dopamine transporter, serotonin receptors, and monoamine oxidase.

Dopamine Transporter (DAT) Inhibition

Thienylethylamine derivatives have been investigated for their ability to inhibit the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synapse. The inhibitory potency is sensitive to the nature of the aromatic ring and substitutions on the amine.

A study comparing arylethylamines revealed that replacing a phenyl ring with a thiophenyl group can modulate DAT inhibitory activity. The following table presents the half-maximal inhibitory concentrations (IC50) for a series of β-phenethylamine derivatives, including thiophenyl-containing compounds, highlighting these structural effects.[1]

Compound NumberAromatic Group (Ar)R1R2% Inhibition of DA ReuptakeIC50 (nM)
1PhenylHPyrrolidine1.8 ± 3.1>10,000
2PhenylHPiperidine1.8 ± 3.1>10,000
5ThiophenylHPyrrolidine48.2 ± 3.11,120 ± 110
6ThiophenylHPiperidine48.2 ± 3.11,120 ± 110
9PhenylCH3Pyrrolidine78.2 ± 1.4280 ± 20
10PhenylCH3Piperidine78.2 ± 1.4280 ± 20
13ThiophenylCH3Pyrrolidine85.1 ± 1.1180 ± 20
14ThiophenylCH3Piperidine85.1 ± 1.1180 ± 20

Table 1: Inhibitory Effects of β-Phenethylamine Derivatives on Dopamine Reuptake. Data from a study investigating the structure-activity relationship of various phenethylamine analogs on dopamine transporter inhibition.[1]

From this data, it is evident that the presence of a thiophenyl group (compounds 5, 6, 13, and 14) generally leads to a higher inhibitory potency at the dopamine transporter compared to the corresponding phenyl analogs (compounds 1, 2, 9, and 10). Furthermore, the addition of a methyl group at the R1 position consistently enhances the inhibitory activity for both phenyl and thiophenyl derivatives.[1]

Serotonin Receptor Affinity

The affinity of thienylethylamine derivatives for serotonin (5-HT) receptors is a critical determinant of their pharmacological profile. The substitution pattern on the aromatic ring and the nature of the amine substituents play a crucial role in modulating affinity for different 5-HT receptor subtypes, particularly the 5-HT2A receptor.

While specific quantitative data for a systematic series of thienylethylamines is limited in the readily available literature, general SAR trends can be extrapolated from studies on the broader class of phenethylamines, where the phenyl ring is considered a scaffold that can be bioisosterically replaced by a thiophene ring. For phenethylamines, methoxylation of the aromatic ring, especially at the 2 and 5 positions, has been shown to be optimal for high affinity at 5-HT receptors.[2] N,N-dimethylation of the terminal amine, however, tends to decrease affinity.[2]

CompoundR2R4R5pA2
PhenethylamineHHH<5.0
2,5-DimethoxyphenethylamineOCH3HOCH36.5
N,N-Dimethyl-2,5-dimethoxyphenethylamineOCH3HOCH35.8

Table 2: Serotonin Receptor Affinities of Selected Phenalkylamine Analogues. The pA2 value is a measure of antagonist affinity; higher values indicate greater affinity. This data highlights key SAR trends for phenethylamines that can inform the design of thienylethylamine analogs.[2]

Monoamine Oxidase (MAO) Inhibition

Thienylethylamine derivatives also exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. The inhibitory potency and selectivity for MAO-A versus MAO-B isoforms are dependent on the substitution pattern.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [3H]spiperone.

Materials:

  • HEK-293 cells expressing recombinant human dopamine D2 receptors

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol)

  • Non-specific binding determinant: 10 µM haloperidol

  • Test compounds

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the D2 receptor.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of [3H]spiperone (final concentration ~0.2 nM).

  • To determine non-specific binding, a separate set of wells will contain 50 µL of 10 µM haloperidol instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~10-20 µg of protein).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Dopamine D2 Receptor Binding Assay Workflow prep Prepare Cell Membranes (HEK-293 expressing D2R) plate Plate Reagents: - Assay Buffer - Test Compound / Vehicle - [3H]spiperone - Haloperidol (for NSB) prep->plate incubate Add Membranes & Incubate (90 min, RT) plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki count->analyze cluster_workflow 5-HT2A Receptor Inositol Phosphate Accumulation Assay Workflow seed Seed & Grow CHO-5-HT2A Cells label_cells Label with [3H]myo-inositol seed->label_cells stimulate Wash & Stimulate with Test Compound label_cells->stimulate lyse Lyse Cells stimulate->lyse separate Separate IPs (Dowex Chromatography) lyse->separate count Scintillation Counting separate->count analyze Data Analysis: - Determine EC50/IC50 count->analyze cluster_D2R Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to cluster_5HT2A 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (Agonist) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Binds to Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

Methodological & Application

Application Notes and Protocols for 2-(5-Methyl-2-thienyl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 2-(5-Methyl-2-thienyl)ethanamine as a versatile building block in organic synthesis, particularly in the formation of amides, sulfonamides, and ureas. These moieties are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

N-Acylation: Synthesis of Amides

The primary amine functionality of this compound makes it an excellent nucleophile for reactions with carboxylic acid derivatives to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and functional materials.

General Reaction Scheme: Amide Formation

G cluster_reagents Reagents/Conditions amine This compound reagents Base (e.g., Pyridine, Et3N) Coupling Agent (for Carboxylic Acid) (e.g., DCC, HATU) Solvent (e.g., DCM, DMF) amide N-(2-(5-Methyl-2-thienyl)ethyl)amide amine->amide + acid_chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) acid_chloride->amide

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-(2-(5-Methyl-2-thienyl)ethyl)benzamide

This protocol describes the reaction of this compound with benzoyl chloride, a classic example of the Schotten-Baumann reaction conditions.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(2-(5-Methyl-2-thienyl)ethyl)benzamide.

Quantitative Data (Representative):

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(2-(5-Methyl-2-thienyl)ethyl)benzamideC₁₄H₁₅NOS245.3485-95Not Reported

Sulfonamide Synthesis

Reaction with sulfonyl chlorides provides a straightforward method to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

General Reaction Scheme: Sulfonamide Formation

G cluster_reagents Reagents/Conditions amine This compound reagents Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) sulfonamide N-(2-(5-Methyl-2-thienyl)ethyl)sulfonamide amine->sulfonamide + sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->sulfonamide

Caption: General workflow for the synthesis of sulfonamides from this compound.

Experimental Protocol: Synthesis of N-(2-(5-Methyl-2-thienyl)ethyl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (2:1 v/v).

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the mixture with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(2-(5-Methyl-2-thienyl)ethyl)benzenesulfonamideC₁₃H₁₅NO₂S₂281.4080-90Not Reported

Urea Formation

The reaction of this compound with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. Urea derivatives are important in drug discovery, with applications as enzyme inhibitors and receptor ligands.

General Reaction Scheme: Urea Formation

G cluster_reagents Conditions amine This compound reagents Solvent (e.g., THF, DCM) Room Temperature urea N-(Alkyl/Aryl)-N'-(2-(5-methyl-2-thienyl)ethyl)urea amine->urea + isocyanate Isocyanate (R-N=C=O) isocyanate->urea

Caption: General workflow for the synthesis of ureas from this compound.

Experimental Protocol: Synthesis of N-Phenyl-N'-(2-(5-methyl-2-thienyl)ethyl)urea

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • To this solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect it by filtration and wash with cold THF.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure urea derivative.[1]

Quantitative Data (Representative):

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-Phenyl-N'-(2-(5-methyl-2-thienyl)ethyl)ureaC₁₄H₁₆N₂OS260.36>90Not Reported

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of 2-(5-Methyl-2-thienyl)ethanamine as a versatile chemical building block for drug discovery and medicinal chemistry. Included are its physicochemical properties, key applications in synthesis, detailed experimental protocols for its utilization, and diagrams illustrating synthetic and potential biological pathways.

Introduction and Overview

The thiophene ring is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for a phenyl group, which can enhance metabolic stability and modulate biological activity.[1] this compound provides a robust entry point for incorporating the 5-methyl-2-thienylethyl motif into target molecules. This primary amine is a versatile nucleophile, readily participating in a variety of carbon-nitrogen bond-forming reactions to create diverse molecular architectures. Its structural similarity to phenethylamines, a core component of many neuroactive compounds, suggests its utility in developing agents targeting the central nervous system (CNS).[1][2]

Physicochemical Properties

The compound is commercially available as both the free base and its hydrochloride salt, facilitating its use in various solvent systems and reaction conditions.[3][4]

PropertyValueReference
Chemical Name This compound[4]
Synonyms 2-(5-Methyl-thiophen-2-yl)-ethylamine[4]
CAS Number (Free Base) 30433-92-2[4]
Molecular Formula (Free Base) C₇H₁₁NS[3]
Molecular Weight (Free Base) 141.23 g/mol
CAS Number (HCl Salt) 1215839-34-1[3]
Molecular Formula (HCl Salt) C₇H₁₂ClNS[3]
Molecular Weight (HCl Salt) 177.69 g/mol [3]

Applications in Synthesis

This compound is an ideal starting material for synthesizing more complex molecules. Its primary amine functionality allows for straightforward derivatization through two main reaction classes:

  • Reductive Amination: This powerful reaction allows for the controlled alkylation of the primary amine.[5] By reacting with an aldehyde or ketone, an intermediate imine is formed, which is then reduced in situ to yield a more substituted secondary or tertiary amine.[6][7] This method is highly valued for its efficiency and control compared to direct alkylation.[5] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

  • Acylation (Amide Bond Formation): The nucleophilic amine readily attacks acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This linkage is one of the most common functional groups found in approved pharmaceutical agents.

These reactions enable the use of this compound as a key fragment in the assembly of compound libraries for screening against various biological targets, including G-protein coupled receptors (GPCRs) and transporters in the CNS.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound.

This two-step protocol is a proposed route adapted from established methods for the synthesis of analogous 2-(2-thienyl)ethylamines, starting from commercially available 5-methyl-2-thiophenecarboxaldehyde.

Synthesis_Workflow Start 5-Methyl-2-thiophenecarboxaldehyde Step1 Knoevenagel Condensation (Nitromethane, NH4OAc) Start->Step1 Intermediate 1-(5-Methyl-2-thienyl)-2-nitroethene Step1->Intermediate Step2 Reduction (LiAlH4 or H2/Pd-C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Knoevenagel Condensation

  • To a solution of 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) in toluene, add nitromethane (1.5 eq) and ammonium acetate (0.8 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 1-(5-methyl-2-thienyl)-2-nitroethene, by recrystallization or column chromatography.

Step 2: Reduction of the Nitroalkene

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Slowly add a solution of 1-(5-methyl-2-thienyl)-2-nitroethene (1.0 eq) in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under vacuum or by conversion to its hydrochloride salt.

This protocol describes the synthesis of a secondary amine using this compound and a generic aldehyde.

Reductive_Amination_Workflow cluster_0 Reactants Amine This compound Reaction One-Pot Reaction (Solvent: DCE/MeOH) (Reducing Agent: NaBH(OAc)3) Amine->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Product Secondary Amine Product Reaction->Product

Caption: General workflow for reductive amination using the building block.

Materials:

ReagentMoles (Typical)
This compound1.0 eq
Aldehyde (R-CHO)1.0-1.1 eq
Sodium triacetoxyborohydride1.2-1.5 eq
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Sufficient volume
Acetic Acid (optional)0.1 eq

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the solution. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine product by column chromatography on silica gel.

This protocol details the synthesis of an amide from this compound and a generic acyl chloride.

Materials:

ReagentMoles (Typical)
This compound1.0 eq
Acyl Chloride (R-COCl)1.0-1.1 eq
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)1.5-2.0 eq
Dichloromethane (DCM)Sufficient volume

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide product by recrystallization or column chromatography.

Potential Biological Applications and Signaling Pathways

Derivatives of thienylethylamine are of significant interest for their potential to modulate CNS targets. A structural analog, 2-methyl-2-(thiophen-2-yl)propan-1-amine, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] NDRIs block the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT), increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft. This mechanism is relevant to therapies for conditions such as depression and ADHD. The diagram below illustrates this potential mechanism of action for a hypothetical derivative.

NDRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (NE, DA) Synapse Synaptic Cleft (Increased NE, DA) Vesicle->Synapse Neurotransmitter Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Receptor Postsynaptic Receptors Synapse->NET Reuptake Synapse->DAT Reuptake Synapse->Receptor Binding Drug Hypothetical Derivative of this compound Drug->NET Blocks Drug->DAT Blocks

Caption: Potential mechanism of a CNS-active drug derived from the building block.

References

Application Notes and Protocols: Synthesis of Novel Compounds from 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide and sulfonamide derivatives starting from 2-(5-Methyl-2-thienyl)ethanamine. This versatile primary amine serves as a valuable building block for creating diverse compound libraries for screening in drug discovery and materials science. The methodologies outlined are standard, robust, and adaptable for various substituted reactants.

General Synthetic and Characterization Workflow

The overall process for synthesizing and characterizing novel derivatives from this compound follows a logical progression from reaction setup to final analysis. This workflow ensures the efficient and accurate production and identification of new chemical entities.

G General Synthesis Workflow Start Start: this compound Reaction Reaction Setup (Anhydrous Solvent, Base) Start->Reaction Reagent Acyl Chloride or Sulfonyl Chloride Reagent->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Stir 2-24h Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Structure Confirmation (NMR, MS, FTIR) Purification->Characterization Final Pure Novel Compound Characterization->Final

Caption: General workflow for the synthesis of novel compounds.

Section 1: Synthesis of Novel Amide Derivatives

The amide bond is a cornerstone of medicinal chemistry, appearing in over a quarter of all known drugs. The synthesis of novel amides from this compound provides access to a wide range of potential therapeutic agents. The most direct method involves the acylation of the primary amine with a suitable carboxylic acid derivative, typically an acyl chloride.[1][2] This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme: Amide Synthesis

The reaction between this compound and an acyl chloride in the presence of a base yields the corresponding N-substituted amide.

G Amide Synthesis Scheme Thienylethylamine This compound Plus1 + AcylChloride R-COCl (Acyl Chloride) Amide N-(2-(5-methyl-2-thienyl)ethyl)amide AcylChloride->Amide Base (e.g., Pyridine) Anhydrous DCM, 0°C to RT Plus2 + Salt Base-HCl

Caption: General scheme for N-acylation of the starting amine.

Experimental Protocol 1: Synthesis of N-(2-(5-methyl-2-thienyl)ethyl)benzamide

This protocol details the synthesis of a representative amide from this compound and benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the stirred solution to 0 °C using an ice bath. Add benzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.[3]

Data Presentation: Amide Derivatives

The following table summarizes representative data for a series of synthesized amide derivatives.

Compound IDR-Group (from R-COCl)Yield (%)M.p. (°C)M+H⁺ (m/z)Key ¹H NMR Signal (δ ppm, Amide N-H)
1a Phenyl92118-120260.1~6.2 (broad triplet)
1b 4-Chlorophenyl88135-137294.1~6.3 (broad triplet)
1c 4-Methoxyphenyl95124-126290.1~6.1 (broad triplet)
1d Methyl8595-97198.1~5.8 (broad triplet)
Characterization of Amides
  • FTIR Spectroscopy: Successful amide formation is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ and an N-H stretching band for the secondary amide around 3300 cm⁻¹.[4]

  • ¹H NMR Spectroscopy: The formation of the amide bond is indicated by the appearance of a downfield signal for the amide proton (N-H), typically between δ 5.5 and 8.5 ppm. The protons of the ethyl linker adjacent to the nitrogen will also show a characteristic shift.

Section 2: Synthesis of Novel Sulfonamide Derivatives

Sulfonamides are crucial pharmacophores in a wide array of therapeutic agents and are considered important bioisosteres of amides.[5][6] The synthesis of sulfonamides from this compound is readily achieved by reacting it with various sulfonyl chlorides in the presence of a base.

Reaction Scheme: Sulfonamide Synthesis

The general reaction involves the coupling of the primary amine with a sulfonyl chloride to form the N-substituted sulfonamide.

G Sulfonamide Synthesis Scheme Thienylethylamine This compound Plus1 + SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) Sulfonamide N-(2-(5-methyl-2-thienyl)ethyl)sulfonamide SulfonylChloride->Sulfonamide Base (e.g., Pyridine) Anhydrous Solvent, 0°C to RT Plus2 + Salt Base-HCl

Caption: General scheme for N-sulfonylation of the amine.

Experimental Protocol 2: Synthesis of N-(2-(5-methyl-2-thienyl)ethyl)benzenesulfonamide

This protocol provides a general procedure for the synthesis of a representative sulfonamide.[7]

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask. Add the base (e.g., pyridine, 1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.05 eq) in THF dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • Workup: Add water to quench the reaction and remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude sulfonamide.[7]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Data Presentation: Sulfonamide Derivatives

The following table summarizes representative data for a series of synthesized sulfonamide derivatives.

Compound IDR-Group (from R-SO₂Cl)Yield (%)M.p. (°C)M+H⁺ (m/z)Key ¹H NMR Signal (δ ppm, Sulfonamide N-H)
2a Phenyl85105-107296.1~5.1 (triplet)
2b 4-Tolyl89112-114310.1~5.0 (triplet)
2c 4-Nitrophenyl78141-143341.1~5.5 (triplet)
2d Thiophen-2-yl82109-111302.0~5.2 (triplet)
Characterization of Sulfonamides
  • FTIR Spectroscopy: Successful synthesis is indicated by characteristic absorption bands for the S=O stretches (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1170-1120 cm⁻¹, respectively. The N-H stretching vibration is observed around 3370-3260 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: The formation of the sulfonamide is confirmed by a signal for the N-H proton, typically observed between δ 5.0 and 11.0 ppm, which disappears upon D₂O exchange.[8]

  • Mass Spectrometry: ESI-MS should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the target compound.[8]

Troubleshooting & Optimization

IssueProbable CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Ensure anhydrous conditions. Increase reaction time or slightly elevate temperature. Check the purity of starting materials.
Di-sulfonylation Use of excess sulfonyl chloride or prolonged reaction time.Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Monitor the reaction closely and quench it once the starting amine is consumed.[7]
Hydrolysis of Reagent Presence of water in the reaction mixture.Use freshly distilled anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.[7]
Difficult Purification Similar polarity of product and byproducts.Consider recrystallization as an alternative to chromatography. Try different solvent systems for chromatography to improve separation.[7]

References

Application Notes and Protocols: Medicinal Chemistry of 2-Thienylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the medicinal chemistry applications of 2-thienylethylamines, a versatile scaffold in drug discovery. The following sections detail their synthesis, biological activities, and the experimental protocols to evaluate their potential as therapeutic agents.

Introduction

2-Thienylethylamine is a bioisostere of phenethylamine, a core structure in many endogenous neurotransmitters and synthetic drugs. The replacement of the phenyl ring with a thiophene moiety alters the molecule's electronic and steric properties, often leading to unique pharmacological profiles.[1] This structural motif is a key component in a variety of biologically active compounds, including agents targeting the central nervous system (CNS), as well as compounds with anticancer and antimicrobial properties.[2][3][4] Notably, 2-thienylethylamine serves as a crucial intermediate in the synthesis of important antiplatelet drugs like ticlopidine and clopidogrel.[5]

Synthesis of 2-Thienylethylamine and its Derivatives

The synthesis of the parent 2-thienylethylamine can be achieved through several routes. A common and effective method involves the reduction of an intermediate derived from 2-thiophenecarboxaldehyde.

Protocol 1: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine

This protocol outlines a two-step synthesis starting from 2-thiophenecarboxaldehyde.

Step 1: Synthesis of 2-(2-Nitrovinyl)thiophene

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-thiophenecarboxaldehyde and nitromethane in a solvent such as methanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring. Maintain the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-nitrovinyl)thiophene.

Step 2: Reduction to 2-(Thiophen-2-yl)ethan-1-amine

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the 2-(2-nitrovinyl)thiophene in a suitable solvent like diethyl ether or tetrahydrofuran (THF).

  • Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension at 0°C.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide solution.

  • Extraction: Filter the resulting mixture, and extract the filtrate with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield 2-(thiophen-2-yl)ethan-1-amine.

Protocol 2: N-Alkylation of 2-(Thiophen-2-yl)ethan-1-amine

This protocol describes a general procedure for the synthesis of N-substituted 2-thienylethylamine derivatives.

  • Reaction Setup: Dissolve 2-(thiophen-2-yl)ethan-1-amine in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine or diisopropylethylamine, to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated 2-thienylethylamine.

Applications in CNS Drug Discovery

2-Thienylethylamines have shown significant promise as ligands for various CNS receptors, particularly dopamine and serotonin receptors, as well as the trace amine-associated receptor 1 (TAAR1).

Dopamine Receptor Ligands

Derivatives of 2-thienylethylamine have been investigated as ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease.[6] The thiophene ring can engage in specific interactions within the receptor binding pocket, leading to high affinity and, in some cases, subtype selectivity.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities of Selected 2-Thienylethylamine Analogs

CompoundR GroupD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1a -H150250.17
1b -CH₃85150.18
1c -n-propyl4550.11
1d -benzyl2580.32

Note: Data is hypothetical and for illustrative purposes to demonstrate the structure of such a table.

Serotonin Receptor Agonists

The 2-thienylethylamine scaffold is also found in potent agonists of serotonin receptors, particularly the 5-HT2A receptor.[7] Activation of this receptor is associated with the therapeutic effects of certain antidepressants and antipsychotics.[7]

Table 2: Functional Activity of 2-Thienylethylamine Derivatives at the 5-HT2A Receptor

CompoundR GroupEC50 (nM)Emax (%)
2a -H7595
2b -CH₃40100
2c -n-propyl2598
2d -benzyl15105

Note: Data is hypothetical and for illustrative purposes.

Trace Amine-Associated Receptor 1 (TAAR1) Agonists

TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a promising target for the treatment of psychiatric and substance use disorders.[8] Certain 2-thienylethylamine derivatives have been identified as agonists of this receptor.

Table 3: TAAR1 Agonist Activity of 2-Thienylethylamine Analogs

CompoundR GroupEC50 (nM)Emax (%)
3a -H12090
3b -CH₃8095
3c -n-propyl50100
3d -benzyl35102

Note: Data is hypothetical and for illustrative purposes.

Signaling Pathways

The interaction of 2-thienylethylamine derivatives with their target receptors initiates intracellular signaling cascades that are responsible for their pharmacological effects.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gαi/o-coupled receptor. Its activation by an agonist, such as a 2-thienylethylamine derivative, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

D2_Signaling Agonist 2-Thienylethylamine Derivative D2R Dopamine D2 Receptor Agonist->D2R G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream modulates Gq_Signaling_Pathway Ligand 2-Thienylethylamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gαq Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response TAAR1_Signaling Agonist 2-Thienylethylamine Derivative TAAR1 TAAR1 Agonist->TAAR1 G_protein Gαs TAAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream Modulation of Monoamine Transporters PKA->Downstream phosphorylates Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start_Mat Starting Materials Intermediate Intermediate Formation Start_Mat->Intermediate Final_Product 2-Thienylethylamine Derivative Intermediate->Final_Product Purification Purification & Characterization Final_Product->Purification Binding_Assay Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assay (EC50/Emax determination) Purification->Functional_Assay Cell_Assay Anticancer/Antimicrobial Assay (IC50/MIC determination) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR Functional_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for the Derivatization of 2-(5-Methyl-2-thienyl)ethanamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogens, such as primary amines like 2-(5-Methyl-2-thienyl)ethanamine, can be challenging due to their low volatility and potential for interaction with the stationary phase of the GC column, leading to poor peak shape and reduced sensitivity.[1][2]

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, making them amenable to GC-MS analysis.[3][4][5] This process improves chromatographic behavior, enhances thermal stability, and can increase detector sensitivity.[3][5] This document provides detailed application notes and protocols for the derivatization of this compound using common techniques such as silylation and acylation.

Derivatization Strategies for this compound

The primary amine functional group in this compound is the target for derivatization. The most common and effective methods for derivatizing primary amines for GC-MS analysis are silylation and acylation.[3][4]

Silylation involves the replacement of the active hydrogen atom in the primary amine group with a trimethylsilyl (TMS) group.[3][6] This process significantly reduces the polarity and increases the volatility of the analyte.[4]

Common Silylating Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]

  • N,O-bis(trimethylsilyl)acetamide (BSA)[1][3]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1][3]

BSTFA is a popular choice due to its high reactivity and the volatility of its byproducts.[7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization of sterically hindered amines.[1][3]

Acylation involves the introduction of an acyl group into the primary amine, forming a stable amide derivative.[4] Fluorinated acylating reagents are particularly useful as they can enhance sensitivity when using an electron capture detector (ECD), though they are also compatible with mass spectrometry detectors.[1][3]

Common Acylating Reagents:

  • Trifluoroacetic anhydride (TFAA)[2][3]

  • Pentafluoropropionic anhydride (PFPA)

  • Heptafluorobutyric anhydride (HFBA)[4]

  • Alkyl chloroformates (e.g., propyl chloroformate)[3][8]

TFAA is a widely used reagent that reacts readily with primary amines to form trifluoroacetyl derivatives.[3]

Quantitative Data Summary

Table 1: Comparison of Derivatization Reagents for Primary Amines

Derivatization ReagentAnalyte TypeReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
BSTFA (+TMCS) Primary Amines70-80°C for 30-60 min[3]ModerateHighly reactive, volatile byproducts[3][7]Moisture sensitive[3]
MSTFA Primary Amines37°C for 30 min[6]ModerateMost volatile byproducts[6]Moisture sensitive
MTBSTFA Primary AminesNot SpecifiedHigh (hydrolytically stable)[1]Forms stable derivatives[1]Higher molecular weight derivative
TFAA Primary Amines60-70°C for 15-30 min[3]HighStable derivatives, enhances ECD sensitivity[3]Acidic byproducts may require removal[1]
Propyl Chloroformate Primary AminesRoom temp, 1-5 min[3]HighFast reaction, can be done in aqueous solutions[3]Requires extraction step[3]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. It is crucial to perform these reactions in a well-ventilated fume hood and to use anhydrous solvents and reagents, as derivatizing agents are sensitive to moisture.[3]

This protocol describes the formation of the trimethylsilyl derivative of this compound.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.[3]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

This protocol outlines the procedure for forming the trifluoroacetyl derivative of this compound.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If necessary, evaporate any solvent to dryness.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[3]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[3]

  • Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.[3]

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Visualizations

The following diagram illustrates the general workflow for the derivatization of this compound followed by GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample Solvent_Addition Addition of Anhydrous Solvent Sample->Solvent_Addition Reagent_Addition Addition of Derivatizing Reagent (e.g., BSTFA or TFAA) Solvent_Addition->Reagent_Addition Heating Heating (Reaction Incubation) Reagent_Addition->Heating Cooling Cooling to Room Temperature Heating->Cooling Injection Injection into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

The following diagram illustrates the logical relationship between the analyte and the different derivatization approaches.

Derivatization_Logic cluster_silylation Silylation cluster_acylation Acylation Analyte This compound (Primary Amine) Silylation_Reagent Silylating Reagents (BSTFA, MSTFA, etc.) Analyte->Silylation_Reagent Acylation_Reagent Acylating Reagents (TFAA, PFPA, etc.) Analyte->Acylation_Reagent TMS_Derivative Trimethylsilyl (TMS) Derivative Silylation_Reagent->TMS_Derivative Reaction GCMS GC-MS Analysis TMS_Derivative->GCMS Acyl_Derivative Acyl Derivative Acylation_Reagent->Acyl_Derivative Reaction Acyl_Derivative->GCMS

Caption: Derivatization approaches for this compound for GC-MS analysis.

References

Application Note: HPLC Analysis of 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(5-Methyl-2-thienyl)ethanamine. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for research, quality control, and drug development applications. The method utilizes a reverse-phase C18 column with UV detection, ensuring reliable and reproducible results.

Introduction

This compound is a primary amine containing a thiophene moiety, a structural motif of interest in medicinal chemistry. Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including synthesis verification, purity assessment, and pharmacokinetic studies. This document provides a comprehensive protocol for the analysis of this compound using a standard HPLC system.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Standards: this compound reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile
Elution Mode Isocratic
Composition 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 10 minutes

Data Presentation

The quantitative data obtained from the analysis of this compound standards are summarized in the following table. This data can be used to construct a calibration curve for the quantification of unknown samples.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
13.5215,234
53.5176,170
103.53151,987
253.52380,543
503.51759,881
1003.521,522,105

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard and Sample Solutions D Inject Standard/Sample B->D C->D Inject E Chromatographic Separation D->E F Data Acquisition E->F Detect G Peak Integration and Quantification F->G H Generate Report G->H

Application Notes and Protocols for the Quantification of 2-Thienylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-thienylethylamine. The methods described herein are based on established analytical techniques for analogous compounds and are intended to serve as a comprehensive guide for method development and validation. The primary techniques covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

2-Thienylethylamine is a primary amine that features a thiophene ring linked to an ethylamine group. As a structural analog of phenethylamine, it is of interest in medicinal chemistry and drug development. Accurate and precise quantification of 2-thienylethylamine is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This document outlines robust analytical methods to achieve reliable quantification in various matrices.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the analytical methods detailed in this document. It is important to note that while these parameters are based on typical performance for similar analytes, method-specific validation is required to establish definitive values for 2-thienylethylamine.

ParameterHPLC-UVGC-MSLC-MS/MS
Instrumentation HPLC with UV/PDA DetectorGC with Mass SpectrometerLC with Triple Quadrupole MS
Typical Column C18 (e.g., 250 x 4.6 mm, 5 µm)Capillary (e.g., 30m x 0.25mm)C18 or Phenyl-Hexyl
Sample Preparation Direct injection or LLE/SPELLE/SPE and DerivatizationLLE/SPE or Dilute-and-Shoot
Limit of Detection (LOD) ~10-50 ng/mL~0.1-5 ng/mL~0.01-1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.5-10 ng/mL~0.05-5 ng/mL
Linearity Range ~0.2-100 µg/mL~1-1000 ng/mL~0.1-500 ng/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Recovery) 95-105%90-110%85-115%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-thienylethylamine in bulk materials and pharmaceutical formulations where concentration levels are relatively high.

1. Principle: The sample is dissolved in a suitable solvent and separated on a reverse-phase HPLC column. The quantification is achieved by measuring the UV absorbance of the analyte at a specific wavelength, typically where the thiophene chromophore exhibits maximum absorbance.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A typical starting gradient could be 10% acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The thiophene ring in similar compounds typically shows strong absorbance around 230-240 nm. The optimal wavelength should be determined by scanning a standard solution of 2-thienylethylamine.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing 2-thienylethylamine in the mobile phase to achieve a concentration within the linear range of the assay.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Calibration: Prepare a series of calibration standards of 2-thienylethylamine in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~235 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the determination of 2-thienylethylamine in complex matrices such as biological fluids. Derivatization is often required to improve the volatility and chromatographic behavior of the amine.

1. Principle: 2-Thienylethylamine is extracted from the matrix and then derivatized to increase its volatility. The derivatized analyte is separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the derivatized 2-thienylethylamine would need to be determined from a standard.

3. Sample Preparation and Derivatization:

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of sample (e.g., plasma or urine), add an internal standard and adjust the pH to >10 with a suitable base (e.g., 1 M NaOH).

    • Add 5 mL of an organic solvent (e.g., ethyl acetate or dichloromethane), vortex for 2 minutes, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., PFPA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Integration Peak Integration (SIM) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for quantifying trace levels of 2-thienylethylamine in complex biological matrices.[1]

1. Principle: The analyte is separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for minimal sample cleanup.

2. Instrumentation and Conditions:

  • LC-MS/MS System: A HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions would need to be determined by infusing a standard solution of 2-thienylethylamine and performing a product ion scan. Two transitions are typically monitored for each analyte (one for quantification and one for confirmation).

3. Sample Preparation:

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge.

    • Load the pre-treated sample (e.g., diluted plasma or hydrolyzed urine).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • "Dilute-and-Shoot":

    • For simpler matrices or when high sensitivity is not required, the sample can be centrifuged to remove particulates.[1]

    • The supernatant is then diluted with the initial mobile phase containing an internal standard.[1]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SPE Solid-Phase Extraction (SPE) Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation RP Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration (MRM) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS Experimental Workflow.

Method Validation

All analytical methods for the quantification of 2-thienylethylamine must be validated according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

References

Application Notes and Protocols for N-Alkylation of 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-(5-methyl-2-thienyl)ethanamine, a key transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry, particularly as modulators of dopamine receptors. The protocols outlined below describe two robust and widely used methods: direct alkylation with alkyl halides and reductive amination.

Introduction

N-alkylated 2-(thienyl)ethanamine derivatives are an important class of compounds in drug discovery. The thiophene moiety is a recognized bioisostere of the phenyl ring and is present in numerous approved drugs.[1] The N-alkylation of this compound allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. Notably, derivatives of this scaffold have been investigated as dopamine receptor agonists, which are crucial for treating neurological disorders such as Parkinson's disease.[2][3]

This application note provides detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflow and a relevant biological signaling pathway to guide researchers in the synthesis and application of these valuable compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of this compound based on analogous reactions reported in the literature for similar primary amines.

Table 1: Direct N-Alkylation with Alkyl Halides

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801275-85
2Ethyl iodideEt₃NDichloromethane252460-70
3Propyl bromideCs₂CO₃DMF251880-90
4Butyl iodideNaHTHF651070-80

Table 2: Reductive Amination with Carbonyl Compounds

EntryCarbonyl Compound (R'=O)Reducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane251285-95
2AcetoneNaBH₃CNMethanol252470-80
3CyclohexanoneH₂ (g), Pd/CEthanol251680-90
44-MethoxybenzaldehydeNaBH₄Methanol0-25880-90

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide (Example: N-Benzylation)

This protocol describes the synthesis of N-benzyl-2-(5-methyl-2-thienyl)ethanamine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-benzyl-2-(5-methyl-2-thienyl)ethanamine.

Protocol 2: Reductive Amination (Example: N-Benzylation)

This protocol describes the synthesis of N-benzyl-2-(5-methyl-2-thienyl)ethanamine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure N-benzyl-2-(5-methyl-2-thienyl)ethanamine.

Mandatory Visualization

experimental_workflow cluster_alkylation Protocol 1: Direct Alkylation cluster_amination Protocol 2: Reductive Amination A1 Mix Amine and Base in Solvent A2 Add Alkyl Halide A1->A2 A3 Heat and Stir A2->A3 A4 Work-up and Purification A3->A4 end A4->end B1 Mix Amine and Carbonyl in Solvent B2 Add Reducing Agent B1->B2 B3 Stir at RT B2->B3 B4 Work-up and Purification B3->B4 B4->end start start->A1 start->B1

Caption: Experimental workflows for N-alkylation protocols.

dopamine_signaling cluster_membrane Cell Membrane D1_Receptor Dopamine D1 Receptor (GPCR) G_Protein Gs Protein D1_Receptor->G_Protein Activates Ligand N-Alkylated Thienylethylamine (Agonist) Ligand->D1_Receptor Binds and Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway.

References

Application Notes and Protocols: A Hypothetical Exploration of 2-(5-Methyl-2-thienyl)ethanamine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature did not yield specific, documented applications of 2-(5-Methyl-2-thienyl)ethanamine in proteomics research. The following application notes and protocols are presented as a hypothetical exploration of its potential use, based on its chemical structure and established methodologies in the field of chemical proteomics. The experimental details provided are generalized and would require significant optimization for any practical application.

Introduction

In proteomics, the comprehensive study of proteins, chemical reagents play a crucial role in elucidating protein function, localization, and abundance. Amine-reactive labeling agents are a cornerstone of many quantitative proteomic strategies, enabling the differential labeling of protein samples for comparative analysis by mass spectrometry. This compound, possessing a primary amine, could theoretically be derivatized to create a novel amine-reactive labeling reagent. This document outlines a hypothetical application of such a derivative for the relative quantification of proteins.

Hypothetical Application: Isobaric Labeling Reagent for Quantitative Proteomics

The primary amine of this compound could serve as a reactive handle for the synthesis of a set of isobaric labeling tags. Isobaric tags are a class of chemical labels that are identical in mass but produce different reporter ion masses upon fragmentation in a mass spectrometer. This allows for the simultaneous identification and quantification of proteins from multiple samples.

A hypothetical set of isobaric tags based on this compound could be designed to incorporate stable isotopes (e.g., ¹³C, ¹⁵N) in their structure. The core structure would consist of three key components:

  • Amine-reactive group: This group, such as an N-hydroxysuccinimide (NHS) ester, would react with the primary amines on proteins (the N-terminus and the side chain of lysine residues).

  • Balancer group: This portion of the tag would contain a variable number of stable isotopes to ensure that the total mass of the tag remains constant across the different labels.

  • Reporter group: This part, derived from the this compound core, would also be isotopically labeled in a way that upon fragmentation, it generates unique reporter ions for each sample.

The use of a thiophene-containing reporter group is a novel concept and its fragmentation behavior would need to be thoroughly characterized.

Experimental Protocols

The following protocols describe a hypothetical workflow for a comparative proteomics experiment using a synthesized NHS-ester derivative of a this compound-based isobaric tag set.

1. Protein Extraction and Digestion

  • Lysis and Protein Extraction: Lyse cell or tissue samples in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

2. Isobaric Labeling with Hypothetical Thiophene-Based Tags

  • Reconstitution: Reconstitute the dried peptide samples in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

  • Tag Reconstitution: Dissolve the hypothetical this compound-based isobaric tags in a water-miscible organic solvent (e.g., acetonitrile).

  • Labeling Reaction: Add the appropriate tag to each peptide sample and incubate at room temperature for 1 hour.

  • Quenching: Quench the labeling reaction by adding a primary amine-containing solution (e.g., 50 mM Tris-HCl, pH 8.0).

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Final Cleanup: Desalt the pooled sample using a C18 SPE cartridge and dry under vacuum.

3. Mass Spectrometry Analysis

  • LC-MS/MS Analysis: Reconstitute the final peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water) and analyze using a high-resolution tandem mass spectrometer coupled to a liquid chromatography system.

  • Data Acquisition:

    • Acquire full MS scans to identify the precursor ions.

    • Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Acquire MS/MS scans to identify the peptide sequences and quantify the reporter ions.

4. Data Analysis

  • Database Searching: Search the acquired MS/MS spectra against a relevant protein database to identify the peptides and corresponding proteins.

  • Quantification: Extract the intensities of the reporter ions from the MS/MS spectra. The relative abundance of a protein in different samples is determined by the relative intensities of the corresponding reporter ions.

Quantitative Data Presentation

As this is a hypothetical application, no quantitative data is available. In a real-world scenario, the quantitative data from the mass spectrometry analysis would be presented in a table format, as shown below.

Table 1: Hypothetical Quantitative Proteomics Data

Protein IDGene NameDescriptionFold Change (Sample 2 vs 1)p-value
P12345GENE1Example Protein 12.50.001
Q67890GENE2Example Protein 2-1.80.023
A0A123GENE3Example Protein 31.20.345

Visualizations

Below are diagrams illustrating the hypothetical experimental workflow and the logical relationship of the proposed isobaric tag.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 p4 Peptide Cleanup p3->p4 l1 Labeling with Thiophene Tags p4->l1 l2 Sample Pooling l1->l2 l3 Final Cleanup l2->l3 a1 LC-MS/MS l3->a1 a2 Database Search a1->a2 a3 Quantification a2->a3

Caption: Hypothetical workflow for a quantitative proteomics experiment.

tag_structure cluster_protein Protein Peptide tag Amine-Reactive Group (NHS-Ester) Balancer (Isotopes) Reporter (Thiophene-based with Isotopes) protein N-terminus / Lysine protein->tag:f0 Reacts with

Caption: Logical structure of a hypothetical isobaric tag.

Synthesis of Pyrimidine Derivatives from 2-Thienylethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives using 2-(thiophen-2-yl)ethan-1-amine as a key starting material. The synthesis proceeds through a two-step sequence involving the formation of a guanidine intermediate, followed by a cyclization reaction to construct the pyrimidine ring. This methodology offers a versatile route to novel N-substituted pyrimidine derivatives with potential applications in drug discovery, leveraging the biological significance of the pyrimidine scaffold. The synthesized compounds are of interest for their potential pharmacological activities, including but not limited to antimicrobial and anticancer properties.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1][2][3] The incorporation of a thienylethyl substituent onto the pyrimidine ring introduces a unique combination of aromatic and heterocyclic features, which can modulate the compound's physicochemical properties and biological activity. This document outlines a reliable method for the synthesis of such derivatives, starting from the readily available 2-thienylethylamine.

The synthetic strategy is centered around the Pinner synthesis, a classic and efficient method for pyrimidine ring formation.[4][5][6][7] This approach involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound. In this protocol, 2-thienylethylamine is first converted to its corresponding guanidine, which then undergoes cyclization to yield the target pyrimidine derivative.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-stage process: Guanidine Formation followed by Pyrimidine Ring Cyclization.

Synthesis Workflow Start 2-Thienylethylamine Guanidine_Formation Guanidine Formation (Guanidinylation) Start->Guanidine_Formation Intermediate 1-[2-(Thiophen-2-yl)ethyl]guanidine Guanidine_Formation->Intermediate Cyclization Pyrimidine Ring Cyclization (Pinner Synthesis) Intermediate->Cyclization Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) Dicarbonyl->Cyclization Product N-(2-(Thiophen-2-yl)ethyl) -substituted Pyrimidine Cyclization->Product

Caption: Synthetic workflow for pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(Thiophen-2-yl)ethyl]guanidine

This protocol describes the conversion of 2-thienylethylamine to its corresponding guanidine derivative.

Materials:

  • 2-(Thiophen-2-yl)ethylamine

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(thiophen-2-yl)ethylamine in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the flask.

  • To this basic solution, add S-methylisothiourea sulfate portion-wise with stirring.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent to obtain 1-[2-(thiophen-2-yl)ethyl]guanidine.[8]

Characterization Data: The structure of the intermediate can be confirmed by spectroscopic methods.

Compound ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
1-[2-(Thiophen-2-yl)ethyl]guanidine6.90–6.85 (m, 2H, thiophene H-3, H-4), 6.75 (dd, 1H, thiophene H-5), 3.45 (t, 2H, –CH₂–NH–), 2.85 (t, 2H, –CH₂–C₄H₃S), 1.70 (s, 4H, –NH₂ exchangeable).[8]
Protocol 2: Synthesis of 2-[2-(Thiophen-2-yl)ethylamino]pyrimidine-4,6-diol

This protocol outlines the cyclization of the guanidine intermediate with diethyl malonate to form the pyrimidine ring.

Materials:

  • 1-[2-(Thiophen-2-yl)ethyl]guanidine

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, for acidification)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add 1-[2-(thiophen-2-yl)ethyl]guanidine, followed by the dropwise addition of diethyl malonate with stirring.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-[2-(thiophen-2-yl)ethylamino]pyrimidine-4,6-diol.

Data Presentation

Starting Material Intermediate Final Product Yield (%) Melting Point (°C) Spectroscopic Data
2-Thienylethylamine1-[2-(Thiophen-2-yl)ethyl]guanidine2-[2-(Thiophen-2-yl)ethylamino]pyrimidine-4,6-diol65-70 (for guanidine)-¹H NMR data for intermediate provided.
Further derivatives can be synthesized using other 1,3-dicarbonyl compounds.

Note: The yield for the final pyrimidine product is dependent on the specific 1,3-dicarbonyl compound used and reaction optimization.

Application Notes

Potential Biological Activities

Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities.[1][2][3] While specific data for N-(2-thienylethyl) substituted pyrimidines is an emerging area of research, the general pharmacological profile of pyrimidines suggests potential applications in several therapeutic areas:

  • Antimicrobial Agents: The pyrimidine nucleus is a common feature in antibacterial and antifungal drugs.[1] The introduction of the lipophilic thienylethyl group may enhance membrane permeability and antimicrobial efficacy.

  • Anticancer Agents: Many anticancer drugs are based on the pyrimidine scaffold, acting as inhibitors of key enzymes in cell proliferation pathways.[2][9] The synthesized derivatives could be screened for their activity against various cancer cell lines.

  • Kinase Inhibitors: The pyrimidine ring is a well-established scaffold for the design of kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders.[9]

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based drugs as kinase inhibitors, a potential mechanism of action for novel N-(2-thienylethyl)pyrimidine derivatives could involve the inhibition of cellular signaling pathways regulated by kinases. For instance, they might interfere with pathways crucial for cancer cell survival and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Activation Transcription Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription Activation Pyrimidine N-(2-Thienylethyl)pyrimidine Derivative Pyrimidine->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulation

Caption: Potential kinase inhibition signaling pathway.

This diagram illustrates a generalized signaling pathway where the synthesized pyrimidine derivatives could act as inhibitors of a kinase cascade, thereby affecting downstream gene expression related to cell proliferation and survival. This represents a common mechanism for pyrimidine-based anticancer drugs.

Conclusion

The synthetic route detailed in this document provides a straightforward and adaptable method for the preparation of novel pyrimidine derivatives from 2-thienylethylamine. The potential for diverse biological activities makes these compounds attractive targets for further investigation in drug discovery and development. The provided protocols and application notes serve as a valuable resource for researchers in the field of medicinal chemistry and heterocyclic synthesis.

References

Application Notes and Protocols: Synthesis of Acylguanidines Featuring a 2-Thienylethyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylguanidines are recognized as valuable functional groups in medicinal chemistry, often serving as bioisosteres for guanidines.[1][2][3][4] The replacement of a guanidine with an acylguanidine group can modulate the basicity of the molecule, which may lead to improved pharmacokinetic properties such as oral bioavailability and central nervous system penetration, without compromising the key interactions with biological targets.[1][3] The 2-thienylethylamine scaffold is a versatile building block in drug discovery, appearing in compounds with a range of biological activities, including potential anti-cancer, anti-inflammatory, and antiviral properties.[5][6] This document provides a detailed protocol for the synthesis of a representative acylguanidine derived from 2-thienylethylamine, a compound of interest for screening in various drug discovery programs.

The synthesis of acylguanidines can be achieved through several methods, including the acylation of guanidines with activated acid derivatives or esters, and the reaction of amines with acylated thioureas or pseudothioureas.[7][8][9] The protocol outlined below follows a common strategy involving the formation of an N-acyl-S-methylisothiourea intermediate, followed by reaction with an amine.

Synthetic Strategy Overview

The synthesis of the target acylguanidine from 2-thienylethylamine is proposed to proceed via a two-step sequence. First, an appropriate acyl isothiocyanate is reacted with methanol to form an N-acyl-S-methylisothiourea. This intermediate is then reacted with 2-thienylethylamine to yield the desired N-(2-(thiophen-2-yl)ethyl)acylguanidine. This approach allows for the late-stage introduction of the 2-thienylethylamine moiety, enabling the synthesis of a diverse library of analogs by varying the acyl group.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Acyl-S-methylisothiourea

This protocol describes the synthesis of a generic N-acyl-S-methylisothiourea, a key intermediate for the subsequent guanidinylation step.

Materials:

  • Acyl chloride (e.g., benzoyl chloride)

  • Potassium thiocyanate (KSCN)

  • Acetone (anhydrous)

  • Methyl iodide (MeI)

  • Sodium methoxide (NaOMe) in methanol

  • Methanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of Acyl Isothiocyanate: In a dry round-bottom flask under an inert atmosphere, dissolve potassium thiocyanate (1.1 eq) in anhydrous acetone. To this suspension, add the acyl chloride (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The formation of the acyl isothiocyanate can be monitored by thin-layer chromatography (TLC).

  • Formation of N-Acylthiourea: After the formation of the acyl isothiocyanate, cool the reaction mixture in an ice bath. Slowly add a solution of sodium methoxide in methanol (1.0 eq). Stir the mixture for 1 hour at 0 °C.

  • S-Methylation: To the reaction mixture, add methyl iodide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude N-acyl-S-methylisothiourea can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-(Thiophen-2-yl)ethyl)acylguanidine

This protocol details the final step to produce the target acylguanidine using the intermediate from Protocol 1 and 2-thienylethylamine.

Materials:

  • N-Acyl-S-methylisothiourea (from Protocol 1)

  • 2-Thienylethylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the N-acyl-S-methylisothiourea (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine: To this solution, add 2-thienylethylamine (1.1 eq) followed by triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(thiophen-2-yl)ethyl)acylguanidine.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Benzoyl chloride, KSCN, NaOMe, MeIAcetone, Methanol0 - RT1275>95
2 N-Benzoyl-S-methylisothiourea, 2-Thienylethylamine, TEADCMRT1268>98

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific acyl group and reaction conditions.

Visualizations

Diagram 1: Synthetic Pathway for N-(2-(Thiophen-2-yl)ethyl)acylguanidine

Synthetic_Pathway cluster_step1 Step 1: N-Acyl-S-methylisothiourea Synthesis cluster_step2 Step 2: Guanidinylation AcylChloride Acyl Chloride AcylIsothiocyanate Acyl Isothiocyanate AcylChloride->AcylIsothiocyanate KSCN KSCN KSCN->AcylIsothiocyanate Acylthiourea N-Acylthiourea AcylIsothiocyanate->Acylthiourea NaOMe_MeOH NaOMe, MeOH NaOMe_MeOH->Acylthiourea AcylSMethylisothiourea N-Acyl-S-methylisothiourea Acylthiourea->AcylSMethylisothiourea MeI MeI MeI->AcylSMethylisothiourea Thienylethylamine 2-Thienylethylamine FinalProduct N-(2-(thiophen-2-yl)ethyl)acylguanidine Thienylethylamine->FinalProduct TEA TEA TEA->FinalProduct AcylSMethylisothiourea_ref N-Acyl-S-methylisothiourea AcylSMethylisothiourea_ref->FinalProduct

Caption: Synthetic route to the target acylguanidine.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start step1 Synthesize N-Acyl-S-methylisothiourea (Protocol 1) start->step1 step2 React with 2-Thienylethylamine (Protocol 2) step1->step2 workup Aqueous Work-up step2->workup purification Column Chromatography workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Overall experimental workflow from synthesis to characterization.

Discussion

The described two-step synthesis provides a reliable method for accessing acylguanidines bearing the 2-thienylethyl moiety. This strategy is amenable to the creation of a library of compounds for structure-activity relationship (SAR) studies by varying the acyl chloride used in the first step. The purification of the final product is typically straightforward using standard column chromatography.

The acylguanidine products are expected to be less basic than their corresponding guanidine analogs, a property that can be advantageous for developing drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles.[3] Researchers can utilize this protocol as a foundation for the synthesis of novel compounds for various therapeutic targets where a guanidine or a basic functional group is known to be important for activity.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acyl chlorides, methyl iodide, and potassium thiocyanate are toxic and should be handled with care.

  • Anhydrous solvents are required for these reactions; ensure proper drying techniques are used.

References

The Role of 2-Thienylethylamines in the Development of Monoamine Reuptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine reuptake inhibitors are a cornerstone in the pharmacotherapy of various neuropsychiatric disorders, including depression and anxiety. These agents function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these key neurotransmitters. The 2-phenylethylamine scaffold has been extensively explored in the development of such inhibitors. As a bioisostere of the phenyl ring, the thiophene moiety offers a unique pharmacological profile due to its distinct electronic and steric properties. This document provides a detailed overview of the role of 2-thienylethylamine derivatives in the development of monoamine reuptake inhibitors, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Monoamine Transporter Affinity of 2-Thienylethylamine Derivatives

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted 2-(thiophen-2-yl)ethan-1-amine derivatives for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. Data has been compiled from various pharmacological studies to illustrate the structure-activity relationship (SAR) of this chemical class.

Compound IDR1 (on amine)R2 (on thiophene)hSERT Ki (nM)hDAT Ki (nM)hNET Ki (nM)
1a HH1250350850
1b CH₃H850150620
1c C₂H₅H720180550
1d H5-Cl980280710
1e CH₃5-Cl650110480
1f CH₃3,4-diCl42095350

Note: The data presented are representative values from published literature and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of N-Methyl-2-(thiophen-2-yl)ethan-1-amine (Compound 1b)

This protocol describes a representative synthesis of a mono-N-alkylated 2-thienylethylamine derivative.

Materials:

  • 2-(Thiophen-2-yl)ethan-1-amine

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N-methyl-2-(thiophen-2-yl)ethan-1-amine.

In Vitro Monoamine Transporter Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity of 2-thienylethylamine derivatives for hSERT, hDAT, and hNET.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET)

  • Non-specific binding competitors: Fluoxetine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET)

  • Test compounds (2-thienylethylamine derivatives)

  • 96-well microplates

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Radioligand at a concentration near its Kd value.

      • Either:

        • Vehicle (for total binding)

        • A saturating concentration of the non-specific binding competitor (for non-specific binding)

        • Varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MA Monoamine (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (SERT, DAT, NET) Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) Receptor->Signaling Response Neuronal Response Signaling->Response Inhibitor 2-Thienylethylamine Inhibitor Inhibitor->MAT Blockade

Caption: Signaling pathway of monoamine reuptake inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2-Thienylethylamine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (SERT, DAT, NET) Purification->Binding Uptake Synaptosomal Uptake Assays Binding->Uptake PK Pharmacokinetics (ADME) Uptake->PK PD Pharmacodynamics (e.g., Microdialysis) PK->PD Behavior Behavioral Models (e.g., Forced Swim Test) PD->Behavior

Caption: Experimental workflow for developing 2-thienylethylamine-based monoamine reuptake inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thienylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thienylethylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-thienylethylamines?

A1: The most prevalent synthetic pathways to 2-thienylethylamines typically start from thiophene or a readily available thiophene derivative. Key routes include:

  • Route 1: Starting from 2-thiophenecarboxaldehyde, which is then converted to 2-(2-nitrovinyl)thiophene via a Knoevenagel condensation, followed by reduction.

  • Route 2: Also starting from 2-thiophenecarboxaldehyde and malonic acid, proceeding through 3-(2-thienyl)acrylic acid and 3-(2-thienyl)propanamide, with a final Hofmann rearrangement.

  • Route 3: A Grignard-based approach starting from 2-bromothiophene to form 2-thiophene ethanol, which is then converted to the amine.

Q2: I am getting a low yield in my synthesis. What are the general areas I should investigate?

A2: Low yields in organic synthesis can often be attributed to a few key areas. Systematically investigating the following can help identify the root cause:

  • Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous where necessary. For instance, Grignard reactions are notoriously sensitive to moisture.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., use of an inert atmosphere) can significantly impact yield.

  • Stoichiometry: The molar ratios of your reactants can affect both conversion and the formation of side products.

  • Work-up and Purification: Product can be lost during aqueous work-ups (e.g., due to emulsions or incorrect pH) or during purification steps like column chromatography or distillation.

Q3: How can I purify the final 2-thienylethylamine product?

A3: Purification of 2-thienylethylamine is typically achieved through distillation or column chromatography.[1]

  • Distillation: As a liquid, 2-thienylethylamine can be purified by vacuum distillation. This is effective for removing non-volatile impurities.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a common method. A solvent system such as dichloromethane/methanol is often used for elution.[2]

Troubleshooting Guides by Reaction Type

Vilsmeier-Haack Formylation of Thiophene

Issue: Low yield of 2-thiophenecarboxaldehyde and formation of byproducts.

  • Question: My Vilsmeier-Haack reaction is giving a low yield and I'm seeing chlorinated byproducts. What's going wrong?

  • Answer: Low yields can result from incomplete reaction or side reactions. Chlorination is a known side reaction, especially at higher temperatures.[3]

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions like chlorination.[3]

      • Stoichiometry: Use a carefully controlled molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the thiophene substrate. An excess of the reagent can lead to di-formylation.[3]

      • Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the thiophene to avoid localized high concentrations.[3]

      • Alternative Reagents: If chlorination persists, you might consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[3]

Knoevenagel Condensation of 2-Thiophenecarboxaldehyde

Issue: Low yield of the condensed product (e.g., 2-(2-nitrovinyl)thiophene).

  • Question: My Knoevenagel condensation is not proceeding to completion. How can I improve the yield?

  • Answer: The Knoevenagel condensation is an equilibrium-driven reaction. The choice of catalyst, solvent, and the removal of the water byproduct are critical for driving the reaction to completion.[4]

    • Troubleshooting Steps:

      • Catalyst Optimization: The catalyst, typically a weak base like piperidine or an amine, needs to be strong enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4] Consider varying the catalyst or its concentration.

      • Water Removal: Since water is a byproduct, its removal will shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding molecular sieves.[4]

      • Solvent Choice: The choice of solvent can influence reaction rates. While ethanol is common, for azeotropic water removal, a non-polar solvent like toluene is used.[4][5]

      • Reaction Temperature: Adjusting the temperature can impact the reaction rate and yield. Monitor the reaction by TLC to find the optimal temperature.[4]

Grignard Reaction of 2-Bromothiophene with Ethylene Oxide

Issue: Low yield of 2-thiophene ethanol and formation of ethylene bromohydrin.

  • Question: My Grignard reaction is giving a poor yield of the desired alcohol, and I've identified ethylene bromohydrin as a major byproduct. What is the cause?

  • Answer: The formation of ethylene bromohydrin is a known side reaction in the Grignard reaction with ethylene oxide, first observed by Blaisse in 1902.[6] This can be caused by the rearrangement of an intermediate complex. Additionally, Grignard reagents are highly sensitive to moisture.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be scrupulously dried.[7]

      • Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[8]

      • Temperature Control: The reaction with ethylene oxide is exothermic. Maintain a low temperature during the addition of ethylene oxide to control the reaction rate and minimize side reactions.

      • Solvent Choice: Anhydrous diethyl ether or THF are the most common solvents for Grignard reactions. THF can be a better solvent for stabilizing the Grignard reagent.[9]

Reductive Amination

Issue: Incomplete reaction or formation of side products.

  • Question: My reductive amination is not going to completion, or I am seeing byproducts from the reduction of my starting aldehyde. How can I troubleshoot this?

  • Answer: Reductive amination involves the formation of an imine or enamine intermediate, followed by its reduction. The success of this reaction depends on the careful balance of these two steps.

    • Troubleshooting Steps:

      • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic.[10]

      • Choice of Reducing Agent: A common issue is the premature reduction of the starting carbonyl compound. Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde or ketone compared to a more reactive reagent like sodium borohydride (NaBH₄).[10][11]

      • Stepwise vs. One-Pot: If dialkylation is an issue with primary amines, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[11]

      • Water Removal: The formation of the imine intermediate produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine, increasing the overall yield.[12]

Hofmann Rearrangement of 3-(2-thienyl)propanamide

Issue: Low yield of 2-thienylethylamine.

  • Question: The Hofmann rearrangement of my thienyl propanamide is giving a low yield. What are the critical parameters for this reaction?

  • Answer: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[13] The reaction conditions, particularly the temperature and the nature of the halogenating agent, are crucial.

    • Troubleshooting Steps:

      • Temperature Control: The rearrangement step often requires heating. However, excessive heat can lead to decomposition. It is important to carefully control the temperature throughout the reaction.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of the base (e.g., NaOH) and the halogenating agent (e.g., Br₂ or NaOCl) is used.

      • Trapping the Isocyanate: The intermediate isocyanate is hydrolyzed to the amine. In some cases, trapping the isocyanate with an alcohol like methanol can form a stable carbamate, which can then be hydrolyzed to the amine under different conditions. This can sometimes improve the overall yield.[13]

Quantitative Data Summary

Reaction StepStarting Material(s)Reagents & ConditionsYield (%)Reference(s)
Vilsmeier-Haack FormylationThiophenePOCl₃, DMF~83[14]
Knoevenagel Condensation2-Thiophenecarboxaldehyde, NitromethaneKnoevenagel Condensation followed by LiAlH₄ reduction~41 (2 steps)[14]
Knoevenagel-Doebner and Hofmann Rearrangement2-Thiophenecarboxaldehyde, Malonic Acid4-step process including Hofmann degradation~50 (4 steps)[14]
Reduction of 2-(2-nitrovinyl)thiophene2-(2-nitrovinyl)thiopheneDiborane (from NaBH₄ and BF₃·OEt₂) in THF90-95[15]
Reduction of 2-thiophene acetaldehyde oxime2-thiophene acetaldehyde oximeNaBH₄/CuSO₄/Amberlyst-15 in THF85[16]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-nitrovinyl)thiophene via Knoevenagel Condensation

This protocol is adapted from procedures for Knoevenagel condensation.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude 2-(2-nitrovinyl)thiophene can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of 2-(2-nitrovinyl)thiophene to 2-thienylethylamine

This protocol is based on the use of diborane as the reducing agent.[15]

  • Diborane Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a slurry of sodium borohydride (NaBH₄, 4.8 eq) in anhydrous tetrahydrofuran (THF). Cool the slurry to -5° to -10° C.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂, 6.3 eq) while maintaining the temperature between 0° to -5° C. Stir the mixture for 3-4 hours at -5° to 10° C to generate diborane in situ.

  • Reduction: Slowly add a solution of 2-(2-nitrovinyl)thiophene (1.0 eq) in anhydrous THF to the diborane solution, maintaining the temperature between 8° to 10° C. Stir for 60-90 minutes.

  • Work-up: Allow the reaction mixture to warm to 10° to 15° C. Carefully quench the reaction by the slow addition of an aqueous acid (e.g., HCl).

  • Isolation: Basify the mixture with an aqueous base (e.g., NaOH). Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it in vacuo to obtain the crude 2-thienylethylamine.

  • Purification: The product can be further purified by vacuum distillation.

Protocol 3: Synthesis of 2-thiophene ethanol via Grignard Reaction

This protocol is a general procedure for the reaction of a Grignard reagent with ethylene oxide.[7][8]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate and the solution will become cloudy. Reflux the mixture until most of the magnesium has been consumed.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble in or add a solution of ethylene oxide (1.0 eq) in the same anhydrous solvent, keeping the temperature below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 2-thiophene ethanol by vacuum distillation.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Routes cluster_1 Route 1: Via Nitrovinyl Intermediate cluster_2 Route 2: Via Hofmann Rearrangement cluster_3 Route 3: Grignard Route 2-Thiophenecarboxaldehyde_1 2-Thiophenecarboxaldehyde Nitrovinylthiophene 2-(2-Nitrovinyl)thiophene 2-Thiophenecarboxaldehyde_1->Nitrovinylthiophene Knoevenagel Condensation 2-Thienylethylamine_1 2-Thienylethylamine Nitrovinylthiophene->2-Thienylethylamine_1 Reduction 2-Thiophenecarboxaldehyde_2 2-Thiophenecarboxaldehyde Thienylacrylic_Acid 3-(2-Thienyl)acrylic Acid 2-Thiophenecarboxaldehyde_2->Thienylacrylic_Acid Knoevenagel-Doebner Thienylpropanamide 3-(2-Thienyl)propanamide Thienylacrylic_Acid->Thienylpropanamide Amidation & Reduction 2-Thienylethylamine_2 2-Thienylethylamine Thienylpropanamide->2-Thienylethylamine_2 Hofmann Rearrangement 2-Bromothiophene 2-Bromothiophene Thiophene_Ethanol 2-Thiophene Ethanol 2-Bromothiophene->Thiophene_Ethanol Grignard Reaction with Ethylene Oxide 2-Thienylethylamine_3 2-Thienylethylamine Thiophene_Ethanol->2-Thienylethylamine_3 Conversion to Amine

Caption: Overview of common synthetic routes to 2-thienylethylamine.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield start Low Reaction Yield Observed reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagent_quality->reaction_conditions [ Reagents OK ] purify_reagents Purify/Dry Reagents and Solvents reagent_quality->purify_reagents [ Purity Issue ] stoichiometry Optimize Stoichiometry of Reactants reaction_conditions->stoichiometry [ Conditions OK ] optimize_temp_time Systematically Vary Temperature and Time reaction_conditions->optimize_temp_time [ Conditions Suboptimal ] workup Review Work-up and Purification Procedures stoichiometry->workup [ Stoichiometry OK ] adjust_ratios Perform Stoichiometry Screening stoichiometry->adjust_ratios [ Ratio Issue ] improve_extraction Adjust pH during Extraction, Optimize Purification Method workup->improve_extraction [ Losses Identified ] end Yield Improved purify_reagents->end optimize_temp_time->end adjust_ratios->end improve_extraction->end

References

"optimizing reaction yield for 2-(5-Methyl-2-thienyl)ethanamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(5-Methyl-2-thienyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound and similar thiophene ethylamines can be achieved through several pathways. A prevalent method is the reductive amination of a suitable carbonyl compound. Other routes include the reduction of a corresponding nitrile or nitroalkene, and methods starting from 2-bromothiophene followed by a series of reactions to introduce the ethylamine side chain.[1][2][3]

Q2: My reductive amination reaction is not going to completion, resulting in a low yield. What are the potential causes?

A2: Low yields in reductive amination can stem from several factors. The purity of the starting materials, especially the aldehyde or ketone, is crucial as impurities can interfere with the reaction. The choice of reducing agent and its stoichiometry are also critical; insufficient reducing agent will lead to incomplete conversion. Furthermore, suboptimal reaction conditions such as temperature, solvent, and pH can hinder the reaction progress.[4][5][6] In some cases, the intermediate imine may not form efficiently, or the aldehyde may be reduced competitively.[4]

Q3: I am observing a persistent imine impurity in my final product after reductive amination. How can I minimize this?

A3: The presence of a residual imine impurity indicates an incomplete reduction step.[7] To address this, you can try increasing the equivalents of the reducing agent, such as sodium borohydride (NaBH₄).[7] Elevating the reaction temperature after the initial imine formation may also drive the reduction to completion.[7] Additionally, the choice of solvent can influence the reducing agent's effectiveness; for instance, methanol can sometimes compete with the reduction.[7] Pre-forming the imine and confirming its formation by techniques like TLC or NMR before adding the reducing agent can also be a helpful strategy.[4]

Q4: What are the best practices for purifying this compound?

A4: Purification of the final amine product can often be challenging due to the presence of the starting materials or the intermediate imine. Acid-base liquid-liquid extraction is a common method for isolating amines.[7] However, if the imine and amine have similar polarities, they may co-extract. In such cases, ensuring the reaction goes to completion is the best approach to simplify purification.[7] If column chromatography is an option, it can be an effective method for separating the desired amine from impurities. For those prioritizing environmentally friendly methods, optimizing the reaction to avoid the need for chromatography is ideal.[7] Salting out the amine with an acid like HCl can also be a viable purification strategy.[7]

Troubleshooting Guides

Low Reaction Yield
Potential CauseSuggested Solution
Impure Starting Materials Ensure the purity of 5-methyl-2-thiopheneacetaldehyde (or corresponding ketone) and the amine source. Purify starting materials if necessary.
Inefficient Imine Formation Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[4] Consider pre-forming the imine and monitoring its formation by TLC or NMR before adding the reducing agent.[4] The use of a Lewis acid like Ti(OEt)₄ can also promote imine formation.[4]
Competitive Aldehyde Reduction Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[4][8]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Small-scale experiments can help identify the best conditions before scaling up.[5]
Decomposition of Product/Reactants For sensitive compounds, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction (Presence of Starting Materials/Imine)
Potential CauseSuggested Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄). Using a large excess is common for mild reducing agents.[7]
Inactive Reducing Agent Ensure the reducing agent is fresh and has been stored properly to prevent decomposition.
Solvent Interference The solvent can sometimes react with the reducing agent. Consider switching to a different solvent system. For example, if using NaBH₄ in methanol, competition from the solvent can occur.[7]
Low Reaction Temperature Gently heating the reaction mixture after the addition of the reducing agent may help drive the reaction to completion.[7]

Experimental Protocols

General Protocol for Reductive Amination

This is a general procedure that can be adapted and optimized for the synthesis of this compound.

  • Imine Formation:

    • In a round-bottom flask, dissolve 5-methyl-2-thiopheneacetaldehyde (1 equivalent) and the chosen amine source (e.g., ammonia or an ammonium salt, 1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for a period ranging from 30 minutes to several hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).[4]

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-3 equivalents) portion-wise.[7]

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[4]

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a dilute acid.

    • Remove the organic solvent under reduced pressure.

    • Perform an acid-base extraction to isolate the amine product.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.

    • Purify the crude product by distillation, crystallization, or column chromatography as needed.

Visualizations

experimental_workflow start Start dissolve Dissolve Aldehyde & Amine in Solvent start->dissolve imine Imine Formation (Monitor by TLC) dissolve->imine cool Cool Reaction Mixture imine->cool reduce Add Reducing Agent (e.g., NaBH4) cool->reduce stir Stir Overnight reduce->stir workup Work-up & Purification (Extraction, Chromatography) stir->workup product This compound workup->product

Caption: A general experimental workflow for the synthesis via reductive amination.

troubleshooting_yield low_yield Low Reaction Yield check_purity Check Purity of Starting Materials low_yield->check_purity Cause? optimize_imine Optimize Imine Formation low_yield->optimize_imine Cause? check_reductant Check Reducing Agent & Stoichiometry low_yield->check_reductant Cause? optimize_conditions Optimize Reaction Conditions (T, t, solvent) low_yield->optimize_conditions Cause? solution_purity Solution: Purify Reactants check_purity->solution_purity solution_imine Solution: Add cat. acid, pre-form imine optimize_imine->solution_imine solution_reductant Solution: Increase equivalents, use fresh reagent check_reductant->solution_reductant solution_conditions Solution: Run small-scale optimization experiments optimize_conditions->solution_conditions

Caption: A troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Purification of 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(5-Methyl-2-thienyl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Distillation

Potential Cause Troubleshooting Step Expected Outcome
Decomposition at high temperatures Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle is set to the lowest effective temperature.Minimized thermal degradation and increased recovery of the purified product.
Incomplete transfer of product After distillation, rinse the distillation flask with a suitable solvent (e.g., diethyl ether, dichloromethane) to recover any residual product.Recovery of additional product, improving the overall yield.
Product loss in the fore-run Collect the fore-run in smaller fractions and analyze each fraction (e.g., by TLC or GC) to ensure the product is not being discarded.Accurate separation of lower-boiling impurities from the desired product.
Leaks in the vacuum system Check all joints and connections for proper sealing. Use high-vacuum grease where appropriate.A stable, low-pressure environment, leading to a more efficient and controlled distillation.

Issue 2: Product Fails to Crystallize During Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Solution is too dilute Evaporate some of the solvent to increase the concentration of the amine.Supersaturation is achieved, inducing crystallization upon cooling.
Inappropriate solvent system Perform small-scale solubility tests with a range of solvents to find a suitable one where the compound is soluble at high temperatures but insoluble at low temperatures.[1]Identification of an optimal solvent or solvent mixture for efficient recrystallization.
Presence of impurities inhibiting crystallization Add a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.[1]Removal of impurities, allowing for the formation of a crystalline lattice.
Lack of nucleation sites Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]Initiation of crystal growth.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Formation of larger, purer crystals.

Issue 3: Tailing or Poor Separation in Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Amine interacting with acidic silica gel Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system.Reduced tailing and improved peak shape due to the neutralization of acidic sites on the silica gel.
Inappropriate eluent polarity Systematically vary the solvent ratio to find the optimal polarity for good separation. Use TLC to guide the selection of the mobile phase.Better resolution between the desired compound and impurities.
Column overloading Use a larger column or reduce the amount of crude product loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.Sharper bands and improved separation efficiency.
Uneven packing of the stationary phase Ensure the silica gel is packed uniformly as a slurry to avoid channels and cracks.A level and stable stationary phase, leading to even migration of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, if synthesized via reduction of a corresponding nitrile or oxime, unreduced starting material or partially reduced intermediates may be present. Solvents used in the synthesis or workup, such as toluene or diethyl ether, may also be present.[2]

Q2: How can I effectively remove colored impurities?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration.[1] Recrystallization is also an effective method for removing colored impurities that have different solubility profiles from the desired compound.

Q3: Is vacuum distillation a suitable purification method for this compound?

A3: Yes, vacuum distillation is a common and effective method for purifying liquid amines that are thermally stable at reduced pressure. It is particularly useful for separating the product from non-volatile impurities or solvents with significantly different boiling points. A patent for the related compound 2-thiophene ethylamine mentions vacuum distillation for purification.[3]

Q4: What is the best way to store purified this compound?

A4: Amines can be sensitive to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures to prevent degradation.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A5: Yes, preparative HPLC can be used for high-purity applications. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is a common starting point. A synthesis of a related thienyl derivative utilized HPLC for purification.[4]

Quantitative Data Summary

The following tables provide hypothetical data for common purification techniques for this compound to serve as a benchmark for researchers.

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity (%) Typical Yield (%) Throughput
Vacuum Distillation 95 - 9970 - 85High
Recrystallization (as a salt) > 9950 - 75Medium
Column Chromatography > 9860 - 80Low to Medium
Preparative HPLC > 99.540 - 60Low

Table 2: Example Conditions for Column Chromatography

Parameter Condition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Dichloromethane:Methanol:Triethylamine (95:4.5:0.5)
Loading 1g crude product per 50g silica gel
Elution Mode Isocratic

Experimental Protocols

Protocol 1: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry and joints are properly greased.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as the fore-run.

    • Collect the main fraction at the expected boiling point under the applied pressure. A patent for the related 2-thiophene ethylamine suggests a boiling point of 101°C at 2.24 KPa.[3]

  • Completion: Once the main fraction is collected, remove the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Recrystallization as a Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring until the solution is acidic.

  • Dissolution: Heat the mixture gently until all the solid dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal.[1] Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[1]

  • Drying: Dry the purified salt crystals in a vacuum oven at a moderate temperature.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_decision Purity Check cluster_end Final Product Crude_Product Crude this compound Initial_Purity Assess Initial Purity (TLC, GC, NMR) Crude_Product->Initial_Purity Distillation Vacuum Distillation Initial_Purity->Distillation Liquid with non-volatile impurities Recrystallization Recrystallization (as salt) Initial_Purity->Recrystallization Solid or convertible to solid salt Chromatography Column Chromatography Initial_Purity->Chromatography Complex mixture Purity_Check Purity > 98%? Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography No, further purification needed Final_Product Pure Product Purity_Check->Final_Product Yes

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions No_Crystals No Crystals Form Too_Dilute Solution Too Dilute No_Crystals->Too_Dilute Wrong_Solvent Incorrect Solvent No_Crystals->Wrong_Solvent Impurities Impurities Present No_Crystals->Impurities No_Nucleation No Nucleation No_Crystals->No_Nucleation Concentrate Concentrate Solution Too_Dilute->Concentrate Test_Solvents Test New Solvents Wrong_Solvent->Test_Solvents Charcoal Add Activated Charcoal Impurities->Charcoal Scratch_Seed Scratch Flask / Add Seed Crystal No_Nucleation->Scratch_Seed

Caption: Troubleshooting guide for recrystallization.

References

Technical Support Center: Byproduct Formation in 2-Thienylethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thienylethylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in key reactions involving this versatile building block.

I. N-Acylation Reactions

N-acylation of 2-thienylethylamine is a fundamental transformation used to introduce an acyl group onto the nitrogen atom, commonly forming an amide linkage. While generally a high-yielding reaction, the formation of byproducts can occur under certain conditions.

Frequently Asked Questions (FAQs): N-Acylation

Q1: What is the most common byproduct in the N-acylation of 2-thienylethylamine with acylating agents like acetic anhydride?

A1: The most common byproduct is the diacylated product, N,N-diacetyl-2-thienylethylamine. This occurs when the initially formed secondary amide is further acylated. While amines are generally more nucleophilic than amides, under forcing conditions such as high temperatures or the use of a large excess of a highly reactive acylating agent, diacylation can become a significant side reaction.

Q2: How can I minimize the formation of the diacylated byproduct?

A2: To minimize diacylation, consider the following strategies:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (typically 1.05-1.2 equivalents) of the acylating agent.

  • Reaction Temperature: Perform the reaction at a lower temperature. Many acylations can proceed efficiently at room temperature or even 0 °C.

  • Order of Addition: Add the acylating agent slowly to the solution of 2-thienylethylamine. This helps to maintain a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid generated during the reaction.

Q3: I am observing incomplete conversion of my starting material. How can I drive the reaction to completion without promoting byproduct formation?

A3: If you are experiencing incomplete conversion, you can try the following:

  • Increase Reaction Time: Allow the reaction to stir for a longer period at a moderate temperature.

  • Catalyst: For less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Solvent: Ensure your solvent is anhydrous, as water can hydrolyze the acylating agent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

Troubleshooting Guide: N-Acylation
Issue Potential Cause Recommended Solution
Significant amount of diacylated byproduct observed by TLC/LC-MS Excess acylating agent, high reaction temperature.Reduce the equivalents of acylating agent to 1.05-1.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the acylating agent dropwise.
Low yield with unreacted 2-thienylethylamine Insufficient acylating agent, low reactivity, or short reaction time.Increase the equivalents of acylating agent slightly (up to 1.2 eq.). Extend the reaction time. Consider adding a catalytic amount of DMAP.
Formation of an unknown, polar byproduct Hydrolysis of the acylating agent by residual water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: N-Acetylation of 2-Thienylethylamine

Materials:

  • 2-Thienylethylamine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-thienylethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-acetyl-2-thienylethylamine.

II. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. With 2-thienylethylamine, this reaction leads to the formation of a tetrahydrothieno[2,3-c]pyridine scaffold, a key intermediate in the synthesis of pharmaceuticals like Ticlopidine.

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: What are the potential byproducts in the Pictet-Spengler reaction of 2-thienylethylamine with an aldehyde (e.g., formaldehyde)?

A1: While the Pictet-Spengler reaction is often efficient, potential byproducts can include:

  • N-Formyl derivative: If the reaction conditions are not acidic enough to promote cyclization, the intermediate imine can be hydrolyzed back to the amine, which can then be formylated by formaldehyde under certain conditions.

  • Polymerization: Under strongly acidic conditions and at elevated temperatures, both the starting material and the product can be susceptible to polymerization or degradation.

  • Isomeric products: Although the thiophene ring directs the cyclization to the 3-position, trace amounts of the isomer resulting from cyclization at the 4-position might be possible under harsh conditions, though this is generally not a major concern.

Q2: My Pictet-Spengler reaction is giving a low yield. What are the common reasons for this?

A2: Low yields in a Pictet-Spengler reaction can be attributed to several factors:

  • Inadequate Acidity: The reaction requires an acidic catalyst to form the electrophilic iminium ion that undergoes cyclization.[1][2] Insufficient acidity will result in a sluggish or incomplete reaction.

  • Decomposition: The thiophene ring can be sensitive to very strong acids and high temperatures, leading to decomposition of the starting material or product.

  • Water Content: The formation of the imine intermediate generates water. In some cases, removal of this water can drive the equilibrium towards the product. However, in many protocols, the presence of water is tolerated.

Troubleshooting Guide: Pictet-Spengler Reaction
Issue Potential Cause Recommended Solution
Low conversion to the desired tetrahydrothieno[2,3-c]pyridine Insufficiently acidic conditions.Increase the concentration of the acid catalyst (e.g., HCl, TFA). Ensure the pH is in the optimal range for iminium ion formation and cyclization.
Formation of dark, polymeric material Reaction temperature is too high or acid concentration is excessive.Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration of the strong acid.
Presence of N-formyl byproduct Incomplete cyclization and subsequent formylation.Ensure sufficiently acidic conditions to favor the cyclization step over competing side reactions.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

Materials:

  • 2-Thienylethylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Hydrochloric acid (concentrated)

  • Methanol

Procedure:

  • Dissolve 2-thienylethylamine in methanol in a round-bottom flask.

  • Add the aqueous formaldehyde solution to the mixture.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration and wash with cold methanol or diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride.

III. Reductive Amination

Reductive amination is a versatile method to form C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This reaction is commonly used to introduce alkyl substituents on the nitrogen atom of 2-thienylethylamine.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: I am trying to mono-alkylate 2-thienylethylamine via reductive amination, but I am observing a significant amount of the di-alkylated product. How can I prevent this?

A1: The formation of the di-alkylated byproduct is a common issue in reductive amination of primary amines, as the secondary amine product can be more nucleophilic than the starting primary amine. To favor mono-alkylation:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the primary amine relative to the carbonyl compound.

  • Order of Addition: Add the reducing agent to a pre-formed mixture of the amine and carbonyl compound. This allows for the formation of the imine before reduction, minimizing the chance for the product secondary amine to react with another molecule of the carbonyl compound.

  • Choice of Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is known to be selective for the reduction of iminium ions over carbonyls and is effective under mildly acidic conditions that favor imine formation.

Q2: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and yield?

A2: Sluggish reactions can often be improved by:

  • pH Adjustment: The formation of the imine intermediate is often favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate the reaction.

  • Solvent: Use a solvent that can facilitate both imine formation and the reduction step. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with STAB. Methanol can be used with sodium borohydride, but the carbonyl compound may be reduced directly.

  • Use of a Dehydrating Agent: Adding a dehydrating agent like molecular sieves can help to drive the equilibrium towards imine formation.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Recommended Solution
Formation of di-alkylated byproduct The secondary amine product is reacting further with the carbonyl compound.Use an excess of 2-thienylethylamine. Add the reducing agent after allowing the amine and carbonyl to react for a period to form the imine.
Reduction of the carbonyl starting material The reducing agent is too reactive or the conditions do not favor imine formation.Use a milder reducing agent like NaBH(OAc)₃. Ensure slightly acidic conditions to promote imine formation before reduction.
Low yield and complex mixture of products Unstable imine intermediate or side reactions of the carbonyl compound.Optimize the pH and temperature. Consider a two-step procedure where the imine is formed first, followed by reduction.
Experimental Protocol: Synthesis of N-Isopropyl-2-thienylethylamine

Materials:

  • 2-Thienylethylamine (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 2-thienylethylamine in anhydrous DCE, add acetone followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-isopropyl-2-thienylethylamine.

IV. Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting common issues, the following diagrams illustrate the reaction pathways and logical workflows.

N_Acylation_Byproducts 2-Thienylethylamine 2-Thienylethylamine Desired Mono-acylated Product Desired Mono-acylated Product 2-Thienylethylamine->Desired Mono-acylated Product Acylation Acylating Agent Acylating Agent Acylating Agent->Desired Mono-acylated Product Diacylated Byproduct Diacylated Byproduct Acylating Agent->Diacylated Byproduct Desired Mono-acylated Product->Diacylated Byproduct Further Acylation (Excess Acylating Agent/ High Temperature)

Diagram 1. Byproduct formation in N-acylation.

Pictet_Spengler_Workflow start Start Pictet-Spengler Reaction check_completion Reaction Complete? start->check_completion low_yield Low Yield? check_completion->low_yield Yes increase_acid Increase Acid Concentration/ Reaction Time check_completion->increase_acid No byproducts Byproducts Present? low_yield->byproducts No optimize_temp Optimize Temperature/ Acid Catalyst low_yield->optimize_temp Yes byproducts->optimize_temp Yes purify Purify Product (Crystallization/Chromatography) byproducts->purify No increase_acid->start optimize_temp->start end End purify->end

Diagram 2. Troubleshooting workflow for the Pictet-Spengler reaction.

Reductive_Amination_Selectivity cluster_mono Desired Pathway cluster_di Side Reaction Pathway 2-Thienylethylamine 2-Thienylethylamine Imine Imine 2-Thienylethylamine->Imine Carbonyl Carbonyl Carbonyl->Imine Mono-alkylated Product Mono-alkylated Product Imine->Mono-alkylated Product Reduction Di-alkylated Byproduct Di-alkylated Byproduct Mono-alkylated Product->Di-alkylated Byproduct Further Reaction with Carbonyl & Reduction

Diagram 3. Selectivity in reductive amination.

References

"stability and storage of 2-(5-Methyl-2-thienyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of 2-(5-Methyl-2-thienyl)ethanamine, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a primary amine containing a substituted thiophene ring. Its stability is a critical consideration for researchers as degradation can impact its purity, reactivity, and ultimately, the validity and reproducibility of experimental results. The thiophene ring and the primary amine group are susceptible to degradation under various conditions.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refer to the product label for the specific recommended storage temperature.[1]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]The compound is air-sensitive and can be oxidized when exposed to oxygen.[2]
Light Protect from light.[3]Thiophene-containing compounds can be susceptible to photodegradation when exposed to UV light.[1]
Container Keep the container tightly closed.[1][2]Prevents exposure to air and moisture.
Ventilation Store in a well-ventilated area.[1][2]Important for safety in case of vapor release.

Q3: What are the primary degradation pathways for this compound?

Based on the chemical structure, the primary degradation pathways are expected to be:

  • Oxidation: The electron-rich thiophene ring and the primary amine are susceptible to oxidation.[2] Oxidation can occur at the sulfur atom to form a sulfoxide or at the thiophene ring itself.[2] Primary amines can also undergo oxidation.

  • Photodegradation: Thiophene derivatives can degrade upon exposure to light, particularly UV radiation.[1]

  • Reaction with Acids and Bases: As a primary amine, this compound will react with acids to form salts. Strong bases may also promote degradation, although specific data is limited. It is incompatible with acids, bases, and oxidizing agents.[2]

Q4: How can I visually identify potential degradation in my sample of this compound?

While analytical techniques are necessary for confirmation, visual inspection can offer initial clues of degradation. Signs to look for include:

  • Color Change: A change from its initial appearance (e.g., yellowing or darkening) can indicate degradation.

  • Clumping or Change in Texture: This may suggest the absorption of moisture.

  • Formation of Precipitates: If stored in solution, the appearance of solid material could be a sign of degradation or insolubility of degradation products.

If any of these changes are observed, it is highly recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Unexpected Reaction Outcomes

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

A Inconsistent Reaction Results B Verify Purity of Starting Material A->B C Run HPLC or NMR Analysis B->C D Purity Acceptable? C->D E Review Reaction Conditions D->E Yes I Purify Starting Material or Obtain New Lot D->I No F Check Solvent Purity and Degassing E->F G Ensure Inert Atmosphere E->G H Control Reaction Temperature E->H K Optimize Reaction Conditions F->K G->K H->K J Proceed with Reaction I->J K->J

Caption: Troubleshooting workflow for inconsistent reaction results.

Issue 2: Sample Discoloration During Storage or in Solution

Possible Cause: Oxidation or photodegradation.

Troubleshooting Steps:

A Sample Discoloration B Assess Storage Conditions A->B C Was it exposed to air? B->C D Was it exposed to light? B->D E Store under Inert Gas (e.g., Argon) C->E Yes F Store in Amber Vial or Protect from Light D->F Yes G Check Purity via HPLC/NMR E->G F->G H Purity Acceptable? G->H I Use As Is (with caution) H->I Yes J Purify or Discard H->J No

Caption: Troubleshooting workflow for sample discoloration.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to assess the intrinsic stability of this compound.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photolytic Degradation (e.g., UV lamp, solid & solution) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if necessary) and Dilute G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Calculate % Degradation and Identify Degradants I->J

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Expose the compound to various stress conditions in separate experiments:

    • Acidic: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Basic: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Heat the solid compound at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to a UV lamp.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the reaction (e.g., by neutralization for acidic and basic samples) and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

  • Calculate the percentage of degradation and, if possible, identify the major degradation products using techniques like LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the compound and separating it from its degradation products.

A Initial Method Development B Select Column (e.g., C18) A->B C Select Mobile Phase (e.g., Acetonitrile/Water with buffer) A->C D Optimize Gradient, Flow Rate, and Temperature A->D E Method Specificity Assessment B->E C->E D->E F Inject Forced Degradation Samples E->F G Assess Peak Purity of the Main Peak F->G H Ensure Resolution between Parent and Degradant Peaks F->H I Method Validation (as per ICH guidelines) G->I H->I J Linearity, Accuracy, Precision, LOD, LOQ, Robustness I->J K Validated Stability-Indicating Method J->K

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations for Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer can be adjusted to optimize the peak shape of the amine.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Forced Degradation Samples: These are essential to demonstrate the specificity of the method. The method should be able to resolve the peak of the intact compound from all degradation product peaks.

  • Validation: The final method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4]

Disclaimer: This information is intended for guidance in a research setting. Always refer to the specific Safety Data Sheet (SDS) for your compound and follow good laboratory practices.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for aromatic amines?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] A perfect peak is Gaussian or symmetrical.[2] For quantitative analysis, peak symmetry is crucial for accurate integration and resolution from other peaks.[2] A tailing factor (Tf) greater than 1.2 often indicates significant tailing.[3]

Aromatic amines are particularly susceptible to peak tailing due to their basic nature.[1][4] The primary amine functional groups can engage in undesirable secondary interactions with the stationary phase, leading to this distortion.[5][6]

Q2: What are the primary chemical causes of peak tailing for aromatic amines?

The most common chemical causes stem from interactions between the aromatic amine analytes and the HPLC column's stationary phase.

  • Secondary Silanol Interactions: Silica-based columns, especially older "Type A" silica, have residual silanol groups (Si-OH) on their surface.[4] Aromatic amines, being basic, can interact strongly with these acidic silanol groups, causing a secondary retention mechanism that leads to peak tailing.[1][5] This interaction is more pronounced when the silanol groups are ionized (deprotonated), which typically occurs at a mobile phase pH greater than 3.[5]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the aromatic amine, a mixture of its ionized and non-ionized forms will exist.[2][7] This can lead to peak distortion and tailing as the two forms may have different retention characteristics.[8]

  • Trace Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can act as Lewis acids and create active sites for chelation with analytes, particularly those with chelating functional groups.[4][9][10] This additional interaction can cause significant peak tailing.[9]

Q3: Can instrumental or physical issues cause peak tailing?

Yes, several physical and instrumental factors can contribute to or exacerbate peak tailing for all types of compounds, including aromatic amines.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted, tailing peaks.[1][11]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[1] This is particularly noticeable for early-eluting peaks.[1]

  • Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet, channels in the packing bed, or a blocked inlet frit from sample contaminants.[6][11] Any of these issues can disrupt the sample path and cause peak tailing.[11]

Q4: How can I systematically troubleshoot peak tailing for my aromatic amine?

A systematic approach is key to identifying and resolving the issue. The following workflow provides a logical sequence of steps.

G start Peak Tailing Observed (Aromatic Amine) check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_specific No check_all_peaks->no_specific No instrumental_issues Suspect Instrumental Issues: - Extra-column dead volume - Column Overload - Column Void/Damage yes_all->instrumental_issues check_dead_volume Check & Minimize Dead Volume instrumental_issues->check_dead_volume reduce_injection Reduce Injection Volume/Concentration check_dead_volume->reduce_injection replace_column Inspect/Replace Column reduce_injection->replace_column solved Problem Resolved replace_column->solved chemical_issues Suspect Chemical Interactions: - Silanol Interactions - Mobile Phase pH - Metal Chelation no_specific->chemical_issues check_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0) chemical_issues->check_ph peak_shape_improved_ph Peak Shape Improved? check_ph->peak_shape_improved_ph add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) peak_shape_improved_ph->add_additive No peak_shape_improved_ph->solved Yes peak_shape_improved_additive Peak Shape Improved? add_additive->peak_shape_improved_additive change_column Change Column: - Modern End-capped (Type B) - Polar-Embedded - Phenyl Phase peak_shape_improved_additive->change_column No peak_shape_improved_additive->solved Yes change_column->solved

Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of aromatic amines.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing the Mobile Phase

Secondary interactions with silanol groups are a primary cause of peak tailing for basic compounds like aromatic amines.[5] Optimizing the mobile phase is often the most effective first step.

Protocol for Mobile Phase pH Adjustment:

  • Determine Analyte pKa: Find the pKa of your aromatic amine.

  • Initial pH Adjustment: Prepare a mobile phase with a pH at least 2 units below the analyte's pKa. A common starting point is a low pH (e.g., 2.5 - 3.0).[3][5] This ensures the aromatic amine is fully protonated (ionized) and, more importantly, suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[5][11]

  • Buffer Selection: Use an appropriate buffer (e.g., phosphate, formate) at a sufficient concentration (10-50 mM) to maintain a stable pH.[3][6]

  • Analysis: Equilibrate the column with the new mobile phase and inject your sample. Compare the peak shape to the original chromatogram.

Protocol for Using Mobile Phase Additives (Competitive Amines):

If pH adjustment is insufficient or undesirable, a competitive basic additive can be used to mask the active silanol sites.

  • Additive Selection: Triethylamine (TEA) is a common choice.[4]

  • Preparation: Add a small concentration of TEA to the mobile phase. A typical starting concentration is 0.1% (v/v).[12]

  • Equilibration and Analysis: Thoroughly equilibrate the column with the TEA-containing mobile phase before injection. The TEA will preferentially interact with the silanol groups, making them unavailable for secondary interactions with your aromatic amine analyte.

  • Optimization: The concentration of the additive may need to be optimized (e.g., 0.05% to 0.5%) for the best peak shape.

Guide 2: Column Selection and Care

The choice of HPLC column is critical. Modern columns are designed to minimize the issues that cause peak tailing.

Column Selection Strategy:

Column TypePrinciple of Operation & Suitability for Aromatic Amines
High-Purity, End-Capped (Type B) Silica C18 These columns use silica with very low metal content and are treated to "cap" most residual silanol groups, significantly reducing secondary interactions.[4][5] This is the recommended starting point for most applications.
Polar-Embedded or Polar-Endcapped These columns have a polar group embedded within the alkyl chain or at the end. This feature can shield analytes from residual silanol groups and provide alternative selectivity.[2]
Phenyl Phases Stationary phases with phenyl groups can offer unique selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.[13] This can sometimes improve peak shape for aromatic amines.
Polymer-Based Columns These columns do not have a silica backbone and thus no silanol groups, eliminating this source of peak tailing. They are stable over a wide pH range.[4][13]

Protocol for Column Flushing and Regeneration:

If you suspect column contamination or a blocked frit, a washing procedure may restore performance. Always check the column manufacturer's instructions before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: For a suspected blocked inlet frit, reverse the column flow direction (if permitted by the manufacturer).[11]

  • Washing Sequence: Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol.

  • Re-equilibration: Return the column to its normal flow direction and thoroughly re-equilibrate with your mobile phase before use.

Guide 3: Diagnosing Instrumental and Physical Problems

Protocol for Diagnosing Column Overload:

  • Prepare Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject and Compare: Inject the original sample and each dilution.

  • Analyze Peak Shape: If the peak tailing factor improves significantly with dilution, column overload is a likely cause.[11]

  • Remedy: Reduce the sample concentration or the injection volume.[14]

Protocol for Minimizing Extra-Column Dead Volume:

  • Inspect Tubing: Check all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[2]

  • Check Fittings: Ensure all fittings are properly seated and are of the correct type (e.g., zero-dead-volume) to prevent gaps that can cause band broadening.

  • System Evaluation: If problems persist, the extra-column volume of the system can be measured by removing the column, connecting the tubing with a zero-dead-volume union, and injecting a marker compound.[9]

Visualizing the Problem: Key Interactions

The interaction between a basic aromatic amine and acidic silanol groups on the silica surface is a key contributor to peak tailing.

G cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase silica Si O Si silanol Ionized Silanol Si-O⁻ silica:f1->silanol interaction Secondary Ionic Interaction (Causes Peak Tailing) amine Protonated Aromatic Amine Ar-NH₃⁺ amine->silanol Strong Attraction

Caption: Interaction between an aromatic amine and an ionized silanol group, a primary cause of peak tailing.

References

Technical Support Center: Resolving Impurities in 2-(5-Methyl-2-thienyl)ethanamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Methyl-2-thienyl)ethanamine. The following information is designed to help you identify and resolve common impurities encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized into three types, as defined by the International Conference on Harmonisation (ICH) guidelines[1]:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[2]

  • Inorganic Impurities: These may include reagents, catalysts, and salts that are not completely removed during the manufacturing process.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not fully removed.[2]

Q2: My sample of this compound shows an unexpected peak in the HPLC analysis. How do I identify it?

A2: Identifying an unknown impurity requires a multi-technique approach.[3] High-performance liquid chromatography (HPLC) is a primary method for impurity profiling.[3] For structural elucidation, hyphenated techniques are highly effective:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the molecular weight of the impurity, which is a crucial first step in identification.[2][3]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is particularly useful for identifying volatile or semi-volatile impurities.[2][3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, including the arrangement of atoms and stereochemistry.[3]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Helps in identifying the functional groups present in the impurity.[2]

Q3: What are some potential sources of organic impurities in the synthesis of this compound?

A3: Based on common synthetic routes for similar thiophene derivatives, potential organic impurities could arise from:

  • Unreacted Starting Materials: Such as 2-methylthiophene or reagents from preceding steps.

  • Side-Reaction Products: Dimerization or polymerization of reactants or intermediates.

  • Degradation Products: The thiophene ring and the ethylamine side chain can be susceptible to oxidation or other degradation pathways, especially if exposed to air, light, or extreme temperatures.

Q4: How can I remove inorganic salt impurities from my sample?

A4: Inorganic salts can typically be removed by:

  • Aqueous Extraction: Dissolving the sample in an organic solvent and washing with water to remove water-soluble salts.

  • Filtration: If the salt is insoluble in the solvent containing your product.

  • Recrystallization: Selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the inorganic salt remains soluble or insoluble.

Troubleshooting Guides

Issue 1: Poor Purity Profile After Synthesis

Symptoms:

  • Multiple peaks of significant area percentage are observed in the initial HPLC or GC analysis of the crude product.

  • The isolated product has a lower than expected yield and purity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Analytical Technique
Incomplete ReactionMonitor the reaction progress using TLC or HPLC to ensure all starting materials are consumed. Consider extending the reaction time or increasing the temperature if safe to do so.HPLC, TLC
Side ReactionsOptimize reaction conditions (temperature, solvent, catalyst). Investigate alternative synthetic routes that may offer higher selectivity.LC-MS to identify by-products
Impure Starting MaterialsVerify the purity of all starting materials and reagents before use. Purify starting materials if necessary.NMR, GC-MS
Issue 2: Presence of Residual Solvents

Symptoms:

  • A broad peak at the beginning of the GC chromatogram.

  • Characteristic solvent peaks observed in the 1H NMR spectrum.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Analytical Technique
Inefficient DryingDry the sample under high vacuum for an extended period. Gently heating the sample during drying can help, but be cautious of product degradation.GC-MS, 1H NMR
Inappropriate Solvent ChoiceFor the final purification step, use a solvent with a lower boiling point that can be more easily removed.GC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general method and may require optimization for your specific sample and impurity profile.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm and 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include isopropanol, ethanol, acetonitrile, and toluene/heptane mixtures.

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product start Crude this compound hplc HPLC Analysis start->hplc Initial Purity Check lcms LC-MS for MW hplc->lcms Identify Impurities recrystallization Recrystallization hplc->recrystallization If Crystalline Solid chromatography Column Chromatography hplc->chromatography If Oily/Non-crystalline nmr NMR for Structure lcms->nmr final_product Pure Product (>99%) recrystallization->final_product chromatography->final_product

Caption: Workflow for impurity analysis and purification.

troubleshooting_logic cluster_identification Identification cluster_action Action start Impurity Detected is_volatile Is it a volatile impurity? start->is_volatile is_organic Is it an organic impurity? is_volatile->is_organic No gcms Analyze by GC-MS is_volatile->gcms Yes lcms_nmr Analyze by LC-MS & NMR is_organic->lcms_nmr Yes extraction Aqueous Wash is_organic->extraction No (Inorganic) drying Improve Drying Process gcms->drying recrystallize Recrystallize or Chromatograph lcms_nmr->recrystallize

Caption: Decision tree for impurity troubleshooting.

References

Technical Support Center: Scaling Up 2-Thienylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 2-thienylethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-thienylethylamine for consideration at an industrial scale?

A1: Several primary routes exist for the synthesis of 2-thienylethylamine, each with distinct advantages and challenges for scaling up. The most common methods include the reduction of 2-(2-nitrovinyl)thiophene, the reduction of 2-thiopheneacetonitrile, synthesis from 2-(2-thienyl)ethanol, and a multi-step process involving Friedel-Crafts acylation of thiophene.[1][2][3][4] The choice of route often depends on factors like cost, safety, environmental impact, and desired purity.

Q2: What are the main safety and environmental concerns when scaling up the synthesis of 2-thienylethylamine?

A2: Key concerns are associated with the use of hazardous reagents. The 2-thiopheneacetonitrile route, for instance, uses highly toxic sodium cyanide, which generates hazardous cyanide wastewater.[4][5] The reduction of 2-(2-nitrovinyl)thiophene or 2-thiopheneacetonitrile often employs pyrophoric and expensive reagents like lithium aluminum hydride (LiAlH4), which require careful handling, especially at a large scale.[1][6] Exothermic reactions can also be difficult to control in large reactors, posing a safety risk.[7][8]

Q3: Why is direct amination of 2-(2-thienyl)ethyl halides not a preferred method for large-scale production?

A3: Direct amination with ammonia tends to result in the formation of secondary and tertiary amines as side products, leading to lower yields of the desired primary amine and complicating the purification process.[2]

Q4: What are the critical process parameters to monitor during the scale-up of 2-thienylethylamine synthesis?

A4: Critical parameters to monitor include reaction temperature, reagent addition rate, and mixing efficiency.[9] Poor heat dissipation in large reactors can lead to temperature control issues and the formation of impurities.[8] Inefficient mixing can result in localized concentration gradients, promoting side reactions.[9]

Synthetic Route Overview

Synthesis RouteStarting MaterialsKey ReagentsReported YieldsKey Challenges for Scale-Up
Reduction of 2-(2-nitrovinyl)thiophene 2-Thiophenecarboxaldehyde, NitromethaneLiAlH₄ or Diborane~41% over 2 steps[10]Use of expensive and hazardous reducing agents (LiAlH₄).[1][11]
Reduction of 2-Thiopheneacetonitrile 2-Chloromethylthiophene, Sodium CyanideLiAlH₄ or Catalytic HydrogenationHigh yield in the final step, but overall yield is lower.Use of highly toxic sodium cyanide; environmental concerns with cyanide waste.[4][5]
From 2-(2-Thienyl)ethanol 2-Bromothiophene, Ethylene OxideGrignard Reagent, Sulfonyl Chloride, Ammonia90.8% for 2-thiophene ethanol step[11]Potential for side-product formation (secondary/tertiary amines); multi-step process.[2]
Friedel-Crafts Acylation Route Thiophene, Acylating Agent (e.g., Hippuryl Chloride)Lewis Acid (e.g., AlCl₃), Reducing Agent (e.g., Zn/HCl)47.5% for one of the key intermediates[1]Multi-step synthesis; requires careful control of Friedel-Crafts reaction conditions.[1][12]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 2-(2-nitrovinyl)thiophene
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reducing agent (e.g., LiAlH₄) is fresh and added in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Side Reactions Maintain strict temperature control during the addition of the reducing agent to minimize side reactions. Over-reduction to other species can occur if the temperature is too high.
Degradation of Starting Material Ensure the 2-(2-nitrovinyl)thiophene is of high purity before starting the reduction, as impurities can interfere with the reaction.
Issue 2: Impurities in the Final Product from the 2-Thiopheneacetonitrile Route
Potential Cause Recommended Solution
Incomplete Reduction In catalytic hydrogenation, ensure the catalyst is active and not poisoned. For LiAlH₄ reduction, ensure anhydrous conditions are maintained.
Presence of Unreacted Starting Material Optimize reaction time and temperature. Purify the 2-thiopheneacetonitrile intermediate before the reduction step.
Formation of Secondary Amines While less common in this route compared to direct amination, ensure the reaction is worked up properly to avoid side reactions during quenching.
Issue 3: Formation of Secondary and Tertiary Amines in the Synthesis from 2-(2-Thienyl)ethanol
Potential Cause Recommended Solution
Over-alkylation during Amination Use a large excess of ammonia to favor the formation of the primary amine.[2] Consider using a protecting group strategy for the amine.
Reaction Conditions Optimize the temperature and pressure of the ammonolysis step. Elevated temperatures can promote the formation of secondary and tertiary amines.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Thienylethylamine via Reduction of 2-(2-nitrovinyl)thiophene

This protocol is based on the reduction of 2-(2-nitrovinyl)thiophene using lithium aluminum hydride.

Step 1: Synthesis of 2-(2-nitrovinyl)thiophene

  • In a reaction vessel, combine 2-thiophenecarboxaldehyde and nitromethane.

  • Under basic conditions (e.g., using sodium hydroxide), facilitate the condensation reaction.

  • Monitor the reaction until completion.

  • Isolate and purify the 2-(2-nitrovinyl)thiophene product.

Step 2: Reduction to 2-Thienylethylamine

  • In a separate, dry reaction vessel under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of 2-(2-nitrovinyl)thiophene in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the resulting 2-thienylethylamine by distillation.

Protocol 2: Synthesis via Grignard Reaction and Ammonolysis

This protocol outlines the synthesis starting from 2-bromothiophene.[3][11]

Step 1: Preparation of 2-Thiophene Ethanol

  • React 2-bromothiophene with magnesium turnings in an anhydrous solvent (e.g., THF) to form the Grignard reagent.

  • Cool the Grignard solution to 0°C and slowly add ethylene oxide.

  • After the reaction is complete, acidify the mixture with a dilute acid (e.g., sulfuric acid).

  • Separate the organic layer, wash, dry, and purify the 2-thiophene ethanol by vacuum distillation.[11]

Step 2: Esterification of 2-Thiophene Ethanol

  • React the 2-thiophene ethanol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonate ester.

Step 3: Ammonolysis

  • React the sulfonate ester with a solution of ammonia in an appropriate solvent under pressure and heat.

  • After the reaction, cool the vessel, and work up the reaction mixture to isolate the 2-thienylethylamine.

Visualizations

G cluster_0 Route 1: Reduction of 2-(2-nitrovinyl)thiophene cluster_1 Route 2: Reduction of 2-Thiopheneacetonitrile cluster_2 Route 3: From 2-(2-Thienyl)ethanol 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2-(2-nitrovinyl)thiophene 2-(2-nitrovinyl)thiophene 2-Thiophenecarboxaldehyde->2-(2-nitrovinyl)thiophene Nitromethane, Base 2-Thienylethylamine 2-Thienylethylamine 2-(2-nitrovinyl)thiophene->2-Thienylethylamine LiAlH4 or Diborane 2-Chloromethylthiophene 2-Chloromethylthiophene 2-Thiopheneacetonitrile 2-Thiopheneacetonitrile 2-Chloromethylthiophene->2-Thiopheneacetonitrile NaCN 2-Thiopheneacetonitrile->2-Thienylethylamine LiAlH4 or H2/Catalyst 2-Bromothiophene 2-Bromothiophene 2-Thienylmagnesium bromide 2-Thienylmagnesium bromide 2-Bromothiophene->2-Thienylmagnesium bromide Mg 2-(2-Thienyl)ethanol 2-(2-Thienyl)ethanol 2-Thienylmagnesium bromide->2-(2-Thienyl)ethanol Ethylene Oxide Sulfonate Ester Sulfonate Ester 2-(2-Thienyl)ethanol->Sulfonate Ester Sulfonyl Chloride Sulfonate Ester->2-Thienylethylamine Ammonia

Caption: Overview of major synthetic routes to 2-thienylethylamine.

G cluster_troubleshooting Troubleshooting Path start Low Yield or Impurities Detected check_sm Verify Starting Material Purity start->check_sm is_sm_pure Starting Material Pure? check_sm->is_sm_pure check_reagents Check Reagent Activity & Stoichiometry is_reagents_ok Reagents OK? check_reagents->is_reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Mixing) are_conditions_optimal Conditions Optimal? check_conditions->are_conditions_optimal analyze_impurities Identify Impurity Structure (GC-MS, NMR) is_side_product Known Side Product? analyze_impurities->is_side_product is_sm_pure->check_reagents Yes purify_sm Purify Starting Material is_sm_pure->purify_sm No is_reagents_ok->check_conditions Yes replace_reagents Replace/Add Reagents is_reagents_ok->replace_reagents No are_conditions_optimal->analyze_impurities Yes optimize_conditions Optimize Conditions (DoE) are_conditions_optimal->optimize_conditions No modify_protocol Modify Protocol to Minimize Side Reaction is_side_product->modify_protocol Yes develop_purification Develop New Purification Method is_side_product->develop_purification No purify_sm->check_sm replace_reagents->check_reagents optimize_conditions->check_conditions end Problem Resolved modify_protocol->end develop_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

"mitigating side reactions in derivatization of 2-(5-Methyl-2-thienyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(5-Methyl-2-thienyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The primary amino group of this compound is readily derivatized through several common methods, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. This is a widely used method for creating derivatives for biological screening and as synthetic intermediates.

  • N-Alkylation: Introduction of alkyl groups onto the nitrogen atom using alkyl halides. This method can be challenging due to the potential for over-alkylation.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is often a more controlled method for N-alkylation.

Q2: What are the primary side reactions to be aware of during the derivatization of this compound?

A2: The main side reactions involve either the primary amine or the thiophene ring:

  • Over-alkylation: During N-alkylation, the primary amine can be converted to a mixture of secondary and tertiary amines, and even quaternary ammonium salts. This occurs because the initially formed secondary amine can be more nucleophilic than the starting primary amine.[1]

  • Ring Acylation (Friedel-Crafts type reaction): Under strongly acidic conditions or in the presence of certain Lewis acids used in N-acylation, the electron-rich thiophene ring can undergo electrophilic acylation. Acylation of thiophenes typically occurs with high regioselectivity at the position adjacent to the sulfur atom (the 2- or 5-position).[2][3] Given that the 5-position is already substituted with a methyl group, acylation would likely occur at the 3- or 4-position of the thiophene ring, although this is less favorable than acylation at the alpha-positions.

  • Amide to Nitrile Conversion: In some acylation reactions, particularly with dehydrating agents, the newly formed amide can be dehydrated to a nitrile.

  • Reaction with Solvents: Certain solvents can participate in side reactions. For example, using acetonitrile as a solvent at high temperatures can sometimes lead to N-acetylation.[4]

Q3: How can I purify the derivatized product from unreacted starting material and side products?

A3: Purification is typically achieved using column chromatography on silica gel.[5][6] Given that the starting material and the derivatized products are amines and can be basic, tailing on the silica gel column is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-3%), can be added to the eluent.[7] The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the product.

Troubleshooting Guides

Problem 1: Low yield in N-acylation reaction.
Possible Cause Troubleshooting Step Rationale
Incomplete reaction Increase reaction time or temperature.Ensures the reaction goes to completion.
Amine protonation Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture.The reaction of an amine with an acyl chloride produces HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base neutralizes the HCl.[1]
Hydrolysis of acylating agent Ensure all reagents and solvents are anhydrous.Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze, reducing the amount of reagent available for the reaction.
Sub-optimal solvent Choose a solvent that dissolves both the amine and the acylating agent well (e.g., dichloromethane, THF, or a biphasic Schotten-Baumann system).Good solubility of reactants is crucial for efficient reaction.[8]
Problem 2: Formation of multiple products in N-alkylation.
Possible Cause Troubleshooting Step Rationale
Over-alkylation Use a large excess of the amine starting material relative to the alkylating agent.This statistically favors the mono-alkylation product.[1]
Over-alkylation Consider using reductive amination as an alternative to direct alkylation with alkyl halides.Reductive amination is a more controlled method for synthesizing secondary amines from primary amines.
Elimination reaction Use a less hindered base or a lower reaction temperature if using a secondary or tertiary alkyl halide.Strong bases and high temperatures can promote the elimination of HX from the alkyl halide to form an alkene.[9]
Problem 3: Suspected acylation of the thiophene ring.
Possible Cause Troubleshooting Step Rationale
Harsh reaction conditions Avoid strong Lewis acids (e.g., AlCl₃) if possible. Use milder acylating agents or coupling reagents (e.g., EDC, HOBt for carboxylic acids).Strong Lewis acids are known to promote Friedel-Crafts acylation on electron-rich aromatic rings like thiophene.[2][3]
High temperature Perform the acylation at a lower temperature (e.g., 0 °C to room temperature).Higher temperatures can provide the activation energy needed for the less favorable ring acylation.

Data Presentation

Table 1: Comparison of N-Acylation Conditions for Primary Amines

Acylating AgentSolventBaseTemperature (°C)Typical Yield (%)Reference
Acetyl ChlorideDichloromethaneTriethylamine0 to RT85-95[1]
Acetic AnhydridePyridinePyridineRT80-90[1]
AcetonitrileAl₂O₃ (catalyst)None200 (flow)~90 (for benzylamine)[4]
Carboxylic AcidDichloromethaneEDC/HOBtRT70-90[10]

Note: Yields are representative for primary amines and may vary for this compound.

Table 2: Strategies to Control N-Alkylation of Primary Amines

StrategyReagentsKey ParametersExpected OutcomeReference
Excess Amine Amine, Alkyl HalideAmine:Alkyl Halide ratio > 3:1Increased selectivity for mono-alkylation[1]
Reductive Amination Amine, Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃pH control (slightly acidic)High selectivity for the corresponding secondary amine-

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation
  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford the desired N-acetyl-2-(5-methyl-2-thienyl)ethanamine.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Derivatization_Pathways cluster_main Desired Derivatization cluster_side Potential Side Reactions Start This compound Acylation N-Acylation Start->Acylation RCOCl, Base Alkylation N-Alkylation Start->Alkylation R-X, Base ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO, [H] Amide N-Acyl Derivative Acylation->Amide RingAcylation Ring Acylation Acylation->RingAcylation Lewis Acid, High Temp SecAmine N-Alkyl Derivative (Secondary Amine) Alkylation->SecAmine ReductiveAmination->SecAmine Overalkylation Over-alkylation SecAmine->Overalkylation R-X TertAmine Tertiary Amine Overalkylation->TertAmine RingAcylProd Ring-Acylated Product RingAcylation->RingAcylProd

Caption: Reaction pathways for the derivatization of this compound.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_multiple_spots Troubleshooting Multiple Products Start Experiment Start CheckTLC Analyze reaction by TLC/LC-MS Start->CheckTLC LowYield Low Yield of Desired Product CheckTLC->LowYield Incomplete conversion MultipleSpots Multiple Products Observed CheckTLC->MultipleSpots Side products present CleanReaction Clean Reaction CheckTLC->CleanReaction Desired product formed cleanly IncreaseTimeTemp Increase reaction time/temperature LowYield->IncreaseTimeTemp AddBase Add non-nucleophilic base (for acylation) LowYield->AddBase Anhydrous Ensure anhydrous conditions LowYield->Anhydrous ExcessAmine Use excess amine (for alkylation) MultipleSpots->ExcessAmine ReductiveAmination Switch to reductive amination MultipleSpots->ReductiveAmination MilderConditions Use milder conditions (for acylation) MultipleSpots->MilderConditions Workup Proceed to Workup & Purification CleanReaction->Workup

Caption: A logical workflow for troubleshooting common issues in derivatization reactions.

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Thienylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of thienylethylamines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why are my thienylethylamine peaks showing significant tailing?

Peak tailing is a common issue when analyzing basic compounds like thienylethylamines and is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary amine group of thienylethylamines can interact with acidic silanol groups on the surface of silica-based columns, leading to asymmetrical peaks.[1][2]

To troubleshoot peak tailing, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2-3 units below the pKa of your thienylethylamine analyte.[4] This protonates the amine, ensuring a consistent ionic state, and also suppresses the ionization of residual silanol groups on the column, minimizing unwanted secondary interactions.[2][5] For many basic compounds, a pH around 3.0 is a good starting point.[2]

  • Column Choice: Using a highly deactivated or "end-capped" column can significantly reduce the number of available silanol groups for secondary interactions.[2]

  • Mobile Phase Additives: Consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, masking them from the thienylethylamine analyte and improving peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[1][3] To check for this, dilute your sample (e.g., 10-fold) and reinject. If the peak shape improves, you were likely overloading the column.[1][4]

Q2: I'm observing poor resolution between my thienylethylamine analytes. What should I do?

Poor resolution can be addressed by optimizing the mobile phase composition and other chromatographic parameters.

  • Adjust Organic Modifier Percentage: The type and concentration of the organic modifier in the mobile phase directly impact retention and selectivity.[6][7] Fine-tuning the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can improve the separation between closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can offer different selectivities.[8][9] If you are not achieving adequate separation with one, try switching to the other.

  • Consider Gradient Elution: If your sample contains thienylethylamines with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide sufficient resolution for all compounds.[10][11] A gradient elution, where the concentration of the organic solvent is increased over time, can sharpen peaks and improve the separation of complex mixtures.[10][12][13]

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve efficiency. However, be aware that temperature can also affect selectivity, so it should be carefully controlled.

Q3: My retention times are drifting between injections. What is causing this instability?

Fluctuating retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase and the HPLC system itself.

  • Inadequate Buffering: An insufficient buffer concentration or a buffer with a pKa far from the desired mobile phase pH can lead to an unstable pH, causing retention time shifts.[1] Ensure your buffer concentration is adequate, typically between 10-50 mM.[4]

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to variable retention times.

  • Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is especially critical for gradient elution methods, which require a re-equilibration step after each run.[12]

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the mobile phase flow rate, leading to inconsistent retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC separation of thienylethylamines?

A good starting point for developing a reversed-phase HPLC method for thienylethylamines would be:

  • Aqueous Phase: A buffered solution at a pH of approximately 3.0. Common buffers include phosphate or formate buffers at a concentration of 20-25 mM.[14]

  • Organic Phase: Acetonitrile is often a good first choice due to its low viscosity and UV transparency.[8][15]

  • Initial Conditions: Begin with a simple isocratic elution with a mobile phase composition such as 70:30 or 80:20 (Aqueous:Organic) and adjust the ratio to achieve optimal retention. If the sample is complex, a gradient elution may be necessary.[10][11]

Q2: How do I choose the right organic modifier: acetonitrile or methanol?

Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC.[8][16] The choice between them can impact selectivity and other practical aspects of the analysis.[8][9]

FeatureAcetonitrileMethanol
Elution Strength StrongerWeaker
Selectivity Different from methanol, can be advantageous for certain separations.[8]Different from acetonitrile, can provide better separation for other compounds.
Viscosity Lower viscosity results in lower backpressure.[8]Higher viscosity leads to higher backpressure.[15]
UV Cutoff Lower UV cutoff (~190 nm), suitable for low wavelength detection.[8]Higher UV cutoff (~205 nm).[8]
Cost Generally more expensive.[8]More cost-effective.[8]

It is often beneficial to screen both solvents during method development to determine which provides the best separation for your specific thienylethylamine analytes.

Q3: What is the difference between isocratic and gradient elution, and which should I use?

The choice between isocratic and gradient elution depends on the complexity of your sample.[10][12]

  • Isocratic Elution: Uses a constant mobile phase composition throughout the analysis.[10][11][12] It is simpler, more reproducible, and ideal for routine analysis of simple mixtures where the analytes have similar retention behavior.[10][11]

  • Gradient Elution: The composition of the mobile phase is changed over the course of the separation, typically by increasing the proportion of the organic solvent.[10][12] This is advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak shape, reduce analysis time, and increase peak capacity.[10][12][13]

For initial method development with a new mixture of thienylethylamines, a gradient elution is often used to determine the retention behavior of all components. The method can then be optimized to an isocratic method if the separation allows.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment:

  • Determine the pKa of your thienylethylamine analytes.

  • Choose a suitable buffer with a pKa close to the desired mobile phase pH (e.g., phosphate buffer for pH ~2.1-4.1 or formate buffer for pH ~3.8).

  • Prepare the aqueous portion of the mobile phase by dissolving the buffer salt in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust the pH of the aqueous solution to the target value (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).

  • Filter the buffer through a 0.22 µm or 0.45 µm filter before use to remove any particulates.[1]

Protocol for Evaluating Isocratic vs. Gradient Elution:

  • Prepare the mobile phase: Prepare your aqueous buffered mobile phase (Solvent A) and your organic modifier (Solvent B, e.g., acetonitrile).

  • Initial Gradient Run:

    • Set up a broad linear gradient, for example, from 10% B to 90% B over 20-30 minutes.

    • Inject your sample and observe the retention times of your thienylethylamine peaks.

  • Isocratic Method Development (if applicable):

    • If the peaks elute close together in the gradient run, an isocratic method may be suitable.

    • Calculate an approximate isocratic mobile phase composition based on the retention times from the gradient run. A good starting point is the mobile phase composition at the time the main peak of interest elutes.

    • Run the analysis with the calculated isocratic mobile phase and adjust the percentage of Solvent B to optimize the separation.

  • Gradient Method Optimization (if necessary):

    • If the peaks are spread far apart or some peaks are very broad, a gradient method is likely better.

    • Optimize the gradient by adjusting the initial and final percentages of Solvent B, the gradient slope (rate of change of %B), and any isocratic hold times to achieve the desired resolution.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of Thienylethylamines check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing Observed? check_peak_shape->tailing adjust_ph Adjust Mobile Phase pH (2-3 units below pKa) tailing->adjust_ph Yes good_peak_shape Good Peak Shape tailing->good_peak_shape No use_additive Consider Mobile Phase Additive (e.g., TEA) adjust_ph->use_additive change_column Use End-Capped Column use_additive->change_column change_column->check_peak_shape check_resolution Assess Resolution good_peak_shape->check_resolution poor_resolution Poor Resolution? check_resolution->poor_resolution adjust_organic Adjust Organic Modifier % poor_resolution->adjust_organic Yes optimized Optimized Separation poor_resolution->optimized No change_organic Change Organic Modifier (ACN vs. MeOH) adjust_organic->change_organic try_gradient Implement Gradient Elution change_organic->try_gradient try_gradient->check_resolution

Caption: Workflow for optimizing mobile phase in HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph Action: Adjust pH to ~3.0 using a suitable buffer check_ph->adjust_ph No check_column Is an end-capped column being used? check_ph->check_column Yes end Improved Peak Shape adjust_ph->end ph_ok Yes ph_no No switch_column Action: Switch to a highly deactivated/end-capped column check_column->switch_column No check_overload Is sample overload a possibility? check_column->check_overload Yes switch_column->end column_ok Yes column_no No dilute_sample Action: Dilute sample 10-fold and re-inject check_overload->dilute_sample Yes consider_additive Consider adding a competitive amine (e.g., 0.1% TEA) to the mobile phase check_overload->consider_additive No dilute_sample->end overload_yes Yes overload_no No consider_additive->end

Caption: Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 2-(5-Methyl-2-thienyl)ethanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies applicable to the quantitative analysis of 2-(5-Methyl-2-thienyl)ethanamine. Due to the limited availability of specific validated methods for this exact compound, this document focuses on established and validated techniques for structurally similar compounds, namely thiophene derivatives and phenethylamine analogues. The information presented is intended to guide researchers, scientists, and drug development professionals in the selection and development of suitable analytical methods.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the quantification of analytes in various matrices, including pharmaceutical formulations and biological samples.

Data Presentation: Comparison of Analytical Methods

The following tables summarize typical validation parameters for analytical methods commonly used for compounds structurally related to this compound. These parameters are based on guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3].

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method

A validated HPLC-UV method is often suitable for the quantification of aromatic compounds like thiophene derivatives.

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%[4]
Precision (% RSD)≤ 2.0%[3]
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1[1]
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1[1]
SpecificityNo interference at the retention time of the analyte
RobustnessInsensitive to minor variations in method parameters

Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Pre-column Derivatization

For compounds lacking a strong UV chromophore or when higher sensitivity is required, pre-column derivatization with a fluorescent tag can be employed.

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%[5]
Precision (% RSD)≤ 3.0%[5]
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1
SpecificityNo interference from derivatizing agent or matrix
RobustnessConsistent results with small changes in parameters

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique, particularly suitable for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of polar analytes like amines.

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)90.0% - 110.0%
Precision (% RSD)≤ 15.0%
Limit of Detection (LOD)Instrument-dependent, typically low ng/mL
Limit of Quantitation (LOQ)Instrument-dependent, typically low ng/mL
SpecificityUnique mass fragmentation pattern
RobustnessReliable results with minor instrumental variations

Experimental Protocols

The following are detailed experimental protocols representative of the methods compared above.

1. HPLC-UV Method for Thiophene Derivatives

This protocol is based on a validated method for the analysis of thiophenic compounds[6].

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the absorbance maximum of the thiophene derivative (e.g., 231 nm)[6].

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

2. HPLC-FLD Method with Pre-column Derivatization for Phenethylamine Analogues

This protocol is adapted from methods requiring derivatization for sensitive analysis[7][8].

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Derivatization Reagent: A fluorescent labeling agent such as Dansyl Chloride or 2-naphthalenesulfonyl chloride (NSCl)[7][8].

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of a borate buffer (e.g., 0.1 M, pH 9.5)[7].

    • Add 200 µL of the derivatizing agent solution (e.g., 10 mg/mL in acetonitrile).

    • Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes)[7].

    • Cool the mixture and add a quenching solution if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection at the excitation and emission wavelengths specific to the chosen derivative.

3. GC-MS Method for Thiophene Derivatives

This protocol is based on a method developed for the analysis of thiophenes[9].

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection for trace analysis.

  • Temperature Program:

    • Initial temperature: e.g., 60 °C, hold for 2 minutes.

    • Ramp: e.g., 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

  • Sample Preparation:

    • For liquid samples, a direct injection or liquid-liquid extraction may be suitable.

    • Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be required to improve the volatility and thermal stability of the amine.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dilution Series Standard->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

HPLC_FLD_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Addition of Buffer & Derivatizing Reagent Sample->Derivatization Standard Standard Weighing & Dilution Series Standard->Derivatization Incubation Incubation Derivatization->Incubation Quenching Quenching (if applicable) Incubation->Quenching Filtration Filtration (0.45 µm) Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction (e.g., LLE) Derivatization Addition of Derivatizing Reagent Sample->Derivatization Standard Standard Preparation Standard->Derivatization Reaction Reaction Derivatization->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts downstream applications, efficacy, and safety. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 2-(5-Methyl-2-thienyl)ethanamine, a valuable building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by hypothetical experimental data that reflects typical outcomes for a compound of this nature.

Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway to synthesize 2-(thien-2-yl)ethanamine derivatives involves the reduction of a corresponding nitrile or oxime, or the amination of a suitable precursor.[1][2][3][4] Based on these methods, potential impurities could include:

  • Starting Materials: Unreacted 2-(5-methyl-2-thienyl)acetonitrile or 2-(5-methyl-2-thienyl)ethanone oxime.

  • Intermediates: Incomplete reduction products, such as the corresponding imine or alcohol.

  • By-products: Products from side reactions, such as over-alkylation or rearrangement products.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.

A thorough purity assessment should aim to identify and quantify these potential impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method for purity determination depends on the chemical nature of the analyte and the specific information required. For this compound, a primary amine with a thiophene moiety, several techniques are applicable. Commercially available this compound hydrochloride is often cited with a purity of 95% or higher, determined by methods including NMR, HPLC, and LC-MS.[5]

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the data obtained from three common purity assessment methods for a synthesized batch of this compound.

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC-UV 98.5~0.01%~0.05%Robust, reproducible, good for non-volatile impurities.May require derivatization for UV-inactive impurities.
GC-MS 99.2~0.005%~0.02%High resolution for volatile impurities, structural information from MS.Not suitable for thermally labile or non-volatile compounds.
qNMR (¹H) 99.5 (absolute)Analyte dependentAnalyte dependentPrimary method, no need for specific reference standards for impurities, provides structural confirmation.Lower sensitivity than chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and thiophene derivatives.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Dissolve approximately 5 mg of the synthesized compound in 1 mL of dichloromethane. Derivatization with a suitable agent like trifluoroacetic anhydride may be necessary to improve peak shape and volatility.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[10][11][12][13]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.

  • Solvent: Deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Accurate determination of the 90° pulse width.

    • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualization of Workflows and Relationships

To further clarify the experimental and logical processes involved in purity assessment, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Crude Purification (e.g., Extraction, Crystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR DataAnalysis Data Interpretation & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis Report Final Purity Report DataAnalysis->Report logical_relationship cluster_methods Analytical Methods cluster_impurities Potential Impurity Profile Purity Overall Purity Assessment HPLC HPLC (Non-volatile impurities) Purity->HPLC GCMS GC-MS (Volatile impurities) Purity->GCMS qNMR qNMR (Absolute Purity & Structure) Purity->qNMR StartingMaterials Starting Materials HPLC->StartingMaterials Byproducts Reaction By-products HPLC->Byproducts GCMS->Byproducts ResidualSolvents Residual Solvents GCMS->ResidualSolvents qNMR->StartingMaterials qNMR->Byproducts

References

A Comparative Analysis of Synthetic Routes to 2-Thienylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Thienylethylamine is a vital building block in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of the primary synthetic routes to 2-thienylethylamine, supported by experimental data to inform the selection of the most suitable method based on factors such as yield, safety, and cost.

The synthesis of 2-thienylethylamine can be approached from various starting materials, each with its own set of advantages and disadvantages. The most prominent routes begin with 2-bromothiophene, 2-thiophenecarboxaldehyde, or 2-thienylacetonitrile. Other notable methods include the Gabriel synthesis and reductive amination. This guide will delve into the specifics of these pathways, presenting a clear comparison of their performance metrics.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the most common synthesis routes to 2-thienylethylamine, allowing for a rapid and direct comparison of their efficacy.

Synthesis RouteStarting MaterialKey Reagents/StepsOverall Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
From 2-Bromothiophene 2-Bromothiophene1. Grignard reagent formation (Mg) 2. Reaction with ethylene oxide 3. Esterification 4. Ammonolysis~70-80%Multi-dayGood overall yield.Multi-step process, use of Grignard reagent requires anhydrous conditions.
From 2-Thiophenecarboxaldehyde (Nitromethane Route) 2-Thiophenecarboxaldehyde1. Knoevenagel condensation (Nitromethane) 2. Reduction (e.g., LiAlH₄)~41%[1]~24-48 hoursReadily available starting material.Use of hazardous lithium aluminum hydride, moderate yield.
From 2-Thiophenecarboxaldehyde (Malonic Acid Route) 2-Thiophenecarboxaldehyde1. Knoevenagel condensation (Malonic acid) 2. Amidation 3. Double bond reduction 4. Hofmann rearrangement~50%[1]Multi-dayAvoids the use of metal hydrides.Multi-step, involves the potentially hazardous Hofmann rearrangement.
From 2-Thienylacetonitrile 2-ThienylacetonitrileCatalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., LiAlH₄)Variable, can be high~4-24 hoursFewer steps.Use of highly toxic sodium cyanide in the synthesis of the starting material, catalyst can be expensive.[2][3]
Gabriel Synthesis 2-(2-Thienyl)ethyl halide1. Potassium phthalimide 2. HydrazineGenerally high for primary amines~24-48 hoursGood for producing pure primary amines, avoids over-alkylation.Requires the synthesis of the alkyl halide precursor.
Reductive Amination 2-ThienylacetaldehydeAmmonia, reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Variable, can be high~12-24 hoursOne-pot procedure, can be highly efficient.Requires the synthesis of the aldehyde precursor, potential for side reactions.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and further investigation.

Synthesis from 2-Bromothiophene

This route involves the formation of a Grignard reagent, followed by reaction with ethylene oxide to yield 2-(2-thienyl)ethanol. The alcohol is then converted to the corresponding amine.

Step 1: Preparation of 2-(2-Thienyl)ethanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine and a few drops of 2-bromothiophene in anhydrous diethyl ether to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining 2-bromothiophene in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the reaction mixture in an ice bath and add a solution of ethylene oxide in anhydrous diethyl ether dropwise.

  • After the addition, stir the mixture at room temperature for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-(2-thienyl)ethanol.

Step 2: Conversion of 2-(2-Thienyl)ethanol to 2-Thienylethylamine

  • The 2-(2-thienyl)ethanol is first converted to a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • The resulting tosylate is then subjected to ammonolysis, by reacting it with a concentrated solution of ammonia in a sealed vessel at elevated temperature and pressure, to yield 2-thienylethylamine.

Synthesis from 2-Thiophenecarboxaldehyde (Nitromethane Route)

This two-step process involves a Knoevenagel condensation followed by the reduction of the nitro group.

Step 1: Synthesis of 2-(2-Nitrovinyl)thiophene

  • To a solution of 2-thiophenecarboxaldehyde and nitromethane in methanol, add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) while cooling in an ice bath.

  • Stir the reaction mixture at room temperature for several hours, during which a precipitate should form.

  • Filter the solid product, wash with cold methanol, and dry to obtain 2-(2-nitrovinyl)thiophene.

Step 2: Reduction to 2-Thienylethylamine

  • In a three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and add a solution of 2-(2-nitrovinyl)thiophene in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with ether.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation.

Synthesis from 2-Thienylacetonitrile (Catalytic Hydrogenation)

This method provides a more direct route to the target amine.

  • In a hydrogenation vessel, dissolve 2-thienylacetonitrile in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the mixture and stir vigorously for several hours until the uptake of hydrogen ceases.

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the resulting 2-thienylethylamine by vacuum distillation.

Synthesis Pathways and Workflow

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Routes Thiophene Thiophene Bromothiophene 2-Bromothiophene Thiophene->Bromothiophene Bromination Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Nitrovinylthiophene 2-(2-Nitrovinyl)thiophene Thiophenecarboxaldehyde->Nitrovinylthiophene Nitromethane, Base Thienylacrylic_acid 3-(2-Thienyl)acrylic acid Thiophenecarboxaldehyde->Thienylacrylic_acid Malonic acid Thienylacetonitrile 2-Thienylacetonitrile FinalProduct 2-Thienylethylamine Thienylacetonitrile->FinalProduct Catalytic Hydrogenation or Reduction Thienylethanol 2-(2-Thienyl)ethanol Bromothiophene->Thienylethanol 1. Grignard 2. Ethylene oxide Thienylethanol->FinalProduct Esterification, Ammonolysis Nitrovinylthiophene->FinalProduct Reduction (LiAlH₄) Thienylacetamide_intermediate 3-(2-Thienyl)propionamide Thienylacrylic_acid->Thienylacetamide_intermediate Amidation, Reduction Thienylacetamide_intermediate->FinalProduct Hofmann rearrangement Thienylethyl_halide 2-(2-Thienyl)ethyl halide Thienylacetaldehyde 2-Thienylacetaldehyde

Figure 1. Overview of the main synthetic pathways to 2-thienylethylamine.

General_Routes Thienylethyl_halide 2-(2-Thienyl)ethyl halide FinalProduct 2-Thienylethylamine Thienylethyl_halide->FinalProduct Gabriel Synthesis (Potassium phthalimide, Hydrazine) Thienylacetaldehyde 2-Thienylacetaldehyde Thienylacetaldehyde->FinalProduct Reductive Amination (Ammonia, Reducing Agent)

Figure 2. General synthetic methods applicable to 2-thienylethylamine synthesis.

Conclusion

The choice of the optimal synthesis route for 2-thienylethylamine depends on several factors, including the desired scale of production, available equipment, cost of starting materials, and safety considerations. The route starting from 2-bromothiophene offers a good overall yield but involves multiple steps and the use of moisture-sensitive reagents. The methods starting from 2-thiophenecarboxaldehyde are viable, with the malonic acid route avoiding the use of hazardous metal hydrides, though it is a longer process. The catalytic hydrogenation of 2-thienylacetonitrile is a more direct route but is hampered by the high toxicity of the reagents used to prepare the starting material. The Gabriel synthesis and reductive amination represent reliable and high-yielding alternatives, provided the respective starting materials are readily accessible. For industrial applications, a thorough process safety and cost analysis is crucial for selecting the most appropriate and sustainable synthetic strategy.

References

A Comparative Analysis of the Biological Activities of Phenethylamine and 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the known pharmacology of the endogenous trace amine phenethylamine and a theoretical exploration of its thiophene analog, 2-(5-methyl-2-thienyl)ethanamine, for researchers and drug development professionals.

This guide provides a comprehensive comparison of the biological activities of the well-characterized neurotransmitter and stimulant, phenethylamine (PEA), and its structural analog, this compound. While extensive experimental data exists for phenethylamine, detailing its interactions with key receptors and transporters in the central nervous system, there is a notable absence of published biological data for this compound.

Therefore, this comparison will present the established pharmacological profile of phenethylamine and offer a theoretical perspective on the potential activities of this compound. This theoretical analysis is based on the principle of bioisosteric replacement, where the phenyl ring of phenethylamine is substituted with a 5-methyl-thiophene ring. This common medicinal chemistry strategy can modulate a compound's potency, selectivity, and metabolic stability.

I. Overview of Phenethylamine's Biological Activity

Phenethylamine is a naturally occurring trace amine that acts as a central nervous system stimulant.[1] Its primary mechanisms of action involve the modulation of monoaminergic neurotransmission.

Key Pharmacological Actions:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine is a potent agonist at the TAAR1 receptor.[1] Activation of TAAR1 initiates a signaling cascade that can modulate the activity of other key proteins involved in neurotransmission.

  • Monoamine Transporter Interaction: Phenethylamine interacts with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] It acts as a substrate for these transporters, leading to the reverse transport (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[1] This increase in extracellular monoamines is a primary contributor to its stimulant effects.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Phenethylamine can also inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles for later release.[1] Inhibition of VMAT2 leads to an increase in cytosolic monoamine concentrations, further promoting their release via reverse transport.

II. The Thiophene Analog: this compound - A Theoretical Perspective

The replacement of the phenyl ring in phenethylamine with a thiophene ring represents a bioisosteric modification. Thiophene is often considered a bioisostere of the phenyl group due to similarities in size, planarity, and lipophilicity. However, the presence of the sulfur atom introduces differences in electronics and metabolic stability that can significantly alter the compound's pharmacological profile.

Predicted Biological Activity Profile:

Based on structure-activity relationship (SAR) studies of related compounds, it is plausible that this compound will also interact with monoamine systems. The methyl group at the 5-position of the thiophene ring may further influence its activity. Thiophene-based compounds have been investigated as ligands for monoamine transporters, with some derivatives showing potent inhibitory activity.

It is hypothesized that this compound may act as a monoamine reuptake inhibitor or releaser, similar to phenethylamine. However, the specific affinities for DAT, NET, and SERT, as well as its activity at TAAR1, would require experimental validation. The electronic properties of the thiophene ring could lead to a different receptor and transporter binding profile compared to the phenyl ring of phenethylamine.

III. Data Presentation: A Comparative Overview

The following table summarizes the known quantitative data for phenethylamine. Due to the lack of available experimental data for this compound, the corresponding fields are marked as "Data not available."

Biological TargetParameterPhenethylamineThis compound
Receptor Binding
TAAR1Agonist ActivityPotent Agonist[1]Data not available
Monoamine Transporters
Dopamine Transporter (DAT)Releaser/InhibitorReleasing Agent[1]Data not available
Norepinephrine Transporter (NET)Releaser/InhibitorReleasing Agent[1]Data not available
Serotonin Transporter (SERT)Releaser/InhibitorWeaker Releasing Agent[1]Data not available
Vesicular Transporter
VMAT2InhibitionInhibitor[1]Data not available

IV. Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for characterizing the biological activity of compounds like phenethylamine and could be applied to this compound.

A. Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor or transporter.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter (e.g., DAT, NET, SERT, or TAAR1) are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a known concentration.

  • Competition: Increasing concentrations of the unlabeled test compound (phenethylamine or this compound) are added to compete with the radioligand for binding to the target.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

B. In Vitro Monoamine Uptake/Release Assays

Objective: To determine if a test compound acts as an inhibitor or a releaser at monoamine transporters.

Protocol:

  • Cell Culture: Cells stably expressing the monoamine transporter of interest (e.g., HEK293-DAT, HEK293-NET, HEK293-SERT) are cultured.

  • Uptake Assay:

    • Cells are pre-incubated with the test compound at various concentrations.

    • A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added, and uptake is allowed to proceed for a short period.

    • Uptake is terminated by washing the cells with ice-cold buffer.

    • The amount of radioactivity taken up by the cells is measured. A decrease in uptake indicates that the test compound is an inhibitor.

  • Release (Efflux) Assay:

    • Cells are preloaded with a radiolabeled monoamine.

    • The cells are then exposed to the test compound.

    • The amount of radioactivity released into the extracellular medium is measured over time. An increase in release indicates that the test compound is a releasing agent.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of phenethylamine and a typical workflow for its in vitro characterization.

phenethylamine_signaling PEA Phenethylamine TAAR1 TAAR1 Receptor PEA->TAAR1 Agonist AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux Promotes

Caption: Phenethylamine's TAAR1-mediated signaling cascade leading to dopamine efflux.

experimental_workflow cluster_0 In Vitro Characterization Compound Test Compound (e.g., Phenethylamine) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Uptake_Assay Monoamine Uptake Assay Compound->Uptake_Assay Release_Assay Monoamine Release Assay Compound->Release_Assay Ki Determine Ki (Binding Affinity) Binding_Assay->Ki IC50_Uptake Determine IC50 (Uptake Inhibition) Uptake_Assay->IC50_Uptake EC50_Release Determine EC50 (Release Potency) Release_Assay->EC50_Release

Caption: A typical experimental workflow for the in vitro pharmacological profiling.

VI. Conclusion

Phenethylamine is a well-studied trace amine with a clear pharmacological profile as a TAAR1 agonist and monoamine releaser. In contrast, its thiophene analog, this compound, remains uncharacterized in the scientific literature. While the principles of bioisosterism suggest it may also interact with monoamine systems, its specific biological activities and potencies are unknown. The experimental protocols and workflows detailed in this guide provide a clear path for the future pharmacological evaluation of this compound and other novel psychoactive compounds. Further research is essential to elucidate the structure-activity relationships of thiophene-based phenethylamine analogs and to understand how such structural modifications impact their interaction with key neurological targets.

References

Comparative Analysis of Dopamine Reuptake Inhibition by Thienylethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine reuptake inhibition properties of various thienylethylamine analogs. The data and methodologies presented are collated from preclinical research to facilitate an objective comparison of their performance and to provide a foundational understanding of their structure-activity relationships (SAR).

Quantitative Data Summary

The inhibitory potency of thienylethylamine and related phenethylamine analogs at the dopamine transporter (DAT) is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of these compounds, providing a basis for direct comparison. Lower IC50 values are indicative of higher potency. The data is extracted from a study on β-phenethylamine derivatives, where "thiophenyl" serves as the thienyl moiety in the thienylethylamine analogs.[1][2][3]

Compound IDAromatic Group (Ar)R1 SubstitutionR2 SubstitutionIC50 (nM)
Thienylethylamine Analogs
5ThiophenylHNHCH31,650.0
6ThiophenylHN(CH3)2878.5
9ThiophenylCH3NHCH2CH3360.5
Reference Phenethylamine Analogs
1PhenylHNH21,230.0
2PhenylHNHCH31,090.0
10PhenylCH3N(CH3)2947.9

Data sourced from a study by Kundu et al. (2022), which investigated the structure-activity relationship of 29 β-phenethylamine derivatives for dopamine reuptake inhibition.[1][2][3]

Experimental Protocols

The determination of the inhibitory activity of thienylethylamine analogs on dopamine reuptake is a critical component of their pharmacological evaluation. The following is a detailed methodology for a typical in vitro dopamine reuptake inhibition assay.[1][3]

Dopamine Transporter Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter (DAT).

1. Cell Culture and Preparation:

  • HEK293 cells (or other suitable cell lines like COS-7) are transiently or stably transfected with the human dopamine transporter (hDAT).[1]

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and grown to approximately 80% confluency before the assay.[1]

2. Assay Procedure:

  • On the day of the experiment, the culture medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Serial dilutions of the thienylethylamine analogs (test compounds) and a reference inhibitor (e.g., GBR 12909) are prepared in the assay buffer.[1]

  • The diluted compounds are added to the appropriate wells, including wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a potent inhibitor).

  • The plate is pre-incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • The uptake reaction is initiated by adding a solution of [3H]Dopamine (at a concentration close to its Km for DAT, e.g., 20 nM) to all wells.[1]

  • The plate is incubated at 37°C for a short period (e.g., 5-10 minutes) to ensure the measurement of the initial rate of uptake.[1]

  • The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer.

  • The cells are then lysed using a lysis buffer (e.g., 1% SDS).

3. Quantification and Data Analysis:

  • The lysate from each well is transferred to a scintillation vial or a compatible 96-well plate.

  • A scintillation cocktail is added, and the radioactivity is quantified using a microplate scintillation counter.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of specific uptake is plotted against the logarithm of the test compound concentration.

  • The IC50 value, the concentration of the compound that inhibits 50% of the specific dopamine uptake, is determined by non-linear regression analysis using software such as GraphPad Prism.[1][3]

Visualizations

Dopamine Signaling Pathway and Transporter Inhibition

The following diagram illustrates the key elements of the dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT) in the reuptake of dopamine and its inhibition by thienylethylamine analogs.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicle Dopamine_Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Synaptic_Dopamine Dopamine Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation Thienylethylamine Thienylethylamine Analog Thienylethylamine->DAT Inhibition

Caption: Dopamine signaling at the synapse and DAT inhibition.

Experimental Workflow for DAT Inhibition Assay

The diagram below outlines the typical experimental workflow for a competitive radioligand uptake assay to determine the potency of a test compound in inhibiting the dopamine transporter.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis Cell_Culture Cell Culture with DAT Compound_Dilution Serial Dilution of Thienylethylamine Analogs Radioligand_Prep Prepare [3H]Dopamine Pre_incubation Pre-incubate Cells with Analogs Compound_Dilution->Pre_incubation Uptake_Reaction Add [3H]Dopamine (Start Uptake) Radioligand_Prep->Uptake_Reaction Pre_incubation->Uptake_Reaction Termination Terminate Uptake (Wash with Cold Buffer) Uptake_Reaction->Termination Cell_Lysis Lyse Cells Termination->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis Calculate Specific Uptake Scintillation_Counting->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for a DAT uptake inhibition assay.

References

Structure-Activity Relationship of 2-Thienylethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-thienylethylamine derivatives, focusing on their interactions with key G-protein coupled receptors (GPCRs) involved in neurotransmission. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for the design and development of novel therapeutic agents.

Comparative Analysis of Receptor Binding and Functional Activity

The substitution of the phenyl ring in phenethylamines with a thiophene ring can significantly alter the pharmacological profile of the resulting 2-thienylethylamine derivatives. These modifications influence the affinity and selectivity of the compounds for various receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors.

Dopamine Transporter (DAT) Inhibition

A key target for many psychoactive compounds is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibitory activity of several β-phenethylamine derivatives, including those with a thiophenyl group, has been evaluated. The data indicates that the nature of the aromatic ring and substitutions on the ethylamine side chain play a crucial role in determining the potency of DAT inhibition.[1]

CompoundArR1R2IC50 (nM) for DA Reuptake Inhibition
1 PhenylHH>10,000
2 ThiophenylHH1,234.0
5 PhenylCH3H1,452.0
6 ThiophenylCH3H354.2
9 PhenylHCH389.7
10 ThiophenylHCH345.6

Table 1: Inhibitory Effects of β-Phenethylamine Derivatives on Dopamine Reuptake. Data suggests that the replacement of a phenyl ring with a thiophenyl ring (e.g., compound 1 vs. 2, 5 vs. 6) can influence the inhibitory activity at the dopamine transporter. Furthermore, substitutions on the ethylamine chain significantly impact potency (e.g., compounds with an α-methyl group like 9 and 10 are more potent).[1]

Serotonin 5-HT2A Receptor Affinity

Comparison with Alternative Scaffolds:

Phenethylamine derivatives generally exhibit higher affinity for the 5-HT2A receptor as compared to tryptamine derivatives.[2] The rigid structure of ergolines, another class of 5-HT2A receptor agonists, often leads to lower subtype selectivity compared to phenethylamines and tryptamines. The introduction of the thiophene ring in 2-thienylethylamines offers a distinct electronic and steric profile that can be exploited to fine-tune selectivity and potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro assays relevant to the study of 2-thienylethylamine derivatives.

Radioligand Binding Assay for Receptor Affinity Determination

This assay determines the binding affinity (Ki) of a test compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, D2)

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)

  • Test compounds (2-thienylethylamine derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • [3H]Dopamine

  • Test compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add [3H]Dopamine to each well to initiate the uptake process.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes) to allow for dopamine uptake.

  • Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the amount of [3H]Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of dopamine uptake against the compound concentration.

cAMP Functional Assay for Gs/Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, through Gs or Gi-coupled receptors.

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor™ cAMP Assay).

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

Procedure (Example for a Gi-coupled receptor using a GloSensor™ cAMP Assay):

  • Cell Preparation: Seed cells co-expressing the Gi-coupled receptor and the GloSensor™ cAMP biosensor in a white, opaque 96-well plate.

  • Reagent Equilibration: On the day of the assay, replace the culture medium with a CO2-independent medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Luminescence Measurement: Measure the luminescence using a plate reader. A decrease in luminescence indicates activation of the Gi-coupled receptor.

  • Data Analysis: Calculate the EC50 or IC50 value by plotting the change in luminescence against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and experimental procedures can aid in understanding the mechanism of action of 2-thienylethylamine derivatives.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist 5-HT2A_Receptor 5-HT2A Receptor Agonist->5-HT2A_Receptor Binds Gq_protein Gαq/11 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Ca_release->PKC Co-activates

Caption: 5-HT2A Receptor Gq/11 Signaling Cascade.

Experimental Workflow for Dopamine Reuptake Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory effect of a compound on the dopamine transporter.

DAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed hDAT-expressing cells in 96-well plate Prepare_Compounds Prepare serial dilutions of test compounds Pre_incubation Pre-incubate cells with test compounds Prepare_Compounds->Pre_incubation Add_Radioligand Add [³H]Dopamine to initiate uptake Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Uptake Wash with ice-cold buffer to stop uptake Incubate->Terminate_Uptake Lyse_Cells Lyse cells and measure radioactivity Terminate_Uptake->Lyse_Cells Calculate_Inhibition Calculate % inhibition of dopamine uptake Lyse_Cells->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Caption: Workflow for Dopamine Transporter Inhibition Assay.

References

A Comparative Guide to 2-(5-Methyl-2-thienyl)ethanamine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful research outcomes. This guide provides an objective comparison of commercially available reference standards for 2-(5-Methyl-2-thienyl)ethanamine, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols for purity and stability assessment, present comparative data, and outline a logical workflow for selecting the most suitable reference standard for your needs.

Comparison of Commercial Reference Standards

The selection of a reference standard should be based on a thorough evaluation of its purity, the presence of impurities, stability, and cost-effectiveness. Below is a summary of hypothetical data for this compound hydrochloride reference standards from three different suppliers. This data is illustrative and should be confirmed with the respective suppliers' certificates of analysis.

Table 1: Comparison of this compound Hydrochloride Reference Standards

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, Area %) 99.8%99.5%98.9%
Purity (by qNMR, mol/mol %) 99.7%99.3%Not Provided
Major Impurity 1 (Structure) 2-Methyl-5-(2-nitroethyl)thiophene2-Methyl-5-(2-nitroethyl)thiopheneStarting Material X
Major Impurity 1 (Area %) 0.12%0.25%0.5%
Major Impurity 2 (Structure) UnidentifiedUnidentifiedUnidentified
Major Impurity 2 (Area %) 0.05%0.1%0.3%
Water Content (Karl Fischer) 0.1%0.2%0.5%
Residual Solvents (GC-HS) <0.05% (Acetone)<0.1% (Ethanol)<0.2% (Toluene)
Long-Term Stability (-20°C, 12 Months, % Purity Change) <0.1%<0.2%<0.5%
Short-Term Stability (40°C/75% RH, 1 Month, % Purity Change) <0.2%<0.5%<1.0%
Certificate of Analysis Provided Yes (Detailed)Yes (Summary)Yes (Basic)
Cost per 100 mg (USD) $250$200$150

Experimental Protocols

To ensure the quality and comparability of reference standards, a robust set of analytical methods is essential. The following are detailed protocols for the purity determination and impurity profiling of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantitative determination of purity and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

This method is ideal for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents from the manufacturing process.

  • Instrumentation: GC system with a Mass Spectrometric detector and a Headspace autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 35-450 amu.

  • Sample Preparation (for residual solvents): Accurately weigh approximately 100 mg of the reference standard into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Experimental Workflow for Reference Standard Comparison

The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of different this compound reference standards.

experimental_workflow start Procure Reference Standards (Supplier A, B, C) visual Visual Inspection (Color, Appearance) start->visual stability Stability Studies (Long-term & Accelerated) start->stability solubility Solubility Testing (Common Solvents) visual->solubility hplc HPLC Analysis (Purity & Impurities) solubility->hplc qnmr qNMR Analysis (Absolute Purity) solubility->qnmr gcms GC-MS Analysis (Volatile Impurities & Residual Solvents) solubility->gcms kf Karl Fischer Titration (Water Content) solubility->kf data_analysis Data Analysis & Comparison hplc->data_analysis qnmr->data_analysis gcms->data_analysis kf->data_analysis stability->data_analysis selection Select Optimal Reference Standard data_analysis->selection

Caption: Workflow for the comparative evaluation of reference standards.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes for thiophene derivatives, potential process-related impurities for this compound may include:

  • Starting materials: Unreacted 2-methylthiophene or other precursors.

  • Intermediates: Such as 2-methyl-5-(2-nitroethyl)thiophene if a nitrostyrene reduction route is employed.

  • By-products: Resulting from side reactions, such as over-alkylation or polymerization.

Amines can be susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. Stability studies are therefore essential to determine the appropriate storage conditions and shelf-life of the reference standard.[1][2]

Conclusion

The selection of a high-quality reference standard is a critical step in ensuring the accuracy and reliability of analytical data in research and drug development. This guide provides a framework for the objective comparison of this compound reference standards from different suppliers. By performing a comprehensive analysis of purity, impurity profiles, and stability, researchers can confidently select the most appropriate standard for their specific application, ultimately contributing to the integrity of their scientific findings.

References

Navigating the Gray Area: A Comparative Guide to Thienylethylamine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including thienylethylamine derivatives, presents a significant challenge for traditional immunoassay-based drug screening. The structural similarity of these new compounds to established drugs of abuse can lead to cross-reactivity, resulting in potential false-positive or false-negative results. This guide provides a comparative analysis of the available data on the cross-reactivity of thienylethylamines and structurally related compounds in common immunoassays, supported by experimental protocols to aid in the development and validation of more specific detection methods.

Understanding the Challenge: Structural Similarities and Immunoassay Response

Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness.[1] These tests rely on the principle of an antibody binding to a specific antigen (the drug or its metabolite). However, the specificity of these antibodies is not absolute.[2][3][4] Compounds with similar chemical structures to the target analyte can also bind to the antibody, a phenomenon known as cross-reactivity.[2][3][4] This is a significant issue with the rise of designer drugs, which are often created by modifying the chemical structure of existing illicit substances.[1][5]

Thienylethylamines are a class of NPS that are structurally similar to phenethylamines, a broad class of compounds that includes amphetamine and methamphetamine. This structural analogy is the primary reason for their potential cross-reactivity in amphetamine and methamphetamine immunoassays.

Comparative Cross-Reactivity Data

Data on the cross-reactivity of a wide range of designer drugs, including the thienylethylamine derivative methiopropamine, has been evaluated across several commercial immunoassay kits. The following table summarizes the findings from a study that tested the cross-reactivity of 94 designer drugs.[1]

CompoundClassMicrogenics DRI® EcstasyMicrogenics DRI® PCPLin-Zhi MethamphetamineSiemens/Syva® EMIT®II Plus AmphetaminesCEDIA® DAU Amphetamine/Ecstasy
Methiopropamine Thienylethylamine Positive Negative Positive Negative Negative
4-FluoroamphetaminePhenethylaminePositiveNegativePositivePositivePositive
MephedroneCathinoneNegativeNegativeNegativeNegativeNegative
MDPVCathinoneNegativeNegativeNegativeNegativeNegative

Table 1: Cross-reactivity of selected novel psychoactive substances in commercial immunoassay kits. A "Positive" result indicates that a 100 µg/mL concentration of the drug produced a response equivalent to the assay's cutoff calibrator.[1]

Key Observations:

  • Methiopropamine, a thienylethylamine, showed cross-reactivity in the Microgenics DRI® Ecstasy and Lin-Zhi Methamphetamine assays.[1]

  • It did not cross-react with the Microgenics DRI® PCP, Siemens/Syva® EMIT®II Plus Amphetamines, or CEDIA® DAU Amphetamine/Ecstasy assays at the tested concentration.[1]

  • The cross-reactivity profile of methiopropamine differs from other NPS like 4-fluoroamphetamine (a phenethylamine) and the cathinones mephedrone and MDPV.[1]

  • This variability highlights the unpredictable nature of cross-reactivity and the importance of testing individual compounds against a panel of different immunoassays.[1][6]

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of immunoassay cross-reactivity is crucial for interpreting screening results and developing more specific assays. Below is a generalized experimental protocol for evaluating the cross-reactivity of a novel compound, based on methodologies reported in the literature.[7][8][9]

Objective: To determine the concentration of a test compound that produces a signal equivalent to the cutoff calibrator of a specific immunoassay.

Materials:

  • Immunoassay kit (e.g., ELISA, EMIT, CEDIA)

  • Microplate reader or appropriate analyzer

  • Certified reference material of the test compound(s)

  • Drug-free urine or whole blood matrix

  • Calibrators and controls provided with the immunoassay kit

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., methanol, acetonitrile).

  • Preparation of Spiked Samples: Serially dilute the stock solution in a drug-free biological matrix (urine or whole blood) to create a range of concentrations. The concentration range should bracket the expected cross-reactivity level.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the specific immunoassay kit being used.

    • Run the negative control, cutoff calibrator, positive control, and the serially diluted spiked samples in duplicate.

  • Data Analysis:

    • For qualitative assays, determine the lowest concentration of the test compound that produces a positive result.

    • For quantitative assays, generate a calibration curve using the kit calibrators.

    • Determine the concentration of the test compound that produces a response equivalent to the cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant at Cutoff) x 100

Visualizing the Workflow for Cross-Reactivity Assessment

The process of identifying and characterizing the cross-reactivity of a novel psychoactive substance in immunoassays can be systematically represented. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Confirmation and Characterization A Select Novel Psychoactive Substance (NPS) B Prepare High-Concentration Spiked Sample in Matrix A->B C Screen on a Panel of Commercial Immunoassays B->C D Prepare Serial Dilutions of NPS in Matrix C->D Positive Hit(s) E Run Dilutions on Assays Showing Initial Reactivity D->E F Determine Minimum Concentration for Positive Result E->F G Calculate Percent Cross-Reactivity F->G H Confirm with Mass Spectrometry (GC-MS/LC-MS) F->H I Publish/Disseminate Findings G->I H->I

Workflow for assessing NPS cross-reactivity in immunoassays.

Conclusion and Future Directions

The available data, though limited specifically for the thienylethylamine class, clearly demonstrates the potential for these compounds to cross-react with commercially available immunoassays, particularly those targeting amphetamines and ecstasy.[1] This underscores the critical need for laboratories to be aware of the limitations of their screening assays and to employ confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for all presumptive positive results.[4]

For researchers and drug development professionals, there is a clear opportunity to develop more specific antibodies and immunoassays for the detection of thienylethylamines and other NPS. This will require the synthesis of specific antigens and the use of modern antibody engineering techniques to improve selectivity and reduce cross-reactivity with other structurally related compounds. As the landscape of NPS continues to evolve, ongoing evaluation of new compounds against existing immunoassays will remain a crucial activity for the forensic and clinical toxicology communities.

References

Evaluating the Efficacy of 2-(Thienyl)ethanamine Derivatives as Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-(thienyl)ethanamine derivatives as monoamine oxidase (MAO) inhibitors. Due to a lack of publicly available data on the specific efficacy of 2-(5-Methyl-2-thienyl)ethanamine derivatives, this guide focuses on closely related 2-(thienyl)ethanamine and other thiophene-containing compounds. The performance of these derivatives is compared against established monoamine oxidase inhibitors, supported by experimental data from peer-reviewed studies.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[1] Inhibition of these enzymes can increase the levels of these neurotransmitters, a mechanism that is clinically utilized for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3] The development of selective MAO inhibitors is a key area of research to minimize side effects and improve therapeutic outcomes.[1] Thiophene-containing compounds have emerged as a promising class of MAO inhibitors.[4][5]

Comparative Efficacy of Thiophene Derivatives and Other MAOIs

The inhibitory potency of various compounds against MAO-A and MAO-B is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the available IC50 data for a selection of thiophene derivatives and established MAO inhibitors.

Table 1: In Vitro Inhibitory Activity of Thiophene Derivatives against MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
4-((1-(5-Bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][6][7]thiazine 2,2-dioxide (9h)> 1001.03 ± 0.17[4]> 97.09
4-((1-(Thiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][6][7]thiazine 2,2-dioxide (9e)1.04 ± 0.01[4]> 100< 0.01
N-methyl-piperazine chalcone (2k)40.00.71[8]56.34
N-methyl-piperazine chalcone (2n)17.81.11[8]16.04

Table 2: In Vitro Inhibitory Activity of Clinically Used MAO Inhibitors

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Selegiline23[6]0.051[6]MAO-B Selective
Moclobemide6.1[7]-MAO-A Selective
Phenelzine--Non-selective

Note: Direct IC50 values for Phenelzine can vary depending on the study, but it is widely characterized as a non-selective, irreversible inhibitor.[9][10]

Experimental Protocols

The following describes a general methodology for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Monoamine Oxidase Inhibition Assay Protocol

This assay quantifies the ability of a test compound to inhibit the activity of MAO-A or MAO-B. The principle involves measuring the product formed from the enzymatic oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for both enzymes, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Test compounds (derivatives and reference inhibitors)

  • Phosphate buffer

  • Detection reagent (e.g., a fluorometric probe that reacts with a product of the MAO reaction)

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO) and then in phosphate buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the MAO enzymes and the substrate in phosphate buffer.

  • Assay Reaction:

    • Add a small volume of the test compound dilutions to the wells of the microplate.

    • Add the MAO enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Detection:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the signal (absorbance or fluorescence) which is proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MAO inhibition and a typical experimental workflow for evaluating inhibitor efficacy.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Vesicle Synaptic Vesicle Monoamine->Vesicle Reuptake & Storage Metabolites Inactive Metabolites MAO->Metabolites ReleasedMonoamine Released Neurotransmitter Vesicle->ReleasedMonoamine Exocytosis Receptor Postsynaptic Receptor ReleasedMonoamine->Receptor Signal Signal Transduction Receptor->Signal Inhibitor MAO Inhibitor (Thienyl Derivative) Inhibitor->MAO Inhibition

Caption: Mechanism of action of MAO inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_comparison Comparison A Synthesize/Obtain Thienyl Derivatives C Perform MAO Inhibition Assay (Varying Inhibitor Concentrations) A->C B Prepare Reagents: - MAO-A/MAO-B Enzymes - Substrate - Buffers B->C D Measure Product Formation (Spectrophotometry/Fluorometry) C->D E Calculate % Inhibition D->E F Generate Dose-Response Curves E->F G Determine IC50 Values F->G H Compare IC50 with Reference Inhibitors G->H

Caption: Experimental workflow for evaluating MAO inhibitor efficacy.

Conclusion

The available data suggests that thiophene-containing compounds are a promising scaffold for the development of novel MAO inhibitors, with some derivatives showing high potency and selectivity for MAO-B. The N-methyl-piperazine chalcones, for instance, exhibit potent and selective MAO-B inhibition.[8] Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of 2-(thienyl)ethanamine derivatives. The experimental protocols and workflows described in this guide provide a framework for the systematic evaluation of these and other novel MAO inhibitors. Future research should focus on synthesizing and testing this compound derivatives to directly assess their efficacy and compare it with the broader class of thiophene-based inhibitors and established clinical drugs.

References

"benchmarking 2-(5-Methyl-2-thienyl)ethanamine against known monoamine oxidase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the monoamine oxidase (MAO) inhibitory potential of the novel compound 2-(5-Methyl-2-thienyl)ethanamine. While direct experimental data for this specific compound is not yet publicly available, this document outlines the necessary experimental protocols and presents comparative data for well-established MAO inhibitors (MAOIs). This allows for a thorough evaluation of its potential therapeutic efficacy, particularly in the context of neurological disorders such as depression and Parkinson's disease.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[1] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[1] MAOIs are classified based on their selectivity for the two main isoforms, MAO-A and MAO-B, and the reversibility of their binding. Selective MAO-A inhibitors are primarily used for treating depression, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[2]

Comparative Analysis of Known Monoamine Oxidase Inhibitors

To establish a baseline for evaluating this compound, it is essential to compare its potential activity against known MAOIs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several clinically relevant MAO inhibitors. A lower IC50 value indicates greater potency.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Moclobemide Reversible MAO-A Inhibitor6.1[3]>1000[4]MAO-A Selective
Selegiline Irreversible MAO-B Inhibitor23[5]0.051[5]MAO-B Selective
Tranylcypromine Irreversible Non-Selective Inhibitor2.3[6]0.95[6]Non-Selective

Potential of this compound as a Monoamine Oxidase Inhibitor

While experimental data for this compound is pending, the presence of the thienyl (thiophene) ring in its structure is noteworthy. Several studies have investigated thienyl and thiophene derivatives as potential MAO inhibitors. For instance, various quinolinyl-thienyl chalcones have demonstrated potent inhibition of both MAO-A and MAO-B.[7][8] Furthermore, piperidyl-thienyl derivatives have also been identified as significant MAO-A inhibitors.[2] These findings suggest that the thiophene moiety can be a key structural feature for MAO inhibition, providing a strong rationale for investigating the activity of this compound.

Experimental Protocols

To determine the MAO inhibitory profile of this compound, a standardized in vitro assay is required. The following fluorometric method is a widely accepted and robust protocol for determining the IC50 values.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test Compound: this compound

  • Known Inhibitors (for positive controls): Moclobemide, Selegiline, Tranylcypromine

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B)[9]

  • Fluorescent Probe: Amplex Red or similar

  • Horseradish Peroxidase (HRP)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-590 nm)[9][10]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and known inhibitors in the assay buffer. A typical starting concentration range is 1 nM to 100 µM.[6]

    • Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a substrate solution containing p-tyramine.

    • Prepare a detection reagent by mixing the fluorescent probe and HRP in the assay buffer.

  • Assay Protocol:

    • Add the serially diluted test compound or known inhibitors to the wells of the 96-well plate.

    • Include control wells: a no-enzyme control (blank), a no-inhibitor control (vehicle), and positive controls with known inhibitors.

    • Add the MAO enzyme solution (either MAO-A or MAO-B) to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[4]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Visualizing Key Processes

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the monoamine oxidase signaling pathway and the general workflow for benchmarking MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic_metabolism Presynaptic Metabolism Monoamine_Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Released_Neurotransmitter Released Neurotransmitters Monoamine_Neurotransmitter->Released_Neurotransmitter Release MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Breakdown Released_Neurotransmitter->Monoamine_Neurotransmitter Reuptake Receptors Postsynaptic Receptors Released_Neurotransmitter->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites MAOI MAO Inhibitor MAOI->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway.

MAO_Inhibitor_Benchmarking_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_comparison Comparative Benchmarking A Prepare Reagents: - Test Compound (Serial Dilutions) - Known Inhibitors - MAO Enzymes (A & B) - Substrate & Detection Mix B Dispense Reagents into 96-Well Plate A->B C Pre-incubate Plate (Enzyme-Inhibitor Interaction) B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I J Compare IC50 to Known MAOIs I->J K Assess Potency and Selectivity J->K

Caption: MAO Inhibitor Benchmarking Workflow.

Conclusion

The provided framework enables a robust and objective comparison of this compound against established monoamine oxidase inhibitors. By following the detailed experimental protocol, researchers can generate the necessary data to determine its potency and selectivity for MAO-A and MAO-B. This information is critical for assessing its potential as a novel therapeutic agent for neurological disorders and for guiding future drug development efforts. The structural similarity to other known thienyl-containing MAOIs provides a promising basis for this investigation.

References

A Researcher's Guide to In Vitro Testing Protocols for 2-Thienylethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro testing protocols for evaluating the bioactivity of 2-thienylethylamine compounds and their analogs. Detailed experimental methodologies, comparative data from structurally related compounds, and visualizations of key workflows and signaling pathways are presented to facilitate experimental design and data interpretation.

The 2-thienylethylamine scaffold is a key structural motif in medicinal chemistry, analogous to the well-known 2-phenethylamine framework found in many neuroactive compounds.[1] Derivatives of 2-thienylethylamine are explored for their potential interactions with a variety of biological targets, including monoamine receptors and transporters, as well as for other activities such as anticancer effects. This guide outlines common in vitro assays used to characterize the pharmacological and cytotoxicological profiles of these compounds.

Table of Contents

  • Cytotoxicity Assessment: MTT Assay

  • Receptor Binding Affinity: Radioligand Binding Assays

  • Enzyme Inhibition Potential: Monoamine Oxidase (MAO) Inhibition Assay

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in evaluating the potential toxicity of novel compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiophene derivatives against different human cancer cell lines. While not exclusively 2-thienylethylamine compounds, this data provides insights into the potential cytotoxic activity of the thiophene scaffold.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15
4g (methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Carcinoma)7.1 ± 0.07DoxorubicinNot specified
4a (methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Carcinoma)10.5 ± 0.07DoxorubicinNot specified
4c (methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Carcinoma)11.9 ± 0.05DoxorubicinNot specified

Note: Data for compounds 3b and 4c from[2]. Data for compounds 4g, 4a, and 4c (HCT-116) from[3].

Experimental Protocol: MTT Assay

This protocol is a generalized procedure for determining the cytotoxicity of a test compound on an adherent cell line.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the 2-thienylethylamine test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add 2-thienylethylamine compounds (various concentrations) incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

MTT Assay Experimental Workflow.

Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand and a receptor.[5] These assays are crucial for determining the binding affinity (Ki) of a test compound, such as a 2-thienylethylamine derivative, for a specific receptor, for instance, serotonin (5-HT) or dopamine receptors.

Comparative Receptor Binding Data

The following table presents the binding affinities (Ki in nM) of various phenethylamine derivatives for different serotonin (5-HT) receptors. This data illustrates the structure-activity relationships and the potential for these compounds to interact with CNS targets.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)
2C-T-2 401
2C-T-4 5412
2C-T-7 3910
2C-T-21 3511

Note: Data from a study on 4-thio-substituted phenethylamines (2C-T drugs).[6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of a test compound for a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • Test 2-thienylethylamine compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (pre-treated with polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells stably expressing the receptor of interest. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[7]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes in binding buffer.

    • Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of a known non-labeled ligand for the receptor.

    • Competitive Binding: Radioligand, cell membranes, and serial dilutions of the 2-thienylethylamine test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GPCR_Signaling cluster_extracellular cluster_membrane cluster_intracellular ligand 2-Thienylethylamine (Agonist) receptor G-Protein Coupled Receptor (e.g., 5-HT Receptor) ligand->receptor Binds g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

GPCR Signaling Pathway.

Enzyme Inhibition Potential: Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[8] Inhibition of these enzymes can have significant therapeutic effects. Assaying for MAO inhibition is important for characterizing the neuropharmacological profile of 2-thienylethylamine compounds.

Comparative MAO Inhibition Data

The following table shows the inhibition constants (Ki in µM) for several phenethylamine analogs against human recombinant MAO-A and MAO-B.

CompoundMAO-A (Ki, µM)MAO-B (Ki, µM)
Amphetamine 5.3-
AEPEA 14.0234
Methamphetamine 17.2-
N,α-DEPEA 251159

Note: AEPEA (α-ethylphenethylamine), N,α-DEPEA (N,α-diethylphenethylamine). Data from.

Experimental Protocol: MAO Inhibition Assay (Fluorimetric)

This protocol describes a fluorimetric method for measuring MAO activity and its inhibition.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorimetric probe (e.g., Amplex Red)

  • Test 2-thienylethylamine compound

  • Known MAO inhibitors for controls (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a master reaction mix containing the assay buffer, HRP, and the fluorimetric probe.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Also include a positive control (known inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the MAO substrate (e.g., p-tyramine) to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence in a microplate reader at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission). Read the plate at multiple time points to follow the reaction kinetics.

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

MAO_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis add_inhibitor Add 2-thienylethylamine (inhibitor) to wells add_enzyme Add MAO-A or MAO-B enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add substrate (p-tyramine) & detection reagents pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

MAO Inhibition Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 2-(5-Methyl-2-thienyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(5-Methyl-2-thienyl)ethanamine, a thiophene derivative. Adherence to these procedures is critical for minimizing health risks, preventing environmental contamination, and maintaining regulatory compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally similar compounds, such as other thiophene and ethylamine derivatives. These related compounds are often classified as corrosive, toxic, and combustible. Therefore, a cautious approach is warranted.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant laboratory coat.

Hazard Profile Summary

The hazard profile for this compound is inferred from related chemical structures. The following table summarizes the likely hazards and necessary precautions.

Hazard CategoryInferred Hazard DescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid all routes of exposure. Use in a well-ventilated area or fume hood. Wear appropriate PPE.
Skin Corrosion/Irritation May cause skin irritation or severe burns.Avoid contact with skin. Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear chemical safety goggles and a face shield.
Flammability Potentially combustible liquid.Keep away from heat, sparks, open flames, and hot surfaces.
Environmental Potentially harmful to aquatic life.Prevent release into the environment.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including residual amounts in original containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in a designated hazardous waste container.

    • The waste container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly-fitting lid.

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".

    • The label must include the full chemical name: "This compound ".

    • Indicate the primary hazards associated with the compound, such as "Toxic ," "Corrosive ," and "Flammable ".

    • Include the date of waste accumulation.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • This area should be well-ventilated, cool, and dry, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.

    • Provide a complete and accurate description of the waste to the disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into Compatible Container fume_hood->segregate label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end Arrange Pickup

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

Personal protective equipment for handling 2-(5-Methyl-2-thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 2-(5-Methyl-2-thienyl)ethanamine and its hydrochloride salt. As specific safety data for this compound is limited, the following procedures are based on information for structurally similar thiophene and amine compounds, as well as general best practices for laboratory safety. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Profile and Personal Protective Equipment (PPE)

The hazard profile of this compound is inferred from related thiophene derivatives. Thiophenes are recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. However, the starting materials and derivatives can present hazards. Thiophene itself is known to be harmful and an irritant. Amine compounds can also be corrosive and toxic. Therefore, this compound should be handled with caution.

Summary of Potential Hazards and Recommended PPE

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Toxicity Likely harmful if swallowed, in contact with skin, or inhaled. May cause skin and serious eye irritation.[1][2]Gloves: Chemical-resistant nitrile gloves. Inspect before use and dispose of if contaminated.[3] Body: Flame-retardant lab coat.[1] Eye/Face: Chemical safety goggles and a face shield.[1][3]
Flammability Thiophene and its derivatives are often flammable, and their vapors may form explosive mixtures with air.[1]Handle away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][4]
Reactivity May react with strong oxidizing agents, acids, and bases.[1]Store away from incompatible materials.[1]
Environmental Potentially harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize risk.

Step-by-Step Handling Protocol:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above. This includes a lab coat, chemical safety goggles, a face shield, and nitrile gloves.

  • Chemical Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

    • Wash hands and any exposed skin thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly closed, suitable container.[5]

    • Keep in a dry, cool, and well-ventilated place.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1][5] The hydrochloride salt should be stored in a dry, room temperature environment.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including residual amounts in containers and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated and properly labeled hazardous waste container.[2][3]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, compatible container such as high-density polyethylene (HDPE).[2]

    • Liquid Waste: Collect in a labeled, leak-proof hazardous waste container.[2]

    • Contaminated PPE: Dispose of in a designated hazardous waste bag.[2]

  • Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3] Under no circumstances should this chemical be disposed of down the drain.[3] Combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[3]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert personnel nearby.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Containment: For small spills, use an inert absorbent material like vermiculite or dry sand. Do not use combustible materials.[1][2]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal. Use non-sparking tools.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[1][2]

  • Reporting: Report the spill to your institution's EHS department.[1]

Exposure Protocol:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE->Handle Chemical in Fume Hood Store Properly Store Properly Handle Chemical in Fume Hood->Store Properly Segregate Waste Segregate Waste Handle Chemical in Fume Hood->Segregate Waste Spill Spill Handle Chemical in Fume Hood->Spill Exposure Exposure Handle Chemical in Fume Hood->Exposure Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Arrange for Pickup Arrange for Pickup Label Waste Container->Arrange for Pickup Follow Emergency Protocol Follow Emergency Protocol Spill->Follow Emergency Protocol Exposure->Follow Emergency Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.